Benzyl beta-d-glucopyranoside
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCBYYBLTXYEV-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962864 | |
| Record name | Benzyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4304-12-5 | |
| Record name | Benzyl glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL .BETA.-D-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ILL1IJM8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyl β-D-Glucopyranoside: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and biological significance of Benzyl β-D-glucopyranoside. All quantitative data is presented in structured tables for clarity, and key experimental and biological pathways are visualized using high-contrast, publication-quality diagrams.
Core Chemical and Physical Properties
Benzyl β-D-glucopyranoside is a glycoside composed of a D-glucose molecule linked to a benzyl group via a β-glycosidic bond.[1] It is typically a white to off-white crystalline solid.[1] Due to the hydrophobic nature of the benzyl group, it is less soluble in water compared to unsubstituted glucose but is soluble in polar organic solvents such as methanol and ethanol.[1] This compound is a versatile building block in carbohydrate chemistry and a valuable tool in glycobiology research.[2]
Structural and Chemical Identifiers
The structural identity of Benzyl β-D-glucopyranoside is defined by several key identifiers used across chemical databases and literature.
| Identifier | Value | Source |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(phenylmethoxy)oxane-3,4,5-triol | [3] |
| CAS Number | 4304-12-5 | [3] |
| Molecular Formula | C₁₃H₁₈O₆ | [3][4] |
| SMILES | C1=CC=C(C=C1)CO[C@H]2--INVALID-LINK--CO)O)O">C@@HO | [3] |
| InChI | InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13-/m1/s1 | [3] |
| InChIKey | GKHCBYYBLTXYEV-UJPOAAIJSA-N | [3] |
Physicochemical Data
The following table summarizes the key physical and chemical properties of Benzyl β-D-glucopyranoside.
| Property | Value | Source |
| Molecular Weight | 270.28 g/mol | [3][4] |
| Exact Mass | 270.11033829 Da | [4] |
| Appearance | White to off-white crystalline solid | [1] |
| Topological Polar Surface Area | 99.4 Ų | [4] |
| Hydrogen Bond Donors | 4 | [4] |
| Hydrogen Bond Acceptors | 6 | [4] |
| Rotatable Bonds | 4 | [4] |
| XLogP3 | -0.7 | [4] |
Note: Specific experimental values for melting point, boiling point, and optical rotation are not consistently reported across publicly available literature. The properties listed are primarily computed values.
Synthesis and Purification Protocols
Benzyl β-D-glucopyranoside and its derivatives are synthesized through various chemical and enzymatic methods. A common chemical approach is the Koenigs-Knorr reaction, which involves the glycosylation of benzyl alcohol using a protected glucose donor.[5] Purification is critical to remove byproducts and is typically achieved through column chromatography.[6][7]
Generalized Experimental Protocol: Chemical Synthesis
A frequently employed method for synthesizing glycosides like Benzyl β-D-glucopyranoside involves the reaction of a protected glycosyl halide (e.g., acetobromoglucose) with an alcohol (benzyl alcohol) in the presence of a promoter. This is followed by deprotection to yield the final product.
Step 1: Glycosylation (Koenigs-Knorr Reaction)
-
Dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) and benzyl alcohol in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).[8][9]
-
Add a promoter, such as silver (I) carbonate, to the mixture.[8]
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).[7]
-
Upon completion, filter the reaction mixture to remove insoluble salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude, protected product (Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside).[10]
Step 2: Deprotection (Zemplén Deacetylation)
-
Dissolve the crude protected product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with an acid resin (e.g., Amberlite H+).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude Benzyl β-D-glucopyranoside.
Step 3: Purification (Silica Gel Column Chromatography)
-
Prepare a slurry of silica gel in a non-polar eluting solvent (e.g., hexane/ethyl acetate mixture).[6]
-
Load the crude product, dissolved in a minimal amount of solvent, onto the top of the silica gel column.[6]
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) to separate the desired product from impurities.[6][7]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified Benzyl β-D-glucopyranoside.
Biological Activity and Research Applications
Benzyl β-D-glucopyranoside and its derivatives are significant in drug development, particularly as inhibitors of key biological targets. Their structural similarity to glucose allows them to interact with glucose transporters and enzymes involved in carbohydrate metabolism.
Inhibition of Sodium-Glucose Cotransporters (SGLT)
One of the most studied applications of glycoside derivatives is the inhibition of sodium-glucose cotransporters, SGLT1 and SGLT2.[11]
-
SGLT1 is primarily found in the small intestine and is responsible for the absorption of dietary glucose and galactose.[11][12]
-
SGLT2 is located in the proximal tubules of the kidneys and reabsorbs the majority of glucose from the glomerular filtrate back into the bloodstream.[12]
Inhibition of SGLT1 can reduce intestinal glucose uptake, while inhibition of SGLT2 promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[11] This dual-action mechanism is a promising strategy for the treatment of type 2 diabetes.[12] Derivatives of Benzyl β-D-glucopyranoside serve as scaffolds for developing potent and selective SGLT inhibitors.
The diagram below illustrates the mechanism of glucose transport by SGLT1 in an intestinal epithelial cell and how a competitive inhibitor, such as a derivative of Benzyl β-D-glucopyranoside, can block this process.
References
- 1. CAS 4304-12-5: benzyl B-D-glucopyranoside | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl beta-d-glucopyranoside | C13H18O6 | CID 188977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl-beta-d-glucopyranoside | C13H18O6 | CID 13254166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sodium glucose cotransporter SGLT1 as a therapeutic target in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Presence of Benzyl β-D-glucopyranoside in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl β-D-glucopyranoside is a naturally occurring glycoside found across a diverse range of plant species. This compound, consisting of a glucose molecule attached to a benzyl group via a β-glycosidic linkage, plays a role as a plant metabolite. Its presence in various traditional medicinal plants has prompted interest in its potential pharmacological activities. This technical guide provides an in-depth overview of the natural occurrence of Benzyl β-D-glucopyranoside, detailing its presence in various plant families, methodologies for its extraction and analysis, and insights into its biosynthesis.
Natural Occurrence of Benzyl β-D-glucopyranoside
Benzyl β-D-glucopyranoside has been identified in a variety of plant species, indicating a widespread distribution throughout the plant kingdom. Its isolation has been reported from plants such as Camellia sinensis (tea), Cotoneaster simonsii, Salix alba (white willow), Prunus mume (Japanese apricot), Nitraria sibirica, Pteris ensiformis (sword brake), Rhodiola rosea (golden root), Calanthe discolor, and Prunus prostrata.[1][2]
Quantitative Data
While the qualitative presence of Benzyl β-D-glucopyranoside is well-documented, specific quantitative data on its concentration in various plant materials is limited in publicly available literature. However, a study on Nitraria sibirica leaves reported the isolation of Benzyl β-D-glucopyranoside and determined its potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 6.97 μM.[1] The yield of the pure compound from the plant material was not explicitly stated.
Further research is required to quantify the concentration of Benzyl β-D-glucopyranoside in different plant tissues and under various environmental conditions to fully understand its physiological role and potential for commercial extraction.
Experimental Protocols
The extraction, isolation, and identification of Benzyl β-D-glucopyranoside from plant sources involve standard phytochemical techniques. Below are generalized protocols based on methodologies reported for the isolation of glycosides from the mentioned plant species.
Extraction and Isolation from Nitraria sibirica
This protocol is adapted from the general methodology for isolating phenolic glycosides from Nitraria sibirica.[1]
1. Plant Material Preparation:
-
Air-dry the leaves of Nitraria sibirica at room temperature.
-
Grind the dried leaves into a fine powder.
2. Extraction:
-
Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 7 days), with periodic shaking.
-
Filter the extract and repeat the maceration process with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Fractionation:
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
The n-butanol fraction is typically enriched with polar glycosides, including Benzyl β-D-glucopyranoside.
4. Chromatographic Purification:
-
Subject the n-butanol fraction to column chromatography on a macroporous adsorbent resin (e.g., Diaion HP-20).
-
Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine fractions containing the compound of interest.
-
Further purify the combined fractions using repeated column chromatography on silica gel and Sephadex LH-20, employing appropriate solvent systems, to yield pure Benzyl β-D-glucopyranoside.
Identification and Structural Elucidation
The identification of Benzyl β-D-glucopyranoside is confirmed through various spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are employed to elucidate the structure, including the stereochemistry of the glycosidic bond.
Biosynthesis of Benzyl β-D-glucopyranoside
While the complete biosynthetic pathway of Benzyl β-D-glucopyranoside in plants has not been fully elucidated, it is proposed to be derived from the shikimate pathway. The precursor to the benzyl group is L-phenylalanine. A plausible pathway involves the conversion of L-phenylalanine to benzyl alcohol, which is then glycosylated to form Benzyl β-D-glucopyranoside.[3]
The final step of glycosylation is likely catalyzed by a UDP-glycosyltransferase (UGT), an enzyme responsible for transferring a glucose moiety from UDP-glucose to an acceptor molecule, in this case, benzyl alcohol.
Below is a conceptual diagram of the proposed biosynthetic pathway.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the extraction and isolation of Benzyl β-D-glucopyranoside from plant material.
Conclusion
Benzyl β-D-glucopyranoside is a widely distributed plant metabolite with demonstrated biological activity. This guide provides a foundational understanding of its natural occurrence and the methodologies for its isolation and identification. Further quantitative studies are necessary to establish the concentration of this compound in various plant sources, which will be crucial for evaluating its potential as a therapeutic agent or a valuable biochemical. The elucidation of its complete biosynthetic pathway will also open avenues for its biotechnological production.
References
The Pivotal Role of Benzyl β-D-Glucopyranoside in Plant Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl β-D-glucopyranoside, a naturally occurring glycoside found across a diverse range of plant species, plays a multifaceted role in plant secondary metabolism. This technical guide provides an in-depth exploration of its core functions, from its biosynthesis and catabolism to its involvement in crucial signaling pathways that govern plant defense and stress responses. By serving as a stable, inactive storage form of the bioactive aglycone, benzyl alcohol, this compound is strategically positioned at the intersection of growth, development, and environmental interaction. This document details the enzymatic processes that regulate its formation and degradation, summarizes key quantitative data, provides comprehensive experimental protocols for its analysis, and visualizes the complex signaling networks in which it participates. Understanding the intricate mechanisms surrounding benzyl β-D-glucopyranoside offers significant potential for applications in crop improvement and the development of novel therapeutic agents.
Introduction
Plants produce a vast arsenal of secondary metabolites that are not essential for primary growth and development but are crucial for their interaction with the environment. Among these, glycosides represent a significant class of compounds where a sugar moiety is linked to a non-sugar aglycone. This glycosylation process enhances the solubility, stability, and bioavailability of the aglycone, often rendering it biologically inactive until its release upon specific enzymatic cleavage.
Benzyl β-D-glucopyranoside is a prominent aromatic glucoside that has been isolated from numerous plant species, including those from the genera Prunus, Nitraria, Pteris, and Rhodiola.[1] Its structure consists of a β-D-glucose molecule linked to a benzyl alcohol aglycone via a β-glycosidic bond. This seemingly simple molecule plays a significant, yet often overlooked, role in plant biochemistry, particularly in defense signaling and as a precursor for other specialized metabolites. This guide will provide a comprehensive technical overview of the current understanding of benzyl β-D-glucopyranoside's role in the intricate network of plant secondary metabolism.
Biosynthesis and Catabolism
The dynamic regulation of benzyl β-D-glucopyranoside levels is central to its function, involving a delicate balance between its synthesis and breakdown.
Biosynthesis
The biosynthesis of benzyl β-D-glucopyranoside is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway initiates with the amino acid phenylalanine.
The aglycone, benzyl alcohol, can be synthesized from cinnamic acid via both CoA-dependent β-oxidative and CoA-independent non-β-oxidative pathways. The final step in the formation of benzyl β-D-glucopyranoside is the glycosylation of benzyl alcohol. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), a large and diverse family of enzymes that transfer a glucose moiety from UDP-glucose to the hydroxyl group of benzyl alcohol.[2][3][4][5] While specific UGTs responsible for the synthesis of benzyl β-D-glucopyranoside in many plant species are yet to be fully characterized, the general mechanism is well-established.
Catabolism
The breakdown, or catabolism, of benzyl β-D-glucopyranoside is a critical step in releasing the bioactive benzyl alcohol. This hydrolysis is primarily catalyzed by β-glucosidases, a class of glycoside hydrolases that are widespread in plants.[1] These enzymes cleave the β-glycosidic bond, yielding glucose and benzyl alcohol. The activity of β-glucosidases is often spatially and temporally regulated, allowing for the controlled release of benzyl alcohol in response to specific triggers such as tissue damage or pathogen attack.
Role in Plant Defense and Signaling
Benzyl β-D-glucopyranoside itself is generally considered a stable, inactive storage compound. Its primary role in plant defense is to serve as a readily available precursor to the more volatile and bioactive benzyl alcohol.
Benzyl Alcohol and Membrane Fluidity
Upon its release, benzyl alcohol, being a lipophilic molecule, can partition into cellular membranes. This insertion disrupts the ordered packing of lipid molecules, thereby increasing membrane fluidity.[6] Changes in membrane fluidity are recognized as an early signal in plant stress responses, including cold stress and pathogen attack.
Signaling Cascade
The alteration in membrane fluidity can trigger a downstream signaling cascade. One of the key events is the influx of calcium ions (Ca²⁺) into the cytosol through mechanosensitive ion channels. This transient increase in cytosolic Ca²⁺ acts as a secondary messenger, activating a variety of calcium-dependent proteins, such as calmodulin (CaM) and calcium-dependent protein kinases (CDPKs). These proteins, in turn, phosphorylate and activate downstream targets, including transcription factors. Activated transcription factors then move into the nucleus and induce the expression of defense-related genes, such as Pathogenesis-Related (PR) genes, leading to the production of antimicrobial compounds and the reinforcement of cell walls.
Quantitative Data
Quantitative analysis of benzyl β-D-glucopyranoside in various plant tissues and under different environmental conditions is crucial for understanding its physiological relevance. While comprehensive data across a wide range of species is still emerging, available studies indicate that its concentration can vary significantly depending on the plant part and the presence of stressors.
| Plant Species | Tissue | Condition | Concentration Range | Reference |
| Prunus mume | Fruit | Ripening | Varies with developmental stage | [7] |
| Nitraria sibirica | Leaves | Normal | Not specified, but isolated as a significant component | [1] |
| Astragalus membranaceus | Adventitious roots | Drought stress | Increased accumulation of related glycosides | [5] |
Note: Specific quantitative values for benzyl β-D-glucopyranoside are often not reported in isolation but as part of a broader metabolic profile. The table represents a summary of trends observed for this and related aromatic glycosides.
Experimental Protocols
The accurate extraction, identification, and quantification of benzyl β-D-glucopyranoside from plant matrices are essential for research in this field.
Extraction and Purification Workflow
Detailed Methodology for HPLC-UV Quantification
-
Sample Preparation:
-
Freeze-dry plant material and grind to a fine powder.
-
Extract a known weight of the powdered sample (e.g., 100 mg) with a defined volume of 80% methanol (e.g., 10 mL) using ultrasonication for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50-90% B (linear gradient)
-
30-35 min: 90% B (isocratic)
-
35-40 min: 90-10% B (linear gradient)
-
40-45 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of pure benzyl β-D-glucopyranoside in 80% methanol at known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of benzyl β-D-glucopyranoside in the plant extracts by comparing their peak areas to the calibration curve.
-
LC-MS/MS for Identification and Confirmation
For unambiguous identification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
-
LC Conditions: Similar to the HPLC-UV method described above.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for identification.
-
Precursor Ion: [M-H]⁻ for benzyl β-D-glucopyranoside (m/z 269.1).
-
Product Ions: Characteristic fragment ions resulting from the cleavage of the glycosidic bond and fragmentation of the glucose moiety.
-
Conclusion and Future Perspectives
Benzyl β-D-glucopyranoside is a key player in the secondary metabolism of many plants, acting as a stable reservoir of the signaling molecule benzyl alcohol. Its biosynthesis from the phenylpropanoid pathway and its regulated catabolism by β-glucosidases highlight its integration into the plant's metabolic network. The release of benzyl alcohol and its subsequent effect on membrane fluidity represents an elegant mechanism for initiating rapid defense signaling in response to environmental cues.
Future research should focus on several key areas to further elucidate the role of this important molecule:
-
Identification of specific UGTs and β-glucosidases: Characterizing the specific enzymes involved in the turnover of benzyl β-D-glucopyranoside in different plant species will provide a more detailed understanding of its regulation.
-
Comprehensive quantitative profiling: Large-scale metabolomic studies are needed to quantify the levels of benzyl β-D-glucopyranoside in a wider range of plants and under various stress conditions.
-
Elucidation of downstream signaling components: Identifying the specific ion channels, protein kinases, and transcription factors involved in the benzyl alcohol-mediated signaling cascade will provide a more complete picture of this defense pathway.
A deeper understanding of the role of benzyl β-D-glucopyranoside in plant secondary metabolism holds significant promise for the development of novel strategies to enhance crop resilience and for the discovery of new bioactive compounds with potential applications in medicine and agriculture.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Peroxisomal Localization of Benzyl Alcohol O-Benzoyltransferase HSR201 is Mediated by a Non-canonical Peroxisomal Targeting Signal and Required for Salicylic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Biomembrane Functions in Plant Responses to High-Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Calcium Signaling-Mediated Plant Response to Cold Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical and Chemical Properties of Benzyl β-D-Glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl β-D-glucopyranoside is a glycoside of significant interest in carbohydrate chemistry and drug discovery. It consists of a glucose molecule attached to a benzyl group via a β-glycosidic linkage. This compound serves as a versatile building block for the synthesis of more complex oligosaccharides and glycoconjugates.[1] Its unique structural features, combining the hydrophilicity of the glucose moiety with the hydrophobicity of the benzyl group, make it a valuable tool in the development of novel therapeutic agents and as a substrate for studying enzymatic reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of Benzyl β-D-glucopyranoside, detailed experimental protocols for its synthesis and enzymatic hydrolysis, and visualizations of key processes.
Physical and Chemical Properties
This section summarizes the key physical and chemical properties of Benzyl β-D-glucopyranoside. The data has been compiled from various scientific and commercial sources.
General Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol), less soluble in water. | [1] |
Tabulated Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈O₆ | [2][3][4][5] |
| Molecular Weight | 270.28 g/mol | [1][2][4][5] |
| CAS Number | 4304-12-5 | [1][2][3][5] |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(phenylmethoxy)oxane-3,4,5-triol | [2][4] |
| Melting Point | 102-106 °C (for a related derivative, Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside) | [1] |
| Specific Optical Rotation ([α]D) | -41° (for related glycosides) | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial techniques for the structural elucidation and purity assessment of Benzyl β-D-glucopyranoside.
1.3.1. ¹H NMR (Proton NMR)
The ¹H NMR spectrum of Benzyl β-D-glucopyranoside exhibits characteristic signals for the protons of the glucose ring, the anomeric proton, and the benzyl group. The coupling constants provide valuable information about the stereochemistry of the molecule.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.26-7.38 | m | |
| H-1' (anomeric) | ~4.5-5.5 | d | |
| Glucose ring-H & CH₂ | 3.2-4.0 | m | |
| Benzyl CH₂ | ~4.7 & ~4.9 | ABq |
1.3.2. ¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C-1' (anomeric) | ~102 |
| Glucose ring carbons | ~60-80 |
| Benzyl CH₂ | ~70 |
| Aromatic carbons | ~127-138 |
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis and enzymatic hydrolysis of Benzyl β-D-glucopyranoside.
Chemical Synthesis: Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classic and effective method for the formation of glycosidic bonds.[6][7] This protocol describes the synthesis of Benzyl β-D-glucopyranoside from a protected glucosyl bromide and benzyl alcohol.
Materials:
-
Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Benzyl alcohol
-
Silver carbonate (Ag₂CO₃) or Silver oxide (Ag₂O)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular sieves (4 Å)
-
Celite
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe) in Methanol
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a stirred suspension of acetobromoglucose (1.0 eq) and freshly activated 4 Å molecular sieves in anhydrous dichloromethane, add benzyl alcohol (1.2 eq).
-
Glycosylation: Add silver carbonate (1.5 eq) or silver oxide (1.1 eq) to the mixture in one portion. The reaction is typically carried out in the dark to prevent the light-sensitive silver salts from decomposing. Stir the reaction mixture vigorously at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (acetobromoglucose) is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts and molecular sieves.
-
Extraction: Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product, Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.
-
Purification (Acetylated Product): Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Deprotection (Zemplén Deacetylation): Dissolve the purified acetylated product in anhydrous methanol. Add a catalytic amount of sodium methoxide in methanol. Stir the mixture at room temperature and monitor the reaction by TLC.
-
Neutralization and Final Product Isolation: Once the deacetylation is complete, neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate to dryness to yield Benzyl β-D-glucopyranoside.
-
Purification (Final Product): The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol-cyclohexane or methanol.[8]
Enzymatic Hydrolysis
Benzyl β-D-glucopyranoside serves as a substrate for β-glucosidases, which catalyze the hydrolysis of the β-glycosidic bond to release glucose and benzyl alcohol.[1][9]
Materials:
-
Benzyl β-D-glucopyranoside
-
β-glucosidase (e.g., from almonds)
-
Phosphate buffer (e.g., 50 mM, pH 5.0)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of Benzyl β-D-glucopyranoside in the phosphate buffer.
-
Enzyme Solution Preparation: Prepare a solution of β-glucosidase in the same phosphate buffer.
-
Enzymatic Reaction: In a suitable reaction vessel (e.g., a microcentrifuge tube or a cuvette), add the substrate solution and equilibrate to the desired reaction temperature (e.g., 37 °C).
-
Initiation of Reaction: Initiate the reaction by adding the enzyme solution to the substrate solution.
-
Monitoring the Reaction: Monitor the progress of the hydrolysis by measuring the increase in the concentration of the product (glucose or benzyl alcohol) over time. This can be achieved by:
-
Spectrophotometry: If a chromogenic substrate analog is used, the release of the chromophore can be monitored. For unlabeled Benzyl β-D-glucopyranoside, coupled enzyme assays can be used to measure glucose production.
-
HPLC: Samples can be taken at different time points, the reaction quenched (e.g., by boiling or adding a strong acid/base), and the concentrations of the substrate and products can be quantified by HPLC.
-
-
Data Analysis: Determine the initial rate of the reaction from the linear portion of the product formation curve. Kinetic parameters such as Kₘ and Vₘₐₓ can be calculated by performing the assay at various substrate concentrations.
Mandatory Visualizations
Koenigs-Knorr Synthesis Workflow
References
- 1. Benzyl beta-d-glucopyranoside | 4304-12-5 | Benchchem [benchchem.com]
- 2. This compound | C13H18O6 | CID 188977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4304-12-5 | MOLNOVA [molnova.com]
- 4. Benzyl-beta-d-glucopyranoside | C13H18O6 | CID 13254166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl β-D-glucopyranoside: A Versatile Building Block in Modern Carbohydrate Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl β-D-glucopyranoside is a cornerstone glycoside in the field of carbohydrate chemistry, serving as a pivotal building block for the synthesis of complex glycans, glycoconjugates, and various therapeutic agents.[1][2] Its unique structural features, particularly the benzyl group at the anomeric position, provide a stable yet readily cleavable protecting group, enabling intricate chemical manipulations of the glucose scaffold.[1][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of benzyl β-D-glucopyranoside, with a focus on its utility in drug discovery and development.
Chemical and Physical Properties
Benzyl β-D-glucopyranoside is a white to off-white crystalline solid.[1] The presence of the hydrophobic benzyl group renders it less soluble in water compared to unsubstituted glucose, while maintaining solubility in polar organic solvents such as methanol and ethanol.[1][4] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈O₆ | [1][5][6][7] |
| Molecular Weight | 270.28 g/mol | [1][5][6][7] |
| CAS Number | 4304-12-5 | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol), less soluble in water | [1][4] |
| XLogP3 | -0.7 | [5][6] |
| Topological Polar Surface Area | 99.4 Ų | [5][6][7] |
| Hydrogen Bond Donor Count | 4 | [7] |
| Hydrogen Bond Acceptor Count | 6 | [7] |
| Rotatable Bond Count | 4 | [7] |
Synthesis and Derivatization
The synthesis of benzyl β-D-glucopyranoside and its derivatives is a fundamental aspect of its application in carbohydrate chemistry. The benzyl group can be introduced at the anomeric position, and the remaining hydroxyl groups can be selectively protected or modified to create a diverse array of synthetic intermediates.
A key strategy in the synthesis of more complex molecules involves the use of benzylidene acetals to protect the 4- and 6-hydroxyl groups, allowing for selective reactions at other positions.[8] For instance, benzyl 2-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside is a valuable intermediate that can be further functionalized.[8]
The synthesis of N- and C-β-D-glucopyranosyl derivatives offers enhanced stability against hydrolysis compared to their O-glycoside counterparts.[1] The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a prominent method for synthesizing N-linked glucopyranosyl derivatives.[1][9]
An efficient three-step synthesis for benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside, a widely used building block, has been developed, with the key step being a selective debenzylation-acetylation of perbenzylated β-glucose.[10]
// Nodes D_Glucose [label="D-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Perbenzylation [label="Perbenzylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Perbenzylated_Glucose [label="Perbenzylated\nβ-D-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Selective_Debenzylation [label="Selective Debenzylation-\nAcetylation (ZnCl₂/Ac₂O/HOAc)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Acetylated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Deprotection", fillcolor="#FBBC05", fontcolor="#202124"]; Target_Molecule [label="Benzyl 2,3,4-tri-O-benzyl-\nβ-D-glucopyranoside", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges D_Glucose -> Perbenzylation [label="Protection"]; Perbenzylation -> Perbenzylated_Glucose; Perbenzylated_Glucose -> Selective_Debenzylation; Selective_Debenzylation -> Intermediate; Intermediate -> Deprotection; Deprotection -> Target_Molecule; } DOT Caption: Synthetic workflow for benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside.
Role as a Building Block in Carbohydrate Chemistry
Benzyl β-D-glucopyranoside is a versatile starting material for the synthesis of complex oligosaccharides and glycoconjugates.[1] The hydroxyl groups on the pyranose ring can be selectively protected and deprotected to allow for the controlled formation of glycosidic linkages at specific positions.[8][11]
Glycosylation Reactions
As a glycosyl acceptor, benzyl β-D-glucopyranoside can be glycosylated with various glycosyl donors to form disaccharides and larger oligosaccharides.[1] For example, the glycosylation of a protected benzyl β-D-glucopyranoside with a galactose donor has been used to synthesize disaccharides.[1] The benzyl group's stability under a wide range of reaction conditions makes it an ideal "permanent" protecting group during multi-step syntheses.[1][3]
Synthesis of Glycoconjugates
Glycoconjugates, molecules where a carbohydrate is linked to a non-carbohydrate moiety like a protein or lipid, play crucial roles in many biological processes.[9][12] Benzyl β-D-glucopyranoside and its derivatives are instrumental in the synthesis of these important molecules. For example, glucopyranosyl-conjugated benzyl derivatives have been synthesized and investigated as potential cytotoxic agents against colon cancer.[9]
Applications in Drug Development
The versatility of benzyl β-D-glucopyranoside as a synthetic intermediate has led to its extensive use in drug discovery and development.[1][13]
Anti-diabetic Agents
A significant application of this compound is in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of oral anti-diabetic drugs.[13] The synthesis of drugs like Dapagliflozin and Canagliflozin often involves derivatives of benzyl β-D-glucopyranoside.[13]
Antiviral and Anti-inflammatory Agents
Derivatives of benzyl β-D-glucopyranoside have been used as intermediates in the synthesis of inhibitors for enzymes like influenza neuraminidase, a key target for antiviral drugs.[1] Furthermore, benzyl-protected analogs serve as precursors for anti-inflammatory drug candidates.[1]
Other Therapeutic Areas
Research has also explored the use of benzyl β-D-glucopyranoside derivatives in the development of anticancer agents and potential therapeutics for Alzheimer's disease.[9][13] The carbohydrate moiety can be used to target specific cells or tissues, enhancing the efficacy and reducing the side effects of cytotoxic drugs.[9]
// Nodes Start [label="Benzyl β-D-glucopyranoside", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="Chemical Derivatization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SGLT2 [label="SGLT2 Inhibitors\n(Anti-diabetic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antiviral [label="Neuraminidase Inhibitors\n(Antiviral)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anticancer [label="Glycoconjugate Anticancer Agents", fillcolor="#FBBC05", fontcolor="#202124"]; Antiinflammatory [label="Anti-inflammatory Precursors", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Derivatization; Derivatization -> SGLT2; Derivatization -> Antiviral; Derivatization -> Anticancer; Derivatization -> Antiinflammatory; } DOT Caption: Applications of benzyl β-D-glucopyranoside in drug development.
Enzymatic Reactions
Benzyl β-D-glucopyranoside serves as a substrate for various enzymes, most notably β-glucosidases, which catalyze the hydrolysis of the β-glycosidic bond to release glucose and benzyl alcohol.[1] This property makes it a useful tool for studying the activity and specificity of these enzymes.[1] Enzymatic methods, utilizing β-glucosidases, have also been explored for the synthesis of benzyl β-D-glucopyranoside itself, offering a more environmentally friendly alternative to chemical synthesis.[1][14]
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of benzyl β-D-glucopyranoside in synthesis. Below are representative procedures for key transformations.
Protocol 1: Bismuth(III) Triflate Catalyzed Glycosylation
This protocol details a dehydrative glycosylation using a bismuth(III) triflate catalyst.[15]
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose (Glycosyl Donor)
-
Glycosyl Acceptor (e.g., Isopropanol, Cyclohexanol)
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Anhydrous Calcium Sulfate (CaSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon (Ar) atmosphere
Procedure:
-
To a suspension of Bi(OTf)₃ (0.007 mmol), the glycosyl donor (0.09 mmol), and CaSO₄ (approx. 100 mg) in CH₂Cl₂ (3.5 mL) under an argon atmosphere, add the glycosyl acceptor (0.13 mmol) at 0 °C.[15]
-
Stir the resulting mixture at 0 °C for 15 hours.[15]
-
Quench the reaction by adding a saturated NaHCO₃ solution (5 mL).[15]
-
Extract the reaction mixture with CH₂Cl₂.[15]
-
Wash the organic layer with water and a saturated NaCl solution.[15]
-
Dry the organic layer over Na₂SO₄ and evaporate the solvent under reduced pressure.[15]
-
Purify the residue by column chromatography to obtain the desired product.[15]
Protocol 2: Catalytic Debenzylation (Hydrogenolysis)
The removal of the benzyl protecting group is a critical step in many synthetic pathways. Catalytic hydrogenation is the most common and mildest method.
Materials:
-
Benzyl-protected glucose derivative
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol)
-
Hydrogen source (Hydrogen gas or a hydrogen donor like formic acid or ammonium formate)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected glucose derivative in a suitable solvent.
-
Add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
If using transfer hydrogenation, carefully add the hydrogen donor (e.g., formic acid). If using hydrogen gas, flush the reaction vessel with hydrogen.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product as necessary, often by recrystallization or column chromatography.
// Nodes Preparation [label="Preparation of Reaction Mixture\n(Substrate, Solvent, Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Hydrogenation\n(H₂ gas or transfer reagent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Reaction Monitoring (TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up\n(Filtration, Concentration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Chromatography/Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Deprotected Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Preparation -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Product; } DOT Caption: General experimental workflow for catalytic debenzylation.
Conclusion
Benzyl β-D-glucopyranoside is an indispensable tool in the arsenal of the modern carbohydrate chemist. Its stability, coupled with the ease of removal of the benzyl group, provides a robust platform for the synthesis of a vast array of complex carbohydrates and glycoconjugates. Its role in the development of novel therapeutics, from anti-diabetic to anticancer agents, underscores its significance in medicinal chemistry and drug discovery. The continued exploration of new synthetic methodologies and applications for this versatile building block will undoubtedly lead to further advancements in glycoscience.
References
- 1. Benzyl beta-d-glucopyranoside | 4304-12-5 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. CAS 4304-12-5: benzyl B-D-glucopyranoside | CymitQuimica [cymitquimica.com]
- 5. Benzyl-beta-d-glucopyranoside | C13H18O6 | CID 13254166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C13H18O6 | CID 188977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. plantaedb.com [plantaedb.com]
- 8. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Benzyl beta-d-glucopyranoside solubility in organic solvents
An In-depth Technical Guide to the Solubility of Benzyl β-D-glucopyranoside in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl β-D-glucopyranoside is a pivotal intermediate in carbohydrate chemistry and glycobiology, serving as a versatile building block for the synthesis of a wide array of complex glycoconjugates and biologically active molecules.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthetic applications, including reaction setup, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of benzyl β-D-glucopyranoside, detailed experimental protocols for solubility determination, and logical workflows for its application in research and development.
Core Solubility Data
Precise quantitative solubility data for benzyl β-D-glucopyranoside across a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, a wealth of qualitative information from synthetic procedures and product data sheets provides valuable guidance for solvent selection.
Qualitative Solubility Overview
The presence of a hydrophobic benzyl group renders benzyl β-D-glucopyranoside less soluble in water compared to unsubstituted glucose, while the multiple hydroxyl groups of the glucose moiety allow for solubility in polar organic solvents.[1][2] The solubility is significantly influenced by the polarity of the solvent and the temperature.
High Solubility:
-
Polar Aprotic Solvents: The compound is readily soluble in dimethyl sulfoxide (DMSO) and pyridine.[]
Moderate to Good Solubility:
-
Alcohols: Benzyl β-D-glucopyranoside is soluble in polar organic solvents such as methanol and ethanol.[1][2][] Its solubility in methanol is notably temperature-dependent; it is particularly soluble in boiling methanol, a property frequently exploited for recrystallization.[4]
-
Other Polar Solvents: It is also reported to be soluble in dimethylformamide (DMF).[5]
Sparingly Soluble to Insoluble:
-
Non-polar Solvents: The compound has low solubility in non-polar aliphatic hydrocarbons like hexane. This characteristic is often utilized in purification, where hexane can be used as an anti-solvent to induce crystallization from more polar solvents like ethyl acetate.[6]
Quantitative Solubility Data
While specific numerical data is scarce, the following table summarizes the available qualitative and semi-quantitative information. Researchers are encouraged to use the experimental protocols outlined in this guide to determine precise solubility values for their specific applications.
| Organic Solvent | Abbreviation | Solubility Description | Notes |
| Dimethyl Sulfoxide | DMSO | Soluble | A key data point has been reported, though the exact value is not widely published.[4] |
| Pyridine | Soluble | [] | |
| Methanol | MeOH | Soluble (especially when hot) | Solubility is highly temperature-dependent; used for recrystallization.[4][6] |
| Ethanol | EtOH | Soluble | [1][2][] |
| Dimethylformamide | DMF | Soluble | [5] |
| Chloroform | CHCl₃ | Likely Soluble | A similar compound, benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, is soluble.[7] |
| Dichloromethane | DCM | Likely Soluble | Mentioned as a solvent in reaction setups for related compounds.[6] |
| Ethyl Acetate | EtOAc | Likely Soluble | Used for dissolving related compounds before precipitation.[6] |
| Acetone | Likely Soluble | Utilized as a solvent during the synthesis of related compounds.[6] | |
| Hexane | Sparingly Soluble / Insoluble | Used as an anti-solvent.[6] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental methods are recommended.
Shake-Flask Method (Gold Standard)
The Shake-Flask method is a reliable technique for determining the thermodynamic (equilibrium) solubility of a crystalline organic compound.[6]
Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a controlled temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.
Materials and Equipment:
-
Benzyl β-D-glucopyranoside (crystalline solid)
-
Organic solvents of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Accurately weigh an amount of benzyl β-D-glucopyranoside that is in excess of its expected solubility and place it into a vial. Add a precise volume of the chosen organic solvent to the vial and securely cap it.
-
Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[6]
-
Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to permit the undissolved solid to sediment. Carefully withdraw a known volume of the supernatant using a pipette.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.[6]
-
Analysis: Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration.
Gravimetric Method
This is a simpler method for determining solubility and can be used when a high-precision analytical instrument is unavailable.
Principle: A saturated solution is prepared, and a known volume is evaporated to dryness. The weight of the remaining solute is then used to calculate the solubility.
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of benzyl β-D-glucopyranoside to a known volume of the solvent in a flask. Shake the mixture until saturation is reached, with some undissolved solid remaining.
-
Filtration: Filter the solution to remove the undissolved solid.
-
Evaporation: Accurately measure a specific volume of the filtrate into a pre-weighed evaporating dish. Evaporate the solvent to dryness in an oven at a temperature that will not cause decomposition of the compound.
-
Calculation: Cool the dish in a desiccator and weigh it. The difference between the final and initial weight of the dish gives the mass of the dissolved solute. The solubility can then be expressed in terms of g/L or other appropriate units.
Mandatory Visualizations
The following diagrams illustrate key workflows related to the determination and application of benzyl β-D-glucopyranoside solubility.
Applications in Research and Drug Development
-
Synthetic Chemistry: Benzyl β-D-glucopyranoside is a fundamental starting material for the synthesis of more complex oligosaccharides and glycoconjugates.[1] Its solubility in various organic solvents is critical for its use as a glycosyl acceptor or for the preparation of glycosyl donors.
-
Enzymology: It serves as a substrate for β-glucosidases, making it a valuable tool for enzyme kinetics studies and for the development of enzyme inhibitors.[1] The hydrolysis of benzyl β-D-glucopyranoside by β-glucosidase releases benzyl alcohol and glucose.[1]
-
Drug Delivery: Glycosylation can improve the pharmacokinetic properties of drugs. Understanding the solubility of glycosylated building blocks like benzyl β-D-glucopyranoside is essential for the development of glycoconjugate drugs.
Conclusion
While comprehensive quantitative data on the solubility of benzyl β-D-glucopyranoside in a wide range of organic solvents remains an area for further investigation, the available qualitative information provides a strong foundation for its application in research and development. The experimental protocols detailed in this guide offer a clear pathway for researchers to determine precise solubility values tailored to their specific needs, thereby facilitating the continued use of this important molecule in the advancement of glycoscience and drug discovery.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Benzyl β-D-Glucopyranoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl β-D-glucopyranoside and its derivatives represent a promising class of compounds with a diverse range of biological activities. The conjugation of a benzyl moiety to a glucose scaffold offers a unique combination of lipophilicity and hydrophilicity, influencing the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of benzyl β-D-glucopyranoside derivatives, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Synthesis of Benzyl β-D-Glucopyranoside Derivatives
The synthesis of benzyl β-D-glucopyranoside derivatives often involves multi-step procedures, including the protection of hydroxyl groups on the glucose moiety, glycosylation, and subsequent modifications of the benzyl group. A common strategy for creating a diverse library of derivatives is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach allows for the efficient and regioselective linkage of various functionalized benzyl groups to the glucose backbone via a stable triazole linker.
General Synthetic Workflow
A representative synthetic scheme for preparing glucopyranosyl-conjugated benzyl derivatives is outlined below. The process typically starts with the modification of a commercially available glucosamine hydrochloride.
Caption: General workflow for the synthesis of benzyl β-D-glucopyranoside derivatives.
Anticancer Activity
Several studies have highlighted the potent anticancer activities of benzyl β-D-glucopyranoside derivatives, particularly against colorectal cancer cell lines. The presence of the glucose moiety is thought to enhance the uptake of these compounds by cancer cells, which often overexpress glucose transporters (GLUTs) to meet their high metabolic demands.
Cytotoxicity Data
The cytotoxic effects of a series of glucopyranosyl-conjugated benzyl derivatives (compounds 8a-8i ) were evaluated against the human colorectal carcinoma cell line (HCT-116) and a non-cancerous human embryonic kidney cell line (293T) using an MTS assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.[1]
| Compound | R Group on Benzyl Ring | IC50 (µM) on HCT-116 | IC50 (µM) on 293T | Selectivity Index (293T/HCT-116) |
| 8a | H | 18.3 ± 1.5 | > 50 | > 2.73 |
| 8b | 4-F | 10.5 ± 0.9 | > 50 | > 4.76 |
| 8c | 4-CH3 | 12.1 ± 1.1 | > 50 | > 4.13 |
| 8d | 4-OCH3 | 4.8 ± 0.5 | 45.2 ± 3.8 | 9.42 |
| 8e | 3,4-di-OCH3 | 7.9 ± 0.7 | > 50 | > 6.33 |
| 8f | 4-Cl | 9.2 ± 0.8 | > 50 | > 5.43 |
| 8g | 4-Br | 8.5 ± 0.7 | > 50 | > 5.88 |
| 8h | 4-CF3 | 15.6 ± 1.3 | > 50 | > 3.21 |
| 8i | 3-NO2 | 22.4 ± 2.1 | > 50 | > 2.23 |
| 9d (deacetylated 8d) | 4-OCH3 | > 50 | > 50 | - |
| 5-Fluorouracil | - | 5.2 ± 0.6 | 10.8 ± 1.2 | 2.08 |
Data extracted from a study on glucopyranosyl-conjugated benzyl derivatives.[1]
Another study on a naturally occurring phenolic acid glycoside, benzyl 2-β-glucopyranosyloxybenzoate, and its related compound eleutheroside B₁ demonstrated potent cytotoxic activity against various cancer cell lines.[2][3]
| Compound | Cancer Cell Line | IC50 (µM) |
| Eleutheroside B₁ | BGC-823 (gastric cancer) | 2.53 |
| Eleutheroside B₁ | A2780 (ovarian cancer) | 1.85 |
Mechanism of Anticancer Action: Apoptosis Induction
The primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that treatment with these compounds leads to characteristic morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing.[1] The apoptotic pathway is a complex signaling cascade involving a family of cysteine proteases called caspases.
The proposed apoptotic signaling pathway initiated by benzyl β-D-glucopyranoside derivatives likely involves the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.
Caption: Proposed intrinsic apoptotic pathway induced by benzyl β-D-glucopyranoside derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Benzyl β-D-glucopyranoside derivatives and related compounds have demonstrated significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.
Inhibition of Inflammatory Mediators
Phenyl-β-D-glucopyranoside, a closely related compound, has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4] Furthermore, it attenuates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4]
While specific IC50 values for the anti-inflammatory activity of a broad range of benzyl β-D-glucopyranoside derivatives are not extensively reported, the inhibitory effects on NO production by structurally similar compounds suggest their potential in this area.
| Compound Class | Biological Effect | Model System | IC50 |
| Flavonoids | NO Production Inhibition | LPS-induced RAW264.7 cells | 3.0 - 3.4 µM |
| Citral | NO Production Inhibition | LPS-induced RAW264.7 cells | 6.5 µg/mL |
Data from studies on other natural compounds with anti-inflammatory activity.
Mechanism of Anti-inflammatory Action: NF-κB Pathway Inhibition
The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Benzyl β-D-glucopyranoside derivatives are thought to exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the phosphorylation of IκBα.
Caption: Inhibition of the NF-κB signaling pathway by benzyl β-D-glucopyranoside derivatives.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Phenolic compounds, including derivatives of benzyl β-D-glucopyranoside, are known for their antioxidant properties, primarily due to their ability to scavenge free radicals.
Free Radical Scavenging Activity
The antioxidant potential of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While extensive quantitative data for a wide range of benzyl β-D-glucopyranoside derivatives is limited, studies on structurally related β-D-glucopyranosyl and β-D-xylopyranosyl hydroxybenzoates have demonstrated significant antioxidant activity. The β-D-xylopyranosyl protocatechoate, for instance, exhibits high radical scavenging activity.[5]
Experimental Protocols
Synthesis of Glucopyranosyl-Conjugated Benzyl Derivatives[1]
-
Preparation of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucose: This intermediate is prepared from commercially available β-D-glucosamine hydrochloride through a two-step process involving azidation of the amino group followed by acetylation of the hydroxyl groups.
-
Preparation of Propargyl-functionalized Benzyl Derivatives: The respective benzyl alcohol is alkylated with 3-bromopropyne in the presence of a base such as sodium hydride in an appropriate solvent like tetrahydrofuran.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction): The azido-sugar and the propargyl-functionalized benzyl derivative are reacted in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. The reaction is often carried out in a solvent mixture such as N,N-dimethylformamide and water, and may be accelerated by microwave irradiation.
-
Purification: The final products are purified by silica gel column chromatography.
-
Deacetylation (Optional): The acetyl protecting groups can be removed by treating the compound with a mixture of methanol, water, and triethylamine.
MTS Assay for Cytotoxicity[1]
-
Cell Seeding: HCT-116 or 293T cells are seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 72 hours.
-
MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Caption: Workflow for the MTS cytotoxicity assay.
Griess Assay for Nitric Oxide Production
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.
-
Stimulation and Treatment: The cells are stimulated with LPS (1 µg/mL) in the presence or absence of the test compounds for 24 hours.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A solution of DPPH in methanol is prepared.
-
Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
Conclusion and Future Directions
Benzyl β-D-glucopyranoside derivatives have emerged as a versatile scaffold for the development of new therapeutic agents. Their demonstrated anticancer, anti-inflammatory, and antioxidant activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. The ability to induce apoptosis in cancer cells and inhibit the pro-inflammatory NF-κB pathway highlights their potential in oncology and inflammatory disease research.
Future research should focus on expanding the library of these derivatives to establish more comprehensive structure-activity relationships. Further elucidation of their mechanisms of action at the molecular level will be crucial for optimizing their therapeutic efficacy and selectivity. In vivo studies are also warranted to evaluate the pharmacological properties and safety profiles of the most promising lead compounds. The continued exploration of benzyl β-D-glucopyranoside derivatives holds significant promise for the discovery of novel and effective treatments for a range of human diseases.
References
- 1. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl 2-β-Glucopyranosyloxybenzoate, a New Phenolic Acid Glycoside from Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl 2-β-glucopyranosyloxybenzoate, a new phenolic acid glycoside from Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benzyl β-D-Glucopyranoside: A Precursor for Flavor Compound Generation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl β-D-glucopyranoside is a naturally occurring glycoside found in various plants, including Salix alba L. and Camellia sinensis.[1][2] It serves as a non-volatile, flavorless precursor to benzyl alcohol, a compound with a characteristic mild, pleasant aromatic odor. The release of benzyl alcohol from its glycosidic linkage is a critical step in the development of flavor in many food products and beverages. This technical guide provides a comprehensive overview of the role of benzyl β-D-glucopyranoside as a flavor precursor, focusing on the enzymatic and acidic hydrolysis methods for the release of benzyl alcohol. Detailed experimental protocols, quantitative data, and visual representations of the underlying processes are presented to aid researchers in the fields of food science, biotechnology, and drug development.
Introduction
The flavor profile of many foods and beverages is not solely determined by the presence of free volatile compounds but also by a pool of non-volatile, glycosidically bound flavor precursors. These precursors, often glucosides, are hydrolyzed during processing, storage, or consumption, releasing the characteristic aroma compounds. Benzyl β-D-glucopyranoside is one such precursor, which upon cleavage of its β-glycosidic bond, liberates benzyl alcohol, contributing to the overall flavor profile.
The controlled release of benzyl alcohol from benzyl β-D-glucopyranoside is of significant interest in the food and fragrance industries. This can be achieved through two primary methods: enzymatic hydrolysis, utilizing β-glucosidases, and acid-catalyzed hydrolysis. Each method offers distinct advantages and disadvantages in terms of specificity, reaction conditions, and yield. This guide will delve into the technical aspects of both approaches, providing a comparative analysis to inform experimental design and process optimization.
Mechanisms of Benzyl Alcohol Release
The liberation of benzyl alcohol from benzyl β-D-glucopyranoside involves the cleavage of the β-1,O-glycosidic bond. This can be accomplished through two principal mechanisms:
Enzymatic Hydrolysis
Enzymatic hydrolysis is a highly specific process catalyzed by β-glucosidases (EC 3.2.1.21). These enzymes are widespread in nature and are commonly sourced from almonds, fungi (e.g., Aspergillus niger), and bacteria. The reaction proceeds via a two-step mechanism involving a glycosyl-enzyme intermediate. The high specificity of β-glucosidases ensures that only the β-glycosidic linkage is cleaved, preserving the structure of the released aglycone (benzyl alcohol) and minimizing the formation of undesirable byproducts.
Acid Hydrolysis
Acid-catalyzed hydrolysis is a less specific method that can also cleave the glycosidic bond. The reaction is typically carried out at elevated temperatures and low pH. While effective, acid hydrolysis can lead to the degradation of the released benzyl alcohol and the formation of artifacts, which can negatively impact the final flavor profile.
Quantitative Data Presentation
The efficiency of benzyl alcohol release from benzyl β-D-glucopyranoside is dependent on the chosen hydrolysis method and the reaction conditions. The following tables summarize key quantitative data for both enzymatic and acid hydrolysis.
Table 1: Comparison of Enzymatic and Acid Hydrolysis for Benzyl Alcohol Release
| Parameter | Enzymatic Hydrolysis (β-glucosidase) | Acid Hydrolysis |
| Principle | Specific cleavage of β-glycosidic bond | Non-specific cleavage of glycosidic bond |
| Typical Yield | High (often >90%) | Variable (20-60%), potential for degradation |
| Reaction Conditions | Mild (pH 4.0-6.0, 30-60°C) | Harsh (low pH, high temperature) |
| Specificity | High, stereospecific | Low, can lead to side reactions |
| Byproducts | Minimal | Formation of degradation products and artifacts |
Table 2: Kinetic Parameters of β-Glucosidases with a Model Substrate (p-Nitrophenyl-β-D-glucopyranoside)
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol·min⁻¹·mg⁻¹) | Optimal pH | Optimal Temperature (°C) |
| Aspergillus niger | pNPG | - | - | 4.0 - 5.5 | 40 - 65 |
| Almond | pNPG | 2.8 | - | 5.0 | 50 - 55 |
| Trichoderma reesei | pNPG | 0.19 ± 0.02 | 29.67 ± 3.25 | 4.3 - 5.9 | - |
Note: Data for benzyl β-D-glucopyranoside is limited; p-nitrophenyl-β-D-glucopyranoside (pNPG) is a commonly used chromogenic substrate for assaying β-glucosidase activity.
Experimental Protocols
Enzymatic Hydrolysis of Benzyl β-D-Glucopyranoside
This protocol describes the enzymatic release of benzyl alcohol from benzyl β-D-glucopyranoside using β-glucosidase from almonds.
Materials:
-
Benzyl β-D-glucopyranoside
-
β-glucosidase from almonds (e.g., Sigma-Aldrich G0395)
-
Citrate-phosphate buffer (0.1 M, pH 5.0)
-
Benzyl alcohol (for standard curve)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Substrate Solution Preparation: Prepare a 10 mM solution of benzyl β-D-glucopyranoside in 0.1 M citrate-phosphate buffer (pH 5.0).
-
Enzyme Solution Preparation: Prepare a 1 mg/mL solution of β-glucosidase in the same buffer.
-
Hydrolysis Reaction:
-
In a reaction vessel, combine 5 mL of the substrate solution with 0.5 mL of the enzyme solution.
-
Incubate the reaction mixture at 40°C for 2 hours with gentle agitation.
-
Stop the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.
-
-
Extraction of Benzyl Alcohol:
-
Cool the reaction mixture to room temperature.
-
Extract the benzyl alcohol by adding 5 mL of ethyl acetate and vortexing for 1 minute.
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the upper organic layer (ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Analyze the extracted benzyl alcohol using a GC-MS system.
-
Prepare a standard curve of benzyl alcohol in ethyl acetate to quantify the amount released.
-
Acid Hydrolysis of Benzyl β-D-Glucopyranoside
This protocol outlines the acid-catalyzed release of benzyl alcohol from its glucoside.
Materials:
-
Benzyl β-D-glucopyranoside
-
Hydrochloric acid (HCl), 2 M
-
Sodium hydroxide (NaOH), 2 M (for neutralization)
-
Benzyl alcohol (for standard curve)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Substrate Solution Preparation: Prepare a 10 mM solution of benzyl β-D-glucopyranoside in deionized water.
-
Hydrolysis Reaction:
-
In a sealed reaction vial, combine 5 mL of the substrate solution with 1 mL of 2 M HCl.
-
Heat the mixture at 100°C for 1 hour in a heating block or water bath.
-
-
Neutralization and Extraction:
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by adding 2 M NaOH dropwise until the pH is approximately 7.
-
Extract the benzyl alcohol with 5 mL of ethyl acetate as described in the enzymatic hydrolysis protocol.
-
-
GC-MS Analysis:
-
Analyze and quantify the extracted benzyl alcohol using GC-MS as previously described.
-
GC-MS Quantification of Benzyl Alcohol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C for 2 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity (target ions for benzyl alcohol: m/z 108, 79, 77).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in the release and analysis of benzyl alcohol from benzyl β-D-glucopyranoside.
Conclusion
Benzyl β-D-glucopyranoside is a significant precursor to the flavor compound benzyl alcohol. The controlled release of this aromatic alcohol can be effectively achieved through both enzymatic and acid-catalyzed hydrolysis. Enzymatic hydrolysis with β-glucosidase offers a highly specific and efficient method, yielding high amounts of benzyl alcohol with minimal byproduct formation. In contrast, acid hydrolysis, while simpler to implement, is less specific and can lead to lower yields and the generation of undesirable flavor artifacts.
The choice of hydrolysis method will depend on the specific application, with enzymatic hydrolysis being preferable for applications requiring high purity and a clean flavor profile. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at understanding and optimizing the release of benzyl alcohol from its glycosidic precursor. Further research focusing on the kinetic characterization of various β-glucosidases with benzyl β-D-glucopyranoside as a substrate will be valuable for the fine-tuning of flavor release in complex food matrices.
References
Methodological & Application
Application Notes and Protocols for the Enzymatic Hydrolysis of Benzyl β-D-Glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl β-D-glucopyranoside is a glycoside composed of a glucose molecule linked to a benzyl group via a β-glycosidic bond. The enzymatic hydrolysis of this bond, catalyzed by β-glucosidases (EC 3.2.1.21), releases glucose and benzyl alcohol. This reaction is of significant interest in various fields, including glycobiology, biotechnology, and pharmacology. Understanding the kinetics and optimal conditions for this hydrolysis is crucial for applications such as the study of enzyme-substrate interactions, the development of enzyme inhibitors, and the controlled release of aglycones. These notes provide detailed protocols for performing and analyzing the enzymatic hydrolysis of benzyl β-D-glucopyranoside.
Principle of the Reaction
β-glucosidases are a class of enzymes that catalyze the cleavage of β-glycosidic bonds in β-D-glucosides. The hydrolysis of benzyl β-D-glucopyranoside proceeds via a two-step mechanism, where the enzyme first forms a covalent intermediate with the glucose molecule, releasing the benzyl alcohol aglycone. Subsequently, the enzyme-glucose intermediate is hydrolyzed by water to release glucose and regenerate the free enzyme.[1]
Data Presentation
Table 1: General Properties and Reaction Conditions for β-Glucosidases
| Parameter | Typical Value/Range | Source(s) |
| Enzyme Source | Aspergillus niger, Almonds, Trichoderma reesei | [2][3][4] |
| Optimal pH | 4.0 - 5.5 | [2][5] |
| Optimal Temperature | 50 - 65 °C | [5] |
| Typical Buffer | Sodium Acetate or Sodium Citrate (50-100 mM) | [6] |
Table 2: Comparative Kinetic Parameters of β-Glucosidases with Aryl β-D-Glucopyranoside Substrates
While specific kinetic data for benzyl β-D-glucopyranoside is not extensively reported, the following table provides kinetic parameters for β-glucosidases with the commonly used substrate, p-nitrophenyl β-D-glucopyranoside (p-NPG), which serves as a valuable reference.
| Enzyme Source | Substrate | K_m (mM) | V_max (µmol·min⁻¹·mg⁻¹) | Reference |
| Trichoderma reesei QM 9414 | p-Nitrophenyl β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 | [4] |
| Sweet Almond | p-Nitrophenyl-β-D-glucopyranoside | 2.8 | Not specified | [3] |
| Aspergillus niger | Geniposide | High affinity | High catalytic efficiency | [5] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Benzyl β-D-Glucopyranoside
This protocol describes a general method for the enzymatic hydrolysis of benzyl β-D-glucopyranoside using a commercially available β-glucosidase from Aspergillus niger or almonds.
Materials:
-
Benzyl β-D-glucopyranoside
-
β-Glucosidase (from Aspergillus niger or almonds)
-
Sodium acetate buffer (50 mM, pH 5.0)
-
Deionized water
-
Microcentrifuge tubes or reaction vials
-
Water bath or incubator
-
HPLC system for analysis
Procedure:
-
Prepare a stock solution of Benzyl β-D-glucopyranoside: Dissolve an accurately weighed amount of benzyl β-D-glucopyranoside in 50 mM sodium acetate buffer (pH 5.0) to achieve a final concentration of 10 mM.
-
Prepare the enzyme solution: Dissolve β-glucosidase in cold 50 mM sodium acetate buffer (pH 5.0) to a concentration of 1 mg/mL. The specific activity of the enzyme should be noted from the manufacturer's specifications.
-
Set up the reaction mixture: In a microcentrifuge tube, combine the following:
-
500 µL of 10 mM Benzyl β-D-glucopyranoside solution
-
400 µL of 50 mM Sodium acetate buffer (pH 5.0)
-
100 µL of 1 mg/mL β-glucosidase solution
-
-
Control Reaction: Prepare a control reaction without the enzyme by adding 500 µL of the buffer instead of the enzyme solution.
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the chosen enzyme (e.g., 55°C for Aspergillus niger β-glucosidase) for a specified period (e.g., 60 minutes). Time points can be taken to monitor the progress of the reaction (e.g., at 0, 10, 20, 30, and 60 minutes).
-
Stop the reaction: To stop the reaction, take an aliquot of the reaction mixture and heat it at 100°C for 5-10 minutes to denature the enzyme. Alternatively, the reaction can be stopped by adding a quenching solution compatible with the subsequent analysis method (e.g., an organic solvent for HPLC analysis).
-
Analysis: Analyze the formation of benzyl alcohol using HPLC as described in Protocol 2.
Protocol 2: HPLC Analysis of Benzyl Alcohol
This protocol provides a method for the quantification of benzyl alcohol, a product of the enzymatic hydrolysis.
Instrumentation and Conditions:
-
HPLC System: An HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A gradient of acetonitrile and water is often employed. For example, a starting mobile phase of 30% acetonitrile in water, increasing to 80% acetonitrile over 15 minutes.[8][9] The mobile phase can also contain a small amount of acid, such as 0.1% formic acid, to improve peak shape.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: UV detection at 254 nm, where the benzyl group has strong absorbance.[7]
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare Standards: Prepare a series of standard solutions of benzyl alcohol of known concentrations (e.g., 0.1, 0.5, 1, 2, and 5 mM) in the reaction buffer.
-
Sample Preparation: Centrifuge the stopped reaction mixtures to pellet the denatured enzyme. Dilute the supernatant with the initial mobile phase as needed to fall within the concentration range of the standard curve.
-
Injection: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Create a standard curve by plotting the peak area of benzyl alcohol against its concentration for the standard solutions. Use the standard curve to determine the concentration of benzyl alcohol in the reaction samples.
Visualizations
Enzymatic Hydrolysis Workflow
Caption: Experimental workflow for the enzymatic hydrolysis of Benzyl β-D-glucopyranoside.
Signaling Pathway of Enzymatic Hydrolysis
Caption: Simplified signaling pathway of the enzymatic hydrolysis reaction.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. beta-Glucosidase Aspergillus niger Enzyme | Megazyme [megazyme.com]
- 3. Native Sweet almond β-Glucosidase | Creative Enzymes [diagnostic-enzymes.creative-enzymes.com]
- 4. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of a β-glucosidase from aspergillus niger and its application in the hydrolysis of geniposide to genipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of β-Glucosidase from a Newly Isolated Aspergillus Species Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Synthesis of Oligosaccharides Using Benzyl β-D-Glucopyranoside as a Glycosyl Acceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligosaccharides is a cornerstone of glycobiology, enabling access to complex carbohydrate structures for research and therapeutic development. Benzyl β-D-glucopyranoside is a versatile and cost-effective starting material that can function as a glycosyl acceptor in the synthesis of various oligosaccharides. Its anomeric position is protected by a stable benzyl group, which can be removed under standard hydrogenolysis conditions at the final stage of synthesis. The key to its use lies in the regioselective protection of its hydroxyl groups, allowing for the controlled formation of specific glycosidic linkages.
These application notes provide a detailed protocol for the synthesis of a disaccharide using Benzyl β-D-glucopyranoside as the initial glycosyl acceptor. The overall strategy involves the selective protection of the C-2, C-4, and C-6 hydroxyl groups of Benzyl β-D-glucopyranoside to expose the C-3 hydroxyl for glycosylation. This is followed by the coupling with a suitable glycosyl donor and subsequent deprotection to yield the final oligosaccharide.
Core Principles
The synthesis of oligosaccharides is a multi-step process that relies on the strategic use of protecting groups to control reactivity and regioselectivity. In the context of using Benzyl β-D-glucopyranoside as an acceptor, the following principles are key:
-
Protecting Group Strategy: To achieve a specific glycosidic linkage, all but one of the hydroxyl groups on the glycosyl acceptor must be protected. The choice of protecting groups is critical, as they must be stable to the reaction conditions of the glycosylation step and be removable without affecting the newly formed glycosidic bond. In this protocol, we utilize a benzylidene acetal to protect the C-4 and C-6 hydroxyls simultaneously, and a benzoyl group for the C-2 hydroxyl. This leaves the C-3 hydroxyl available for glycosylation.
-
Glycosyl Donors: The glycosyl donor is a sugar moiety with a leaving group at the anomeric position. Common donors include trichloroacetimidates, thioglycosides, and glycosyl bromides. The choice of donor and activating conditions will influence the yield and stereoselectivity of the glycosylation reaction.
-
Glycosylation Reaction: This is the key bond-forming step where the activated glycosyl donor reacts with the free hydroxyl group of the glycosyl acceptor. The reaction is typically promoted by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or a combination of N-iodosuccinimide (NIS) and triflic acid (TfOH).
-
Deprotection: The final stage of the synthesis involves the removal of all protecting groups to yield the native oligosaccharide. This often involves multiple steps to selectively remove different types of protecting groups. For instance, ester groups like benzoyl are typically removed under basic conditions (e.g., Zemplén deacetylation), while benzylidene acetals can be cleaved by acid-catalyzed hydrolysis or hydrogenolysis. Benzyl ethers are removed by catalytic hydrogenolysis.
Experimental Workflow
The overall workflow for the synthesis of a disaccharide using Benzyl β-D-glucopyranoside as a starting material can be summarized in the following stages:
-
Synthesis of the Glycosyl Acceptor: This involves a series of protection steps to selectively expose a single hydroxyl group on the Benzyl β-D-glucopyranoside.
-
Glycosylation: The selectively protected acceptor is then coupled with a suitable glycosyl donor to form the desired disaccharide.
-
Deprotection: The protecting groups are removed from the disaccharide to yield the final, unprotected oligosaccharide.
Caption: Overall workflow for disaccharide synthesis starting from Benzyl β-D-glucopyranoside.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of a disaccharide using Benzyl β-D-glucopyranoside as the acceptor.
Table 1: Synthesis of the Glycosyl Acceptor (Benzyl 2-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside)
| Step | Reaction | Reagents | Solvent | Time | Yield (%) | Reference |
| 1 | Benzoylation of Benzyl 3,4,6-tri-O-acetyl-β-D-glucopyranoside | Benzoyl Chloride, DMAP | Pyridine | - | 98 | [1] |
| 2 | Glycosylation with Benzyl Alcohol | HBr in Acetic Acid, Ag₂O, TfOH | CH₂Cl₂ | 14 h | 86 (over 2 steps) | [1] |
| 3 | Deacetylation | Acetyl Chloride | MeOH | 20 h | - | [1] |
| 4 | Benzylidenation | Dimethoxytoluene, Camphorsulfonic acid | CH₃CN | 2 h | - | [1] |
Table 2: Glycosylation to Form a Protected Disaccharide
| Glycosyl Acceptor | Glycosyl Donor | Promoter | Solvent | Time | Yield (%) | Reference |
| Benzyl 2-O-benzoyl-6-O-benzyl-3-O-Fmoc-β-D-glucopyranoside (a 4-OH acceptor) | Thiogalactoside | NIS, TfOH | - | - | 61 | [2] |
Table 3: Deprotection of the Disaccharide
| Step | Reaction | Reagents | Solvent | Time | Yield (%) | Reference |
| 1 | Removal of Fmoc group | Triethylamine | - | - | 97 | [2] |
| 2 | Global Deprotection (General) | H₂, Pd/C | MeOH/EtOAc | - | High | General Protocol |
Experimental Protocols
Protocol 1: Synthesis of Benzyl 2-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside (Glycosyl Acceptor)
This protocol describes the multi-step synthesis of a selectively protected glycosyl acceptor from a commercially available precursor.[1]
Materials:
-
Benzyl 3,4,6-tri-O-acetyl-2-O-benzoyl-β-D-glucopyranoside
-
Hydrogen bromide (33 wt % in acetic acid)
-
Dichloromethane (CH₂Cl₂)
-
Benzyl alcohol
-
Silver oxide (Ag₂O)
-
Trifluoromethanesulfonic acid (TfOH)
-
Acetyl chloride
-
Methanol (MeOH)
-
Acetonitrile (CH₃CN)
-
Dimethoxytoluene
-
Camphorsulfonic acid
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Argon gas
Procedure:
-
Glycosyl Bromide Formation: To a chilled (0 °C) solution of Benzyl 3,4,6-tri-O-acetyl-2-O-benzoyl-β-D-glucopyranoside in CH₂Cl₂ under argon, add hydrogen bromide (33 wt % in acetic acid). Allow the mixture to stir at room temperature for 14 hours. Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with water and saturated aqueous NaHCO₃. Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Glycosylation with Benzyl Alcohol: The crude glycosyl bromide is used directly in the next step. In a separate flask, dissolve the crude bromide and benzyl alcohol in CH₂Cl₂. Add Ag₂O and a catalytic amount of TfOH. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). Filter the reaction mixture through Celite, wash the filter cake with CH₂Cl₂, and concentrate the filtrate. Purify the residue by column chromatography to obtain Benzyl 3,4,6-tri-O-acetyl-2-O-benzoyl-β-D-glucopyranoside.
-
Deacetylation: Dissolve the product from the previous step in MeOH under argon. Add acetyl chloride and stir the mixture at room temperature for 20 hours. Concentrate the reaction mixture under reduced pressure to obtain the crude triol.
-
Benzylidenation: Dissolve the crude triol in CH₃CN. Add dimethoxytoluene and camphorsulfonic acid, and stir the mixture at room temperature for 2 hours. Quench the reaction with triethylamine and concentrate under reduced pressure. Purify the residue by column chromatography to yield Benzyl 2-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside.
Caption: Experimental workflow for the synthesis of the glycosyl acceptor.
Protocol 2: Glycosylation to Form a Disaccharide
This protocol describes the coupling of a selectively protected Benzyl β-D-glucopyranoside derivative (as a 4-OH acceptor) with a thiogalactoside donor.[2]
Materials:
-
Benzyl 2-O-benzoyl-6-O-benzyl-3-O-Fmoc-β-D-glucopyranoside (Glycosyl Acceptor)
-
Thiogalactoside (Glycosyl Donor)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl acceptor and the thiogalactoside donor.
-
Place the flask under an inert atmosphere (e.g., Argon).
-
Add anhydrous CH₂Cl₂ and stir the suspension at the appropriate temperature (e.g., -20 °C).
-
Add NIS and a catalytic amount of TfOH to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and NaHCO₃.
-
Filter the mixture through Celite, and wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected disaccharide.
Protocol 3: Global Deprotection of the Oligosaccharide
This is a general protocol for the final deprotection of the synthesized oligosaccharide. The specific conditions may need to be optimized based on the protecting groups present.
Materials:
-
Protected Oligosaccharide
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Sodium methoxide (NaOMe) in Methanol (for deacylation)
-
Hydrogen (H₂) gas
Procedure:
-
Deacylation (if applicable): Dissolve the protected oligosaccharide in anhydrous MeOH. Add a catalytic amount of NaOMe in MeOH and stir at room temperature until the acyl groups are removed (monitor by TLC). Neutralize the reaction with an acidic resin, filter, and concentrate.
-
Hydrogenolysis: Dissolve the (deacylated) oligosaccharide in a suitable solvent system (e.g., MeOH/EtOAc). Add Pd/C catalyst.
-
Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature until all benzyl and benzylidene protecting groups are cleaved (monitor by TLC or mass spectrometry).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected oligosaccharide.
-
Further purification can be achieved by size-exclusion chromatography or reverse-phase HPLC if necessary.
Applications in Drug Development
The ability to synthesize well-defined oligosaccharides is crucial for various aspects of drug development:
-
Vaccine Development: Synthetic carbohydrate antigens are essential components of conjugate vaccines against bacterial and viral pathogens.
-
Drug Discovery: Oligosaccharides can serve as lead compounds for the development of new therapeutics, such as inhibitors of carbohydrate-protein interactions that are involved in disease processes.
-
Glycobiology Research: Access to pure, structurally defined oligosaccharides is fundamental for elucidating their biological functions and their roles in health and disease.
The use of Benzyl β-D-glucopyranoside as a starting material provides a practical and efficient route to a variety of oligosaccharide structures, thereby supporting these critical areas of research and development.
References
Application Notes and Protocols for Benzyl β-D-Glucopyranoside in Chromogenic Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl β-D-glucopyranoside is a glycoside that serves as a substrate for β-glucosidases (EC 3.2.1.21), enzymes that catalyze the hydrolysis of β-glycosidic bonds.[1] Upon enzymatic cleavage by β-glucosidase, Benzyl β-D-glucopyranoside yields D-glucose and benzyl alcohol.[2] While the substrate and its hydrolysis products are not directly colored, it can be effectively utilized as a chromogenic substrate through a coupled enzyme assay. This approach allows for the sensitive and continuous monitoring of β-glucosidase activity, making it a valuable tool in various research and drug development applications, including enzyme characterization, inhibitor screening, and studying the metabolic pathways of glycosides.
The principle of the chromogenic assay involves a two-step enzymatic reaction. In the first step, the β-glucosidase of interest cleaves Benzyl β-D-glucopyranoside to produce glucose. In the second, the released glucose is quantified using a glucose oxidase-peroxidase (GOD-POD) system. Glucose oxidase catalyzes the oxidation of glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). Subsequently, in the presence of horseradish peroxidase (HRP), the H₂O₂ oxidizes a chromogenic substrate (e.g., 4-aminoantipyrine and phenol), leading to the formation of a colored product that can be measured spectrophotometrically. The rate of color formation is directly proportional to the β-glucosidase activity.
Enzymatic Reaction and Detection Pathway
The overall process involves a cascade of three enzymatic reactions to produce a quantifiable colored product.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzyl β-D-glucopyranoside
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Benzyl β-D-glucopyranoside. This method is suitable for researchers, scientists, and professionals involved in drug development, quality control, and carbohydrate chemistry.
Introduction
Benzyl β-D-glucopyranoside is a versatile compound used as a precursor in the synthesis of various therapeutic agents and complex carbohydrates.[1] Its benzyl group serves as a crucial protecting group in multi-step organic syntheses.[1] Therefore, a reliable analytical method to determine its purity and concentration is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of such compounds.[1] This document provides a detailed protocol for the analysis of Benzyl β-D-glucopyranoside using RP-HPLC with UV detection.
Principle of the Method
The analytical method is based on reversed-phase high-performance liquid chromatography. The separation is achieved on a nonpolar stationary phase (C18) with a polar mobile phase. Benzyl β-D-glucopyranoside is separated based on its polarity, allowing for its effective isolation from impurities.[1] Due to the presence of the benzyl group, the analyte can be detected by a UV detector at a suitable wavelength.
Experimental Protocols
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
A summary of the chromatographic conditions is provided in Table 1.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 60% B5-25 min: 60% to 90% B25-30 min: 90% B30-31 min: 90% to 60% B31-35 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 1: Chromatographic Conditions
-
Mobile Phase Preparation: Prepare the mobile phases by mixing the appropriate amounts of water and acetonitrile with 0.1% formic acid. Degas the mobile phases before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of Benzyl β-D-glucopyranoside reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing Benzyl β-D-glucopyranoside, dissolve it in the mobile phase to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[2]
Quantitative Data
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The results should meet the specifications listed in Table 2.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (min) | Report | ~8.5 |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | > 5000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) | < 1.0% |
Table 2: System Suitability Test Results
The linearity of the method is determined by injecting the working standard solutions and plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 125000 |
| 25 | 312500 |
| 50 | 625000 |
| 75 | 937500 |
| 100 | 1250000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Calibration Data for Quantitative Analysis
Visualizations
The following diagram illustrates the general workflow for the HPLC analysis of Benzyl β-D-glucopyranoside.
References
Application Notes and Protocols for the Structural Elucidation of Benzyl β-D-glucopyranoside using Nuclear Magnetic Resonance (NMR) Spectroscopy
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl β-D-glucopyranoside is a common carbohydrate derivative used in various fields, including organic synthesis and glycobiology. The precise confirmation of its chemical structure is critical for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for the complete structural elucidation of such molecules in solution.[1] This document provides a comprehensive guide, including detailed experimental protocols and data interpretation, for the structural characterization of Benzyl β-D-glucopyranoside using a suite of 1D and 2D NMR experiments.
The structural determination of glycosides can be challenging due to signal overlap in NMR spectra.[2] However, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirmation of the pyranose ring structure, determination of the anomeric configuration (α or β), and establishment of the glycosidic linkage.[1][3]
Predicted NMR Spectral Data
The following tables summarize the expected quantitative NMR data for Benzyl β-D-glucopyranoside dissolved in a suitable deuterated solvent like D₂O or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectral Data Summary
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (Anomeric) | ~4.45 | d | J₁,₂ ≈ 8.0 |
| H-2 | ~3.20 | dd | J₁,₂ ≈ 8.0, J₂,₃ ≈ 9.0 |
| H-3 | ~3.38 | t | J₂,₃ ≈ 9.0, J₃,₄ ≈ 9.0 |
| H-4 | ~3.30 | t | J₃,₄ ≈ 9.0, J₄,₅ ≈ 9.5 |
| H-5 | ~3.35 | m | - |
| H-6a | ~3.85 | dd | J₅,₆a ≈ 2.0, J₆a,₆b ≈ 12.0 |
| H-6b | ~3.68 | dd | J₅,₆b ≈ 5.5, J₆a,₆b ≈ 12.0 |
| -CH₂- (Benzyl) | ~4.90 (A), ~4.65 (B) | ABq (d, d) | Jₐ,ₑ ≈ 12.0 |
| Aromatic (ortho) | ~7.35 | m | - |
| Aromatic (meta) | ~7.38 | m | - |
| Aromatic (para) | ~7.30 | m | - |
Note: Chemical shifts can vary based on solvent and concentration.
Table 2: ¹³C NMR Spectral Data Summary
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (Anomeric) | ~103.0 |
| C-2 | ~74.5 |
| C-3 | ~77.0 |
| C-4 | ~71.0 |
| C-5 | ~77.5 |
| C-6 | ~62.0 |
| -CH₂- (Benzyl) | ~71.5 |
| Aromatic (ipso) | ~137.5 |
| Aromatic (ortho) | ~128.5 |
| Aromatic (meta) | ~129.0 |
| Aromatic (para) | ~128.0 |
Note: Assignments are confirmed by 2D NMR experiments.
Table 3: Key 2D NMR Correlations for Structural Elucidation
| Experiment | Key Correlations | Structural Information Provided |
| COSY | H-1 / H-2; H-2 / H-3; H-3 / H-4; H-4 / H-5; H-5 / H-6a, H-6b | Confirms the spin system of the glucopyranoside ring, establishing proton-proton adjacencies. |
| HSQC | H-1 / C-1; H-2 / C-2; H-3 / C-3; H-4 / C-4; H-5 / C-5; H-6 / C-6; -CH₂- / -CH₂- | Directly correlates each proton to its attached carbon atom, aiding in carbon signal assignment. |
| HMBC | H-1 / C-1' (ipso-C of benzyl); H-1 / C-5; -CH₂- / C-1; -CH₂- / C-1' | Establishes the glycosidic linkage between the anomeric carbon (C-1) and the benzylic carbon. |
| NOESY/ROESY | H-1 / H-3; H-1 / H-5 | Confirms the β-anomeric configuration through the spatial proximity of axial protons (H-1, H-3, H-5). |
| -CH₂- (Benzyl) / H-1 | Confirms the proximity of the benzyl group to the anomeric proton, supporting the glycosidic linkage. |
Experimental Protocols
The following are generalized methodologies for acquiring high-quality NMR data. Specific parameters should be optimized based on the available instrumentation and sample concentration.[4]
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of Benzyl β-D-glucopyranoside in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[1][5]
-
Homogenization: Ensure the sample is fully dissolved. Vortex the solution gently if necessary.
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Referencing: Chemical shifts can be referenced internally to the residual solvent signal or to an external standard like 3-trimethylsilyl-(2,2,3,3-²H₄)-propanoate (TSP).[6]
1D ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
1D ¹³C{¹H} NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.[4]
-
Number of Scans: 1024-4096 scans, depending on sample concentration.[4]
-
Relaxation Delay (d1): 2-5 seconds.[4]
2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings.[7]
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpmf' on Bruker systems).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 2-4 per increment.
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify one-bond proton-carbon (¹H-¹³C) correlations.[7]
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
-
Spectral Width: F2 (¹H): 12-16 ppm; F1 (¹³C): 180-200 ppm.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 4-8 per increment.
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) ¹H-¹³C correlations.[7]
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').
-
Long-Range Coupling Delay: Optimized for J = 8-10 Hz.
-
Spectral Width: F2 (¹H): 12-16 ppm; F1 (¹³C): 200-220 ppm.
-
Number of Scans: 16-64 per increment.
2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (< 5 Å), irrespective of bonding.[1]
-
Pulse Program: Standard NOESY experiment (e.g., 'noesygpph').
-
Mixing Time (d8): 500-800 ms.
-
Number of Scans: 8-16 per increment.
-
Note: For molecules of this size, ROESY may provide more reliable results if the NOE is close to zero.[1]
Visualized Workflows and Correlations
The following diagrams illustrate the experimental workflow and key structural correlations for Benzyl β-D-glucopyranoside.
Caption: NMR experimental and analytical workflow.
Caption: Key HMBC and NOESY correlations.
Data Interpretation and Structural Confirmation
-
¹H NMR Analysis: The anomeric proton (H-1) is identified by its characteristic downfield shift. A large coupling constant (J₁,₂ ≈ 8.0 Hz) confirms a trans-diaxial relationship between H-1 and H-2, which is indicative of a β-configuration in a ⁴C₁ chair conformation.
-
COSY Analysis: Starting from the anomeric proton (H-1), the entire spin system of the glucose ring (H-1 through H-6) can be traced, confirming the pyranoside structure.
-
HSQC Analysis: Each proton signal from the glucose and benzyl moieties is correlated to its directly attached carbon, allowing for the confident assignment of all carbon signals.
-
HMBC Analysis: The crucial correlation is observed between the anomeric proton (H-1) and the benzylic carbon (-CH₂-), and reciprocally from the benzylic protons to the anomeric carbon (C-1). This unambiguously establishes the O-glycosidic linkage at the anomeric position.
-
NOESY/ROESY Analysis: The β-configuration is further confirmed by observing through-space correlations (NOEs) between the axial anomeric proton (H-1) and other axial protons on the same face of the ring, namely H-3 and H-5. An NOE between the benzylic protons and H-1 also supports the linkage.
Conclusion
By systematically applying a combination of 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of Benzyl β-D-glucopyranoside can be achieved. The protocols and data presented herein serve as a robust guide for researchers to confirm the identity, purity, and conformation of this and similar glycosidic compounds, which is an essential step in chemical synthesis and drug development workflows.
References
- 1. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Research Portal [experts.esf.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Application Notes and Protocols for Enzyme Kinetics Studies with Benzyl β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl β-D-glucopyranoside is a versatile molecule in enzymatic studies, primarily utilized as a substrate for β-glucosidases and as a potential inhibitor for other enzymes like protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase.[1][2] Understanding its kinetic interactions is crucial for various applications, from elucidating enzyme mechanisms to developing therapeutic agents. These application notes provide detailed protocols and data presentation guidelines for studying the enzyme kinetics of Benzyl β-D-glucopyranoside.
The hydrolysis of Benzyl β-D-glucopyranoside by β-glucosidase yields benzyl alcohol and glucose, a reaction central to its role as a substrate.[1] Kinetic studies are essential to determine key parameters such as the Michaelis-Menten constant (K_m_) and the maximum reaction velocity (V_max_).[1] Furthermore, this compound and its derivatives have been investigated for their inhibitory effects on various enzymes, with parameters like the half-maximal inhibitory concentration (IC_50_) and the inhibition constant (K_i_) being critical measures of their potency.[2]
Data Presentation: Quantitative Summary
To facilitate clear comparison and interpretation of experimental results, all quantitative data should be organized into structured tables.
Table 1: Kinetic Parameters of β-Glucosidase with Various Substrates
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol·min⁻¹·mg⁻¹) | Reference |
| Trichoderma reesei QM 9414 | p-Nitrophenyl β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 | [1][3] |
| Trichoderma reesei QM 9414 | Salicin | 1.09 ± 0.2 | 2.09 ± 0.52 | [3] |
| Trichoderma reesei QM 9414 | Cellobiose | 1.22 ± 0.3 | 1.14 ± 0.21 | [3] |
| Vanilla Orchid | Glucovanillin | 5.0 ± 0.2 | Not Reported | [4] |
| Vanilla Orchid | p-Nitrophenyl β-D-glucopyranoside | 4.3 ± 0.1 | Not Reported | [4] |
Table 2: Inhibitory Activity of Benzyl β-D-glucopyranoside and Related Compounds
| Target Enzyme | Inhibitor | IC_50_ (µM) | Inhibition Type | K_i_ (µM) | Reference |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Benzyl β-D-glucopyranoside | 6.97 | Not Reported | Not Reported | [2] |
| α-Glucosidase | Benzyl alcohol | Not Reported | Non-competitive | Not Reported |
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (K_m_ and V_max_) for β-Glucosidase with Benzyl β-D-glucopyranoside
This protocol is adapted from established methods for β-glucosidase assays and will require optimization for the specific enzyme and conditions.
Objective: To determine the Michaelis-Menten constant (K_m_) and maximum velocity (V_max_) of a β-glucosidase using Benzyl β-D-glucopyranoside as the substrate.
Principle: The enzymatic hydrolysis of Benzyl β-D-glucopyranoside produces glucose. The rate of glucose formation is measured over time at various substrate concentrations. The initial reaction velocities are then plotted against the substrate concentrations to determine the kinetic parameters using Michaelis-Menten kinetics.
Materials:
-
Purified β-glucosidase
-
Benzyl β-D-glucopyranoside
-
Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification
-
Microplate reader or spectrophotometer
-
96-well microplates
-
Incubator
Procedure:
-
Substrate Preparation: Prepare a stock solution of Benzyl β-D-glucopyranoside in the assay buffer. Create a series of dilutions to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected K_m_).
-
Enzyme Preparation: Dilute the β-glucosidase in cold assay buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes.
-
Enzyme Assay: a. In a 96-well plate, add a fixed volume of each Benzyl β-D-glucopyranoside dilution. b. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding a fixed volume of the diluted enzyme solution to each well. d. Incubate the reaction for a specific time period (e.g., 10, 20, 30 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding a quenching agent (e.g., by boiling or adding a strong base like NaOH, depending on the subsequent detection method).
-
Glucose Quantification: a. Add the GOPOD reagent to each well. b. Incubate at the recommended temperature and time for color development. c. Measure the absorbance at the appropriate wavelength (e.g., 510 nm).
-
Data Analysis: a. Create a standard curve using known concentrations of glucose to convert absorbance values to the amount of glucose produced. b. Calculate the initial reaction velocity (V_0_) for each substrate concentration. c. Plot V_0_ versus the substrate concentration ([S]). d. Use non-linear regression analysis (e.g., Michaelis-Menten equation) to determine K_m_ and V_max_. Alternatively, a Lineweaver-Burk plot (1/V_0_ vs. 1/[S]) can be used for a linear representation.
Protocol 2: Determination of Inhibitory Activity (IC_50_ and K_i_) of Benzyl β-D-glucopyranoside
This protocol outlines the general steps to determine the inhibitory potential and mechanism of Benzyl β-D-glucopyranoside against a target enzyme (e.g., α-glucosidase or PTP1B).
Objective: To determine the IC_50_ and the inhibition constant (K_i_) of Benzyl β-D-glucopyranoside.
Principle: The inhibitory effect is quantified by measuring the enzyme activity at various concentrations of the inhibitor. The IC_50_ is the concentration of inhibitor that reduces the enzyme activity by 50%. The inhibition constant (K_i_) and the mode of inhibition (competitive, non-competitive, or uncompetitive) are determined by measuring the enzyme kinetics at different substrate and inhibitor concentrations.
Materials:
-
Target enzyme (e.g., α-glucosidase, PTP1B)
-
Appropriate substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, p-nitrophenyl phosphate for PTP1B)
-
Benzyl β-D-glucopyranoside
-
Assay Buffer
-
Microplate reader
-
96-well microplates
Procedure:
-
IC_50_ Determination: a. In a 96-well plate, add the assay buffer, a fixed concentration of the substrate, and varying concentrations of Benzyl β-D-glucopyranoside. b. Add the enzyme to initiate the reaction. c. Monitor the reaction progress by measuring the absorbance of the product at regular intervals. d. Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. e. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_50_ value.
-
K_i_ and Mode of Inhibition Determination: a. Perform a series of enzyme assays with varying concentrations of both the substrate and Benzyl β-D-glucopyranoside (including a zero inhibitor control). b. Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations. c. Analyze the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Dixon plot (1/V vs. [I]). d. The pattern of the lines on these plots will indicate the mode of inhibition. e. The K_i_ can be calculated from the intercepts of these plots. For competitive inhibition, the lines will intersect on the y-axis. For non-competitive inhibition, they will intersect on the x-axis. For uncompetitive inhibition, the lines will be parallel.
Mandatory Visualizations
Caption: Workflow for determining enzyme kinetic parameters.
Caption: Enzymatic hydrolysis of Benzyl β-D-glucopyranoside.
Caption: Competitive inhibition of an enzyme.
References
Application Note: Quantitative Analysis of Phenolic Glycosides in Plant Extracts Using Benzyl β-D-Glucopyranoside as an Internal Standard by HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of bioactive compounds in complex matrices such as plant extracts is a critical challenge in natural product research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. The use of an internal standard (IS) is highly recommended to improve the accuracy and precision of quantitative HPLC analysis by correcting for variations in sample preparation and instrument response. An ideal internal standard should be structurally similar to the analyte, stable, and well-resolved from other components in the chromatogram.
This application note describes a hypothetical, yet scientifically plausible, reversed-phase HPLC-UV method for the quantitative determination of phenolic glycosides in a plant extract, using Benzyl β-D-glucopyranoside as an internal standard. Benzyl β-D-glucopyranoside is a suitable internal standard for this application due to its structural similarity to many phenolic glycosides, its UV absorbance, and its expected chromatographic behavior, which allows for good separation from common analytes in plant extracts.
Principle of the Method
A known concentration of the internal standard, Benzyl β-D-glucopyranoside, is added to all samples and calibration standards. The samples are then prepared and injected into the HPLC system. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to quantify the analyte in the samples. This ratiometric measurement corrects for potential variations in injection volume, extraction efficiency, and instrument drift.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Authentic standards of the phenolic glycosides of interest (e.g., Salicin, Arbutin).
-
Internal Standard: Benzyl β-D-glucopyranoside (≥98% purity).[1]
-
Solvents: HPLC grade acetonitrile and methanol; ultrapure water.
-
Other Reagents: Formic acid.
-
Sample: Dried and powdered plant extract containing phenolic glycosides.
2. Preparation of Standard Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each analyte standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Benzyl β-D-glucopyranoside and dissolve in 10 mL of methanol.
-
Working Standard Solutions for Calibration Curve: Prepare a series of calibration standards by appropriate dilution of the analyte stock solution with the mobile phase. Add a constant volume of the Internal Standard Stock Solution to each calibration standard to obtain a final IS concentration of 50 µg/mL.
3. Sample Preparation
-
Accurately weigh 1.0 g of the powdered plant extract into a 50 mL centrifuge tube.
-
Add 20 mL of 70% methanol.
-
Add a precise volume of the Internal Standard Stock Solution to achieve a final concentration of 50 µg/mL in the extract.
-
Vortex for 1 minute and extract in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC-UV Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B
-
25-30 min: 40% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Method Validation Parameters for the Quantification of Salicin using Benzyl β-D-glucopyranoside as an Internal Standard.
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
| Precision (%RSD) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 3.0% |
| Accuracy (Recovery %) | 98.5% - 102.3% |
| Specificity | No interference from blank matrix |
Visualizations
Caption: Experimental workflow for the quantitative analysis of phenolic glycosides.
Caption: Logic of using an internal standard for accurate quantification.
The described hypothetical HPLC-UV method demonstrates the potential utility of Benzyl β-D-glucopyranoside as an internal standard for the quantification of phenolic glycosides in plant extracts. Its chemical properties make it a suitable candidate to compensate for variations during sample processing and analysis, thereby improving the reliability of the quantitative results. The provided protocol and validation parameters serve as a robust starting point for developing and validating a method for specific analytes of interest.
References
Microbial Transformation of Benzyl β-D-Glucopyranoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl β-D-glucopyranoside is a glycoside with potential applications in the pharmaceutical and cosmetic industries as a precursor for fragrances, flavors, and other bioactive compounds. Microbial transformation offers an environmentally friendly and highly specific alternative to chemical synthesis for modifying such molecules. This document provides detailed application notes and experimental protocols for the biotransformation of Benzyl β-D-glucopyranoside using selected microorganisms. The primary transformation pathway involves the enzymatic hydrolysis of the glycosidic bond to yield benzyl alcohol and glucose, which can be further metabolized by certain microorganisms.
Principle of Transformation
The microbial transformation of Benzyl β-D-glucopyranoside predominantly occurs via a two-step process:
-
Hydrolysis: The initial and key step is the enzymatic cleavage of the β-glycosidic bond of Benzyl β-D-glucopyranoside. This reaction is catalyzed by β-glucosidases (EC 3.2.1.21), enzymes widely produced by various fungi and yeasts. This hydrolysis releases benzyl alcohol and D-glucose.
-
Metabolism of Aglycone: The liberated benzyl alcohol can be further metabolized by certain microorganisms. For instance, some bacteria can oxidize benzyl alcohol to benzaldehyde and subsequently to benzoic acid, which can then enter central metabolic pathways through ring cleavage.
This document focuses on the application of Aspergillus niger and Rhodotorula mucilaginosa for the hydrolysis of Benzyl β-D-glucopyranoside and introduces Pseudomonas putida for the potential subsequent metabolism of the released benzyl alcohol.
Data Presentation
Table 1: Microbial Strains and their Relevant Enzymatic Activities
| Microorganism | Enzyme of Interest | Typical Reaction Catalyzed | Reference for Enzyme Activity |
| Aspergillus niger | β-Glucosidase | Hydrolysis of β-D-glucosides to an aglycone and D-glucose | [1][2] |
| Rhodotorula mucilaginosa | β-Glucosidase | Hydrolysis of β-D-glucosides to an aglycone and D-glucose | [3][4] |
| Pseudomonas putida | Benzyl alcohol dehydrogenase, Benzaldehyde dehydrogenase | Oxidation of benzyl alcohol to benzaldehyde and then to benzoic acid | [5] |
Table 2: Kinetic Parameters of Fungal β-Glucosidases with Aryl β-D-Glucosides
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol·min-1·mg-1) | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus niger | p-Nitrophenyl β-D-glucopyranoside | 0.57 | Not Reported | 5.0 | 60-70 | [6] |
| Aspergillus oryzae | Benzyl-β-D-glucoside | Not Reported | Not Reported | 5.0 | 50 | [7] |
| Trichoderma reesei | p-Nitrophenyl β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 | 5.0 | 70 | [7] |
| Pichia ofunaensis | p-Nitrophenyl β-D-glucopyranoside | Not Reported | Not Reported | 5.5 - 6.0 | 50 - 60 | [8] |
| Trichosporon multisporum | p-Nitrophenyl β-D-glucopyranoside | Not Reported | Not Reported | 5.0 - 6.0 | 55 | [8] |
Note: Data for Benzyl β-D-glucopyranoside is limited; p-Nitrophenyl β-D-glucopyranoside is a common substrate for β-glucosidase activity assays and provides a relevant comparison.
Experimental Protocols
Protocol 1: Screening of Microorganisms for Biotransformation of Benzyl β-D-Glucopyranoside
Objective: To identify microbial strains capable of transforming Benzyl β-D-glucopyranoside.
Materials:
-
Microbial strains: Aspergillus niger, Rhodotorula mucilaginosa.
-
Culture media (see below).
-
Benzyl β-D-glucopyranoside.
-
Shaking incubator.
-
Analytical equipment: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Inoculum Preparation:
-
Aspergillus niger: Inoculate spores into Potato Dextrose Broth (PDB) and incubate at 30°C for 48 hours with shaking (150 rpm).
-
Rhodotorula mucilaginosa: Inoculate a single colony into Yeast Malt (YM) broth and incubate at 25°C for 48 hours with shaking (150 rpm) until the cell count reaches approximately 107 cells/mL.[9]
-
-
Biotransformation:
-
Prepare 100 mL of the appropriate culture medium in 250 mL Erlenmeyer flasks.
-
Inoculate the flasks with 5% (v/v) of the prepared inoculum.
-
Incubate under the same conditions as the inoculum preparation for 24 hours.
-
Prepare a stock solution of Benzyl β-D-glucopyranoside in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 10 mg/mL.
-
Add the substrate stock solution to the cultures to a final concentration of 0.1 mg/mL.
-
Continue incubation for up to 7 days. A control flask without the microbial inoculum should be run in parallel.
-
-
Sampling and Analysis:
Culture Media:
-
Aspergillus niger Medium: Glucose (20 g/L), Peptone (5 g/L), Yeast Extract (3 g/L), KH2PO4 (2 g/L), MgSO4·7H2O (0.5 g/L). Adjust pH to 5.5.
-
Rhodotorula mucilaginosa (YM Medium): Glucose (10 g/L), Peptone (5 g/L), Yeast Extract (3 g/L), Malt Extract (3 g/L). Adjust pH to 6.0.[12]
Protocol 2: Preparative Scale Biotransformation and Product Isolation
Objective: To produce and isolate the transformation products of Benzyl β-D-glucopyranoside.
Procedure:
-
Scale-up Fermentation:
-
Based on the screening results, select the most efficient microorganism.
-
Prepare a larger volume of culture (e.g., 1 L in a 2 L flask or a bioreactor) and follow the biotransformation procedure described in Protocol 1.
-
-
Extraction:
-
After the desired incubation period, centrifuge the culture broth to separate the biomass.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Purify the crude extract using column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the purified product(s).
-
-
Characterization:
-
Characterize the purified product(s) using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm their identity.
-
Protocol 3: Analysis of Transformation Products by HPLC
Objective: To quantitatively monitor the biotransformation of Benzyl β-D-glucopyranoside and the formation of benzyl alcohol.
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting condition is a 40:60 (v/v) mixture of acetonitrile and water.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm (for benzyl alcohol) and 254 nm (for aromatic compounds).[10]
-
Injection Volume: 20 µL.
Procedure:
-
Sample Preparation: Filter the extracted samples through a 0.45 µm syringe filter before injection.
-
Standard Curve: Prepare standard solutions of Benzyl β-D-glucopyranoside and benzyl alcohol in the mobile phase at known concentrations to generate calibration curves for quantification.
-
Analysis: Inject the samples and standards into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentrations of the substrate and product in the samples by comparing their peak areas with the calibration curves.
Visualizations
Caption: Hydrolysis of Benzyl β-D-glucopyranoside.
Caption: Metabolic pathway of benzyl alcohol.
Caption: Experimental workflow for biotransformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and properties of fungal beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carotenoid Production by Rhodotorula mucilaginosa in Batch and Fed-Batch Fermentation Using Agroindustrial Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Glycosidase Production by Rhodotorula mucilaginosa on the Release of Flavor Compounds in Fermented White Radish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamics of benzoate metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Providing octane degradation capability to Pseudomonas putida KT2440 through the horizontal acquisition of oct genes located on an integrative and conjugative element - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl beta-d-glucopyranoside | 4304-12-5 | Benchchem [benchchem.com]
- 8. Functional properties and potential application of ethanol tolerant β-glucosidases from Pichia ofunaensis and Trichosporon multisporum yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl alcohol | SIELC Technologies [sielc.com]
- 12. Isolation and identification of carotenoid-producing Rhodotorula sp. from Pinaceae forest ecosystems and optimization of in vitro carotenoid production - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing β-glucosidase Activity with Benzyl β-D-glucopyranoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving β-glucosidase and its substrate, Benzyl β-D-glucopyranoside.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction catalyzed by β-glucosidase with Benzyl β-D-glucopyranoside?
A1: β-glucosidase catalyzes the hydrolysis of the β-glycosidic bond in Benzyl β-D-glucopyranoside. This reaction cleaves the bond, releasing glucose and benzyl alcohol as the primary products.[1] This substrate is widely used in enzymatic studies to characterize the activity and specificity of various β-glucosidases.[1]
Q2: What is the general mechanism of hydrolysis for β-glucosidases?
A2: β-glucosidases typically employ a two-step mechanism involving two critical glutamate or aspartate residues at the active site: a proton donor and a nucleophile.[2]
-
Glycosylation: The proton donor protonates the glycosidic oxygen, while the nucleophile attacks the anomeric carbon. This leads to the cleavage of the glycosidic bond and the release of the aglycone (benzyl alcohol), forming a covalent enzyme-glucose intermediate.[2][3]
-
Deglycosylation: A water molecule, activated by the catalytic base, attacks the anomeric carbon of the intermediate, releasing glucose and regenerating the free enzyme.[2][3]
Q3: Can β-glucosidase be used to synthesize Benzyl β-D-glucopyranoside?
A3: Yes, in addition to hydrolysis, β-glucosidases can catalyze the reverse reaction, known as transglycosylation or reverse hydrolysis.[4] This allows for the synthesis of Benzyl β-D-glucopyranoside by reacting D-glucose or cellobiose with benzyl alcohol.[1][5] Using immobilized enzymes is a common strategy for this synthesis, as it allows for enzyme reuse.[1][5]
Q4: Are there common inhibitors I should be aware of when working with β-glucosidase?
A4: Yes, several substances can inhibit β-glucosidase activity. The reaction product, glucose, is a known inhibitor.[6] Other common inhibitors include heavy metal ions (Cu²⁺, Hg²⁺), chelating agents like EDTA, and detergents like SDS.[7][8] Imino sugars such as deoxynojirimycin and isofagomine are also potent inhibitors.[4] Additionally, at very high concentrations, the substrate itself can sometimes cause inhibition.[3][6]
Troubleshooting Guide
Q1: My colorimetric assay readings are too high (absorbance > 1.5). What should I do?
A1: High absorbance readings are a common issue when using chromogenic substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG), which is often used to establish optimal conditions before working with non-chromogenic substrates like Benzyl β-D-glucopyranoside. This indicates that the reaction is proceeding too quickly or for too long.
-
Dilute the Enzyme: The most effective solution is to use a more diluted enzyme extract.[9]
-
Reduce Incubation Time: Shorten the time the reaction is incubated.[9]
-
Check the Blank: Ensure your blank (substrate without enzyme) does not show a significant change in color or absorbance.[9] The color of the p-nitrophenol product is pH-dependent, so ensure the pH of your standard curve matches the final pH of your samples after adding the stop solution.[9]
Q2: I am observing incomplete hydrolysis of Benzyl β-D-glucopyranoside. What are the potential causes?
A2: Several factors can lead to incomplete enzymatic hydrolysis:
-
Sub-optimal Conditions: Ensure the reaction is performed at the optimal pH and temperature for your specific β-glucosidase. Most β-glucosidases have a pH optimum between 3.5 and 7.0 and a temperature optimum between 37°C and 70°C.[6][10][11]
-
Product Inhibition: The accumulation of glucose, a product of the reaction, can inhibit the enzyme.[6] Consider taking measurements at earlier time points before significant product builds up.
-
Substrate Inhibition: While less common, very high concentrations of the substrate can inhibit the enzyme.[3][6] Test a range of substrate concentrations to identify any inhibitory effects.
-
Enzyme Inactivity: Verify the activity of your enzyme stock. Improper storage or handling can lead to a loss of activity.
Q3: The activity of my β-glucosidase seems low. How can I optimize it?
A3: To optimize enzyme activity, systematically test the following parameters:
-
pH: Determine the optimal pH by testing the enzyme's activity across a range of pH values using different buffer systems (e.g., citrate for acidic, phosphate for neutral).[11]
-
Temperature: Identify the optimal temperature by running the assay at various temperatures (e.g., from 30°C to 70°C).[11][12]
-
Substrate Concentration: Perform a substrate kinetics study by measuring the reaction rate at various concentrations of Benzyl β-D-glucopyranoside to determine the Michaelis-Menten constants (Kₘ and Vₘₐₓ).[10]
-
Cofactors: Some β-glucosidases may require specific metal ions for optimal activity, while others are inhibited by them. Check the literature for your specific enzyme or test the effect of ions like Mg²⁺, Ca²⁺, or Mn²⁺.[11]
Q4: My Benzyl β-D-glucopyranoside solution has turned yellow. Is it still usable?
A4: A yellow discoloration may indicate the degradation of the compound, potentially from the oxidation of the benzyl alcohol aglycone, especially under alkaline conditions or upon exposure to light and oxygen.[6] It is strongly recommended to prepare fresh solutions and store them protected from light to ensure the integrity of your experimental results.[6]
Quantitative Data
Table 1: Optimal Conditions for β-Glucosidase Activity from Various Sources
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus niger | 4.8 | 50 | [9] |
| Bacillus subtilis (B1) | 7.0 | 60 | [11] |
| Proteus mirabilis VIT117 | 9.0 | 37 | [12] |
| White Rot Fungi (various) | 3.5 - 5.0 | 60 - 70 | [10] |
| Bacillus sp. Eg 5 | 7.0 | 45 | [13] |
Table 2: Kinetic Parameters of β-Glucosidases with Aryl β-D-glucopyranosides
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg or U/ml) | Reference |
| Trichoderma reesei QM 9414 | p-Nitrophenyl β-D-glucopyranoside | 0.19 | 29.67 µmol/min/mg | [14] |
| Trichoderma reesei QM 9414 | Cellobiose | 1.22 | 1.14 µmol/min/mg | [14] |
| Proteus mirabilis VIT117 | p-Nitrophenyl-β-D-glucopyranoside | 0.082 | 5.613 U/ml | [12] |
| White Rot Fungi (G. frondosa-28) | p-Nitrophenyl-β-D-glucopyranoside | Varies | up to 9.70 µ g/min | [10] |
| White Rot Fungi (A. auricular-1120) | p-Nitrophenyl-β-D-glucopyranoside | 0.00047 | Varies | [10] |
Note: Kinetic parameters are highly dependent on the specific enzyme, purity, and assay conditions. p-Nitrophenyl-β-D-glucopyranoside (pNPG) is a common analog used for kinetic studies.
Visualizations and Workflows
Caption: General experimental workflow for measuring β-glucosidase activity.
Caption: Enzymatic hydrolysis mechanism of Benzyl β-D-glucopyranoside.
Caption: Troubleshooting decision tree for β-glucosidase assays.
Detailed Experimental Protocol
General Assay for β-Glucosidase Activity using a Chromogenic Substrate
This protocol uses p-Nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate. The principles (optimizing buffer, temperature, and enzyme concentration) are directly applicable to assays with Benzyl β-D-glucopyranoside, where product detection would be modified (e.g., to HPLC).
1. Materials:
-
β-glucosidase enzyme solution of unknown activity.
-
Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG).
-
Buffer: 50 mM Sodium Acetate Buffer (pH 5.0) or other appropriate buffer.[9]
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[12]
-
Spectrophotometer or 96-well plate reader capable of reading at 405-410 nm.[7][12]
-
Thermostatic water bath or incubator.
2. Reagent Preparation:
-
Buffer Solution: Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.0.
-
Substrate Solution (e.g., 5 mM pNPG): Dissolve the appropriate amount of pNPG in the buffer solution. Prepare this solution fresh.[12]
-
Enzyme Dilutions: Prepare several dilutions of your crude or purified enzyme extract in the buffer to ensure the final absorbance reading falls within the linear range of the spectrophotometer.
3. Assay Procedure:
-
Set up Reaction Tubes: For each reaction, label a microcentrifuge tube. Prepare a "blank" tube containing buffer but no enzyme.
-
Pre-incubation: Add 250 µL of buffer and 250 µL of the 5 mM pNPG substrate solution to each tube. Equilibrate the tubes at the desired temperature (e.g., 50°C) for 5 minutes.[9]
-
Initiate Reaction: To start the reaction, add 50 µL of the diluted enzyme solution to each tube (add 50 µL of buffer to the blank tube). Mix gently.[9]
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at the optimal temperature.[9][11] The time should be chosen to ensure the reaction is in the initial linear phase.
-
Stop Reaction: Stop the reaction by adding 500 µL of 1 M Na₂CO₃ solution. This will raise the pH and stop the enzyme, while also developing the yellow color of the p-nitrophenolate ion.[9][12]
-
Measure Absorbance: Measure the absorbance of the solution at 405 nm or 410 nm against the reagent blank.[12]
4. Calculation of Enzyme Activity:
-
Create a standard curve using known concentrations of p-nitrophenol (pNP).
-
Use the absorbance values of your samples to determine the concentration of pNP produced from the standard curve.
-
Calculate the enzyme activity. One unit (U) of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[8]
Formula: Activity (U/mL) = (µmol of pNP released) / (incubation time (min) * volume of enzyme (mL))
References
- 1. Benzyl beta-d-glucopyranoside | 4304-12-5 | Benchchem [benchchem.com]
- 2. Beta-glucosidase - Proteopedia, life in 3D [proteopedia.org]
- 3. Hydrolysis of aryl beta-D-glucopyranosides and beta-D-xylopyranosides by an induced beta-D-glucosidase from Stachybotrys atra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. abcam.cn [abcam.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jipbs.com [jipbs.com]
- 14. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benzyl β-D-Glucopyranoside Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing enzymatic assays using Benzyl β-D-glucopyranoside.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during enzymatic assays involving Benzyl β-D-glucopyranoside and the primary enzyme, β-glucosidase.
Q1: I am observing no or very low enzyme activity. What are the possible causes?
A: Low or absent activity in your β-glucosidase assay can stem from several factors. Systematically check the following:
-
Incorrect Assay Conditions: Enzymes are highly sensitive to their environment. Optimal conditions for β-glucosidase activity can vary by source. For instance, β-glucosidase from Aspergillus oryzae has shown broad substrate specificity, while optimal conditions for Bacillus subtilis β-glucosidase were found to be a pH of 7.0 and a temperature of 60°C.[1][2][3] A common optimal temperature is around 50°C in a citric acid-sodium citrate buffer at pH 5.0.[4]
-
Enzyme Inactivation: Improper storage or handling can lead to enzyme denaturation. Ensure the enzyme has been stored at the correct temperature and that repeated freeze-thaw cycles have been avoided. High temperatures during the assay (e.g., above 70°C) can also lead to rapid inactivation.[5]
-
Substrate Issues: Verify the concentration and integrity of your Benzyl β-D-glucopyranoside solution. While generally stable, prolonged storage in unsuitable buffers or extreme pH could lead to degradation.[6][7] Also, ensure the substrate concentration is not so high that it causes substrate inhibition, which has been observed with some β-glucosidases and aryl beta-glucosides.[8]
-
Missing Cofactors or Presence of Inhibitors: While β-glucosidases do not typically require cofactors, components in your sample matrix could be inhibiting the enzyme. For example, competitive inhibitors like maltose or fructose could be present.[8]
Q2: My assay shows high background signal or non-specific activity. How can I reduce it?
A: High background can obscure your results. Consider these points:
-
Substrate Purity: Ensure the Benzyl β-D-glucopyranoside is of high purity. Impurities could react with your detection reagents or be substrates for contaminating enzymes.
-
Spontaneous Substrate Hydrolysis: While benzyl ethers are generally stable, they can be cleaved under strong acidic conditions.[7] Ensure your assay buffer is within a stable pH range (typically neutral to slightly acidic) to prevent non-enzymatic breakdown of the substrate.
-
Contaminating Enzymes: Your enzyme preparation may contain other enzymes that can act on the substrate or interfere with the detection method. If possible, use a more purified enzyme preparation.
-
Detection Method Interference: The product of the reaction, benzyl alcohol, is typically quantified by methods like HPLC.[1] If using a coupled colorimetric or fluorometric assay, components of your sample or buffer could interfere with the signal. Run a "no-enzyme" control to quantify this background signal.
Q3: The results from my assay are not reproducible. What could be the cause of the variability?
A: Lack of reproducibility is often due to small variations in experimental execution.
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme, as small volume errors can lead to large differences in activity.
-
Temperature Fluctuations: Maintain a constant and uniform temperature during the incubation period. Use a calibrated water bath or incubator. Enzyme activity is highly dependent on temperature; for example, one study found the optimal temperature for a particular β-glucosidase to be 60°C, with a sharp decrease in activity at higher temperatures.[2]
-
Timing: The incubation time is a critical parameter. For kinetic studies, ensure that you are measuring the initial velocity of the reaction and that the reaction is stopped consistently at the same time point for all samples.[3][4]
-
Reagent Preparation: Prepare fresh buffers and substrate solutions for each experiment to avoid degradation or contamination issues.
Data Presentation: Optimal Assay Parameters
Optimizing reaction conditions is crucial for a successful assay. The following tables summarize typical conditions for β-glucosidase activity, the primary enzyme that hydrolyzes Benzyl β-D-glucopyranoside. Note that these are starting points and may require further optimization depending on the specific enzyme source.
Table 1: Optimal Reaction Conditions for β-Glucosidase
| Parameter | Optimal Range/Value | Source Organism Example | Buffer System Example | Citation |
| pH | 4.0 - 7.0 | Aspergillus fumigatus | 50mM Sodium Acetate | [9] |
| 5.0 | Almond | 0.05 M Citric acid-sodium citrate | [4] | |
| 7.0 | Bacillus subtilis (B1) | Phosphate buffer | [2][3] | |
| Temperature | 50°C - 70°C | Chaetomella sp. | - | [5] |
| 50°C | Almond | - | [4] | |
| 60°C | Bacillus subtilis (B1) | - | [2][3] | |
| Incubation Time | 10 - 30 minutes | Bacillus subtilis (B1) | - | [3][4] |
Table 2: Kinetic Parameters of β-Glucosidases with Various Substrates
| Enzyme Source | Substrate | K_m (mM) | V_max (µmol·min⁻¹·mg⁻¹) | Citation |
| Trichoderma reesei QM 9414 | p-nitrophenyl β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 | [1][8] |
| Trichoderma reesei QM 9414 | Cellobiose | 1.22 ± 0.3 | 1.14 ± 0.21 | [8] |
| Trichoderma reesei QM 9414 | Salicin | 1.09 ± 0.2 | 2.09 ± 0.52 | [8] |
| Guinea-pig liver | L-picein | 0.63 | 277,000 units/mg | [10] |
| R. palmarum larvae | p-nitrophenyl-β-D-glucopyranoside | - | k_cat/K_M = 240.48 mM⁻¹s⁻¹ | [11] |
| R. palmarum larvae | Cellobiose | - | k_cat/K_M = 134.80 mM⁻¹s⁻¹ | [11] |
Experimental Protocols
Protocol: General β-Glucosidase Activity Assay
This protocol describes a general method for measuring β-glucosidase activity. When using Benzyl β-D-glucopyranoside, the detection of the product (benzyl alcohol) typically requires HPLC analysis. For routine activity checks, a chromogenic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG), which releases a yellow product (p-nitrophenol), is often used.[2][12]
Materials:
-
β-glucosidase enzyme solution
-
Benzyl β-D-glucopyranoside or p-Nitrophenyl β-D-glucopyranoside (pNPG)
-
Assay Buffer (e.g., 0.05 M sodium acetate buffer, pH 5.0)
-
Stop Solution (e.g., 1 M Sodium Carbonate, Na₂CO₃, for pNPG assay)
-
Microplate reader or spectrophotometer (for pNPG assay) or HPLC system (for Benzyl β-D-glucopyranoside assay)
-
Thermostatic incubator or water bath
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 50°C).
-
Prepare a stock solution of the substrate (e.g., 5 mM pNPG or Benzyl β-D-glucopyranoside) in the assay buffer.
-
Prepare the stop solution if using a chromogenic substrate.
-
-
Set up the Reaction:
-
In a microcentrifuge tube or microplate well, add the assay buffer.
-
Add the substrate solution to the buffer.
-
Pre-incubate the mixture at the optimal temperature for 5 minutes.
-
-
Initiate the Reaction:
-
Add a specific volume of the enzyme solution to the substrate mixture to start the reaction. Mix gently.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at the optimal temperature. Ensure this time falls within the linear range of the reaction.
-
-
Stop the Reaction:
-
For the pNPG assay, add the stop solution (e.g., 1M Na₂CO₃) to raise the pH and stop the enzymatic reaction. This also causes the p-nitrophenol product to develop a yellow color.
-
For the Benzyl β-D-glucopyranoside assay, the reaction can be stopped by heat inactivation or by adding a solvent like acetonitrile that precipitates the protein, in preparation for HPLC analysis.
-
-
Detection and Quantification:
-
pNPG Assay: Measure the absorbance of the yellow p-nitrophenol at 405-410 nm.[13]
-
Benzyl β-D-glucopyranoside Assay: Analyze the sample by reverse-phase HPLC to separate and quantify the benzyl alcohol product.[1]
-
Quantify the amount of product formed by comparing the signal to a standard curve generated with known concentrations of the product (p-nitrophenol or benzyl alcohol).
-
-
Controls:
-
Enzyme Blank: A reaction mixture containing buffer and enzyme, but no substrate.
-
Substrate Blank (No-Enzyme Control): A reaction mixture containing buffer and substrate, but no enzyme. This is crucial for correcting for non-enzymatic substrate hydrolysis or background signal.
-
Visualizations
The following diagrams illustrate key workflows and concepts relevant to Benzyl β-D-glucopyranoside enzymatic assays.
Caption: Enzymatic hydrolysis of Benzyl β-D-glucopyranoside.
Caption: General experimental workflow for an enzymatic assay.
References
- 1. Benzyl beta-d-glucopyranoside | 4304-12-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A simplified and miniaturized glucometer-based assay for the detection of β-glucosidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. forskning.ruc.dk [forskning.ruc.dk]
- 10. Hydrolysis of a naturally occurring beta-glucoside by a broad-specificity beta-glucosidase from liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro , in vivo , kinetic, SAR and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08558B [pubs.rsc.org]
Technical Support Center: Enzymatic Synthesis of Benzyl β-D-Glucopyranoside
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Benzyl β-D-glucopyranoside enzymatic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic method for synthesizing Benzyl β-D-glucopyranoside?
A1: The primary enzymatic method for synthesizing Benzyl β-D-glucopyranoside is through a transglycosylation reaction catalyzed by β-glucosidase.[1][2][3] In this reaction, a glucosyl donor (like D-glucose or cellobiose) provides the glucose moiety, which is then transferred to benzyl alcohol, the acceptor molecule.[1][2]
Q2: Why is an enzymatic synthesis often preferred over chemical synthesis for producing Benzyl β-D-glucopyranoside?
A2: Enzymatic synthesis is often preferred due to its high stereoselectivity, yielding predominantly the desired β-anomer.[4] This method also avoids the need for extensive protecting group strategies and often proceeds under milder reaction conditions, making it a more environmentally friendly approach.[4]
Q3: What are the key factors that influence the yield of the enzymatic synthesis?
A3: The yield of the enzymatic synthesis is significantly influenced by several factors, including:
-
pH and Temperature: β-glucosidases have optimal pH and temperature ranges for activity.[5][6]
-
Enzyme Source and Concentration: The choice of β-glucosidase from different sources (e.g., almonds, fungi, bacteria) and its concentration can greatly impact the reaction rate and yield.[5][7][8]
-
Substrate Ratio: The molar ratio of the glucosyl donor (D-glucose) to the acceptor (benzyl alcohol) is a critical parameter to optimize.[6]
-
Water Content: The amount of water in the reaction medium is crucial, as excess water can favor the hydrolysis of the product.[1]
-
Use of Immobilized Enzymes: Immobilizing the β-glucosidase can enhance its stability, reusability, and in some cases, its catalytic activity.[1]
Q4: What are the common glucosyl donors used in this synthesis?
A4: The most common and cost-effective glucosyl donor is D-glucose. However, other donors like cellobiose can also be used and may sometimes lead to better yields.[1]
Q5: How can the final product, Benzyl β-D-glucopyranoside, be purified?
A5: Purification is typically achieved using chromatographic techniques. Column chromatography on silica gel is a common method.[4][9] For high purity, High-Performance Liquid Chromatography (HPLC) can be employed.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Suboptimal Reaction Conditions: The pH, temperature, or buffer system may not be optimal for the specific β-glucosidase being used. | 1. Review the literature for the optimal conditions for your enzyme source. 2. Perform small-scale experiments to screen a range of pH values (typically 4.0-7.0) and temperatures (often 40-60°C).[5] |
| Enzyme Inhibition: High concentrations of the substrate (D-glucose) or the product (Benzyl β-D-glucopyranoside) can inhibit the enzyme's activity. Benzyl alcohol can also act as a non-competitive inhibitor.[11] | 1. Optimize the substrate molar ratio. A high excess of the alcohol acceptor is often used.[6] 2. Consider a fed-batch approach where the glucosyl donor is added portion-wise to maintain a low concentration.[6] 3. Investigate the inhibitory effect of benzyl alcohol on your specific enzyme and adjust its concentration accordingly.[11] | |
| Product Hydrolysis: The synthesized Benzyl β-D-glucopyranoside can be hydrolyzed back to glucose and benzyl alcohol by the β-glucosidase, reducing the net yield. | 1. Minimize the water content in the reaction medium. The use of organic co-solvents can help.[1] 2. Stop the reaction at the optimal time point before significant hydrolysis occurs. This can be determined by monitoring the reaction progress using techniques like HPLC or TLC. | |
| Formation of Side Products | Transglycosylation to Glucose: The enzyme may catalyze the transfer of a glucose molecule to another glucose molecule, forming disaccharides (e.g., cellobiose, gentiobiose). | 1. Optimize the ratio of benzyl alcohol to glucose. A higher concentration of the acceptor alcohol can favor the desired reaction.[12] |
| Hydrolysis of the Glucosyl Donor: If using a disaccharide like cellobiose as the donor, it can be hydrolyzed to glucose. | 1. This is an inherent part of the reaction mechanism but optimizing for transglycosylation over hydrolysis is key. | |
| Enzyme Instability/Denaturation | Harsh Reaction Conditions: Extreme pH or high temperatures can denature the enzyme, leading to a loss of activity. | 1. Ensure the reaction conditions are within the enzyme's stable range. 2. Consider using an immobilized enzyme, which often exhibits greater thermal and operational stability.[1] |
| Difficulty in Product Purification | Complex Reaction Mixture: The final mixture contains unreacted substrates, the product, and potentially side products. | 1. Optimize the reaction to maximize the product yield and minimize side products. 2. Employ a suitable chromatographic method. A gradient elution in column chromatography might be necessary to separate compounds with similar polarities.[9] |
Quantitative Data Summary
Table 1: Influence of Reaction Parameters on Benzyl β-D-glucopyranoside Yield
| Enzyme Source | Glucosyl Donor | Acceptor | Co-solvent | Temperature (°C) | pH | Yield (%) | Reference |
| Almond β-glucosidase (immobilized) | D-Glucose | 3-methyl-2-buten-1-ol | None | Not Specified | Not Specified | 65 | [6] |
| Almond β-glucosidase (immobilized) | D-Glucose | 2-methyl-2-propen-1-ol | None | Not Specified | Not Specified | 51 | [6] |
| Almond β-glucosidase (immobilized) | D-Glucose | Functionalized Alcohols | 90% tert-butanol/H₂O | Not Specified | Not Specified | Moderate | [6] |
| Almond β-glucosidase (immobilized on ENTP-4000) | D-Glucose | Benzyl alcohol | Not Specified | Not Specified | Not Specified | 53 | [2] |
| Prunus persica seed β-glycosidase | D-Glucose | Salidroside Precursor | Optimized | Optimized | Optimized | 18.90 | [6] |
Table 2: Comparison of Kinetic Parameters of β-Glucosidases from Different Fungal Sources (using p-nitrophenyl-β-D-glucopyranoside as substrate)
| Enzyme Source | Km (mM) | Kp (mM) - Glucose Inhibition |
| Aspergillus niger | 0.57 | 2.70 |
| Trichoderma reesei | 0.38 | 3.25 |
Data adapted from a comparative kinetic analysis.[8]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Benzyl β-D-glucopyranoside using Immobilized β-Glucosidase
1. Materials:
-
Immobilized β-glucosidase (e.g., from almonds)
-
D-glucose
-
Benzyl alcohol
-
Phosphate buffer (e.g., 50 mM, pH 6.0)
-
Organic co-solvent (e.g., tert-butanol, optional)
-
Reaction vessel with temperature control and agitation
2. Procedure:
-
Prepare the reaction medium by dissolving D-glucose and benzyl alcohol in the phosphate buffer. A typical starting point is a high molar excess of benzyl alcohol to D-glucose (e.g., 4:1). If using a co-solvent, it can be added at this stage (e.g., 90% tert-butanol/H₂O).[6]
-
Equilibrate the reaction vessel to the desired temperature (e.g., 40-50°C).
-
Add the immobilized β-glucosidase to the reaction mixture (e.g., 10-20 U/mL).[10]
-
Incubate the mixture with gentle agitation for 24-72 hours.
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them by HPLC or TLC.
-
Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for reuse.
-
Proceed with the purification of the supernatant containing Benzyl β-D-glucopyranoside.
Protocol 2: Purification of Benzyl β-D-glucopyranoside by Column Chromatography
1. Materials:
-
Crude reaction mixture (supernatant from Protocol 1)
-
Silica gel (for column chromatography)
-
Solvents for elution (e.g., dichloromethane and methanol)
-
Glass column
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
Concentrate the supernatant from the synthesis reaction under reduced pressure to remove the majority of the solvents.
-
Prepare a silica gel column with a suitable solvent system (e.g., dichloromethane).
-
Load the concentrated crude product onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.[10]
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the final product under vacuum to obtain pure Benzyl β-D-glucopyranoside.
-
Confirm the identity and purity of the product using analytical techniques such as NMR and Mass Spectrometry.
Visualizations
Caption: Workflow for the enzymatic synthesis of Benzyl β-D-glucopyranoside.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoenzymatic synthesis of naturally occurring benzyl 6-O-glycosyl-beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial β-Glucosidase: Sources, Production and Applications [pubs.sciepub.com]
- 4. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Dual effect of benzyl alcohol on α-glucosidase activity: efficient substrate for high yield transglucosylation and non-competitive inhibitor of its hydrolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Synthetic Benzyl beta-d-glucopyranoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purity issues with synthetic Benzyl beta-d-glucopyranoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetically prepared this compound?
A1: The most prevalent impurities are typically related to the starting materials and side reactions during synthesis. These can include:
-
Unreacted Starting Materials: Benzyl alcohol and protected or unprotected glucose.
-
Incompletely Reacted Intermediates: Partially benzylated glucose derivatives if a protection-deprotection strategy is used.[1]
-
Side Products from the Glycosylation Reaction:
-
Anomers: The alpha-anomer (α-D-glucopyranoside) can form depending on the stereoselectivity of the reaction.[2]
-
Orthoester Formation: In methods like the Koenigs-Knorr reaction using acetyl-protected glucose, the formation of a stable 1,2-orthoester is a common side product.[3]
-
Dibenzyl Ether: Can form from the self-condensation of benzyl alcohol under certain conditions.[1]
-
-
Reagents and Solvents: Residual solvents used in the reaction and purification, as well as byproducts from reagents like benzyl chloride.[2]
Q2: How can I assess the purity of my this compound sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for detecting and quantifying impurities. A reversed-phase C18 column with a water/acetonitrile gradient is commonly used.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure of the desired product and identifying impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity without a reference standard.[2]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction and for a preliminary assessment of purity.[1]
Q3: What are the recommended methods for purifying crude this compound?
A3: The primary methods for purification are:
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from more polar or less polar impurities. A gradient elution with a solvent system like ethyl acetate/hexane is often employed.[1][5]
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for removing impurities and obtaining a product of high purity.[5][6] Common solvent systems include ethanol/cyclohexane or methanol.[6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired β-Anomer
If you are experiencing a low yield of the desired this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Suboptimal Reaction Conditions | Optimize reaction temperature and time. Some glycosylation reactions require low temperatures to enhance stereoselectivity.[3] |
| Moisture in the Reaction | Ensure all glassware is oven-dried and reagents are anhydrous. Moisture can lead to hydrolysis of the glycosyl donor. |
| Inefficient Promoter/Catalyst | In reactions like the Koenigs-Knorr synthesis, the choice and amount of the promoter (e.g., silver carbonate) are critical.[3] |
| Formation of Side Products | The formation of stable side products like orthoesters can consume the starting materials.[3] Consider using a non-participating protecting group at the C-2 position of the glucose donor, though this may decrease stereoselectivity.[3] |
Issue 2: Presence of Multiple Spots on TLC After Purification
If your purified product shows multiple spots on a TLC plate, it indicates the presence of impurities.
| Potential Cause | Recommended Action |
| Co-elution during Column Chromatography | The chosen solvent system may not be optimal for separating the product from all impurities. Re-purify using a shallower solvent gradient or a different solvent system.[5] |
| Product Degradation | The product may be unstable under the purification conditions (e.g., prolonged exposure to silica gel). Minimize the time the product is on the column. |
| Presence of Anomers | The α and β anomers may have very similar polarities, making separation difficult. Optimize the stereoselectivity of the synthesis or use a high-resolution purification technique.[2] |
Experimental Protocols
Protocol 1: Purity Analysis by HPLC
This protocol outlines a general method for the analysis of this compound purity by HPLC.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | Standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[2] |
| Mobile Phase | A: Water, B: Acetonitrile. Gradient elution (e.g., start with a lower percentage of B and gradually increase). |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 254 nm[2] |
| Injection Volume | 10 µL[2] |
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition or a compatible solvent like acetonitrile.[2][4]
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents (e.g., hexane, ethyl acetate)
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[5]
Visualizations
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A decision tree for troubleshooting purity issues with synthetic this compound.
References
Degradation pathways of Benzyl beta-d-glucopyranoside in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways of Benzyl β-D-glucopyranoside in solution. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Benzyl β-D-glucopyranoside in solution?
A1: Benzyl β-D-glucopyranoside can degrade through several pathways, primarily depending on the solution's conditions. The main degradation routes include:
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the glycosidic bond is susceptible to cleavage, yielding glucose and benzyl alcohol.[1] The reaction rate is dependent on pH and temperature.
-
Alkaline Degradation: While generally more stable in basic conditions compared to acidic conditions, prolonged exposure to strong bases, especially at elevated temperatures, can lead to degradation.
-
Enzymatic Hydrolysis: β-glucosidases readily catalyze the hydrolysis of the β-glycosidic bond to produce glucose and benzyl alcohol.[2] This is a highly specific and efficient degradation pathway.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to the cleavage of the glycosidic bond and further degradation of the resulting products.
-
Oxidative Degradation: The presence of strong oxidizing agents can lead to the oxidation of the benzyl group and the glucose moiety.
Q2: What are the expected degradation products of Benzyl β-D-glucopyranoside?
A2: The primary degradation products from the cleavage of the glycosidic bond are D-glucose and benzyl alcohol . Under oxidative conditions, benzyl alcohol can be further oxidized to benzaldehyde and benzoic acid.
Q3: How can I monitor the degradation of Benzyl β-D-glucopyranoside?
A3: The most common method for monitoring the degradation is through High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile or methanol. The appearance of peaks corresponding to benzyl alcohol and the decrease in the peak area of the parent compound indicate degradation.
Q4: I am observing incomplete enzymatic hydrolysis with β-glucosidase. What are the potential reasons?
A4: Incomplete enzymatic hydrolysis can be due to several factors:
-
Sub-optimal pH and Temperature: β-glucosidases have optimal pH and temperature ranges for their activity. Ensure your experimental conditions are within the optimal range for the specific enzyme you are using. Most β-glucosidases have an optimal pH in the acidic to neutral range (pH 4-7) and temperatures between 30-60°C.[4][5]
-
Enzyme Inhibition: The products of the reaction, particularly glucose, can act as inhibitors to β-glucosidase, a phenomenon known as product inhibition.[6] High concentrations of glucose can slow down or prevent complete hydrolysis.
-
Substrate Inhibition: At very high concentrations, the substrate itself can sometimes inhibit the enzyme.[7][8]
-
Enzyme Purity and Activity: The purity and specific activity of the β-glucosidase preparation can affect the reaction rate. Ensure you are using a high-quality enzyme preparation.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Incompatible sample solvent with the mobile phase.- Column overload.- Column contamination or degradation. | - Dissolve the sample in the initial mobile phase.- Reduce the injection volume or sample concentration.- Flush the column with a strong solvent or replace the column. |
| Ghost peaks | - Contamination in the mobile phase, injector, or column.- Carryover from previous injections. | - Use fresh, high-purity solvents for the mobile phase.- Implement a needle wash step in the autosampler method.- Flush the column thoroughly between runs. |
| Baseline drift or noise | - Mobile phase not properly degassed.- Fluctuations in detector temperature.- Contaminated detector flow cell. | - Degas the mobile phase before use.- Allow the detector to stabilize at operating temperature.- Flush the detector flow cell with an appropriate solvent. |
| Inconsistent retention times | - Changes in mobile phase composition.- Fluctuations in column temperature.- Air bubbles in the pump. | - Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven to maintain a constant temperature.- Purge the pump to remove any trapped air bubbles. |
Forced Degradation Study Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | - Stress conditions are not harsh enough (e.g., too low temperature, short duration, or low concentration of stressor). | - Increase the temperature, duration of the study, or the concentration of the acid, base, or oxidizing agent.[3][9] |
| Complete degradation of the compound. | - Stress conditions are too harsh. | - Reduce the temperature, duration of the study, or the concentration of the stressor.[10] |
| Formation of multiple, unidentified peaks. | - Complex degradation pathways are occurring.- Secondary degradation of primary products. | - Use a milder stress condition to favor the formation of primary degradants.- Employ LC-MS or other mass spectrometry techniques to identify the unknown peaks. |
| Precipitation of the sample during the study. | - The compound or its degradation products are not soluble in the stress solution. | - Use a co-solvent if it does not interfere with the degradation pathway being studied.- Reduce the initial concentration of the sample. |
Quantitative Data
Table 1: Michaelis-Menten Kinetic Parameters for β-Glucosidase with Various Substrates
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol·min-1·mg-1) |
| Trichoderma reesei QM 9414 | p-Nitrophenyl β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 |
| Trichoderma reesei QM 9414 | Salicin | 1.09 ± 0.2 | 2.09 ± 0.52 |
| Trichoderma reesei QM 9414 | Cellobiose | 1.22 ± 0.3 | 1.14 ± 0.21 |
| Aspergillus niger | Cellobiose | 0.57 | Not Specified |
| Trichoderma reesei BGL1 | Cellobiose | 0.38 | Not Specified |
Data compiled from multiple sources.[1][6][8]
Table 2: Optimal pH and Temperature for β-Glucosidase Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| Fervidobacterium islandicum | 7.0 | 90 |
| Myceliophthora heterothallica | 5.0 | 65-70 |
| Caldicellulosiruptor saccharolyticus | 5.5 | 70 |
Data compiled from multiple sources.[4][5][11]
Experimental Protocols
Protocol 1: Forced Degradation Study of Benzyl β-D-glucopyranoside
Objective: To investigate the stability of Benzyl β-D-glucopyranoside under various stress conditions to identify potential degradation products and establish degradation pathways.
Materials:
-
Benzyl β-D-glucopyranoside
-
Hydrochloric acid (1 M and 0.1 M)
-
Sodium hydroxide (1 M and 0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC grade water and acetonitrile
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Benzyl β-D-glucopyranoside in a 50:50 (v/v) mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in a calibrated oven at 80°C for 48 hours.
-
Also, keep a solution of the compound (1 mg/mL in 50:50 acetonitrile:water) at 60°C for 24 hours.
-
At specified time points, prepare samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark.
-
Analyze the samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating Benzyl β-D-glucopyranoside from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the samples obtained from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl beta-d-glucopyranoside | 4304-12-5 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH, Temperature, and Chemicals on the Endoglucanases and β-Glucosidases from the Thermophilic Fungus Myceliophthora heterothallica F.2.1.4. Obtained by Solid-State and Submerged Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of aryl beta-D-glucopyranosides and beta-D-xylopyranosides by an induced beta-D-glucosidase from Stachybotrys atra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Overcoming solubility issues of Benzyl beta-d-glucopyranoside in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Benzyl β-D-glucopyranoside in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Benzyl β-D-glucopyranoside and why is its solubility a concern?
Benzyl β-D-glucopyranoside is a glycoside consisting of a glucose molecule linked to a benzyl group. The presence of the hydrophobic benzyl group makes the molecule significantly less soluble in water compared to unsubstituted glucose.[1] This poor aqueous solubility can pose challenges in various experimental settings, particularly in preparing stock solutions and working with aqueous buffer systems for biological assays. While it is soluble in polar organic solvents like methanol, ethanol, DMSO, and pyridine, its limited solubility in aqueous media often requires the use of solubility enhancement techniques.
Q2: What is the approximate aqueous solubility of Benzyl β-D-glucopyranoside?
Q3: What are the common methods to improve the solubility of Benzyl β-D-glucopyranoside in aqueous buffers?
Several methods can be employed to enhance the aqueous solubility of Benzyl β-D-glucopyranoside. These include:
-
Co-solvents: Using organic solvents miscible with water, such as Dimethyl Sulfoxide (DMSO) or ethanol, can significantly increase solubility.
-
Surfactants: Non-ionic surfactants like Triton™ X-100 and Tween® 20 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with Benzyl β-D-glucopyranoside, thereby increasing its solubility in aqueous solutions.[]
-
pH Adjustment: The solubility of compounds can be pH-dependent. While specific data for Benzyl β-D-glucopyranoside is limited, exploring a range of pH values for your buffer may identify conditions with improved solubility.
-
Temperature: Solubility of many compounds increases with temperature. Gentle warming of the solution can aid in dissolution, but the stability of the compound at elevated temperatures should be considered.
Q4: Are there any safety concerns when using co-solvents like DMSO in cell-based assays?
Yes, DMSO can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in cell culture media at or below 0.5%, with many sensitive cell lines requiring concentrations of 0.1% or lower. It is crucial to perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line and experimental duration. Always include a vehicle control (buffer with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
Issue 1: Precipitate formation when preparing an aqueous stock solution.
| Possible Cause | Troubleshooting Step |
| Low intrinsic aqueous solubility. | Attempt to dissolve the compound in a small amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) first, before adding the aqueous buffer. |
| Solution is supersaturated. | Prepare a less concentrated stock solution. Determine the empirical solubility limit in your buffer system. |
| Insufficient mixing or dissolution time. | Use a vortex mixer or sonicator to aid in dissolution. Allow sufficient time for the compound to dissolve completely. Note that prolonged sonication of solutions containing benzyl groups can potentially lead to degradation, so use with caution.[3] |
| Incorrect pH of the buffer. | Test the solubility of Benzyl β-D-glucopyranoside in a range of buffer pH values to identify an optimal pH for solubility. |
Issue 2: Compound precipitates out of solution after dilution from an organic stock into an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| The final concentration of the organic co-solvent is too low to maintain solubility. | Increase the final concentration of the co-solvent in your working solution, ensuring it is compatible with your experimental system (e.g., below toxic levels for cell-based assays). |
| The compound has a lower solubility in the final buffer compared to the initial solvent. | Consider using a surfactant or cyclodextrin in the final aqueous buffer to maintain solubility. |
| Temperature change upon dilution. | Ensure the stock solution and the aqueous buffer are at the same temperature before mixing. |
Data on Solubility Enhancers
While specific quantitative data for Benzyl β-D-glucopyranoside is limited, the following table provides general guidelines for using common solubility enhancers. It is strongly recommended to perform optimization experiments to find the ideal conditions for your specific application.
| Solubility Enhancer | Typical Starting Concentration Range | Considerations |
| Co-solvents | ||
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) for initial dissolution; ≤ 0.5% for final cell-based assay concentration. | Can be toxic to cells at higher concentrations. Always include a vehicle control. |
| Ethanol | 5-20% (v/v) | Can affect protein structure and enzyme activity at higher concentrations. |
| Surfactants | ||
| Triton™ X-100 | 0.01-0.1% (v/v) | Can interfere with certain biological assays. Check for compatibility. |
| Tween® 20 | 0.01-0.1% (v/v) | Generally considered milder than Triton™ X-100. |
| Cyclodextrins | ||
| β-Cyclodextrin | 1-10 mM | Has limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5-50 mM | More soluble than β-cyclodextrin and generally preferred.[4] |
Experimental Protocols
Protocol 1: Preparation of a Benzyl β-D-Glucopyranoside Stock Solution using a Co-solvent (DMSO)
Objective: To prepare a concentrated stock solution of Benzyl β-D-glucopyranoside in DMSO for subsequent dilution into aqueous buffers.
Materials:
-
Benzyl β-D-glucopyranoside
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of Benzyl β-D-glucopyranoside into a clean, dry microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 100 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at an appropriate temperature (typically -20°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
Objective: To determine the approximate aqueous solubility of Benzyl β-D-glucopyranoside in a specific buffer.
Materials:
-
Benzyl β-D-glucopyranoside
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of Benzyl β-D-glucopyranoside to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C).
-
Equilibrate the mixture for 24-48 hours to ensure saturation.
-
After equilibration, let the vial stand to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved Benzyl β-D-glucopyranoside in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[5] A standard curve of known concentrations should be used for accurate quantification.
Visualizations
Caption: Workflow for preparing and troubleshooting Benzyl β-D-glucopyranoside solutions.
Caption: Logical relationships of solubility enhancement strategies for Benzyl β-D-glucopyranoside.
References
- 1. Benzyl beta-d-glucopyranoside | 4304-12-5 | Benchchem [benchchem.com]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Method Development for Separating Benzyl β-D-Glucopyranoside Anomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of Benzyl β-D-glucopyranoside anomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.
Troubleshooting Guides
This section addresses specific issues you may encounter during the separation of Benzyl β-D-glucopyranoside anomers in a question-and-answer format.
Issue 1: Peak splitting or broadening is observed in HPLC.
-
Q: Why am I seeing a split, broadened, or shouldered peak for my compound during HPLC analysis? A: This is a common phenomenon when separating anomers of glycosides and is often caused by mutarotation, the interconversion between the α and β anomers in solution.[1][2][3][4] If the rate of this interconversion is comparable to the chromatographic separation time, it can lead to distorted peak shapes.[1][2][3][4]
-
Q: How can I prevent or minimize peak splitting due to mutarotation? A: There are several strategies to address this issue:
-
Temperature Adjustment: Increasing the column temperature (e.g., to 70-80 °C) can accelerate the rate of anomer interconversion, causing the two anomers to elute as a single, sharp peak.[1][3][4]
-
Mobile Phase pH Modification: Using a strongly alkaline mobile phase can also increase the rate of mutarotation, leading to the coalescence of the anomeric peaks.[1]
-
Solvent Composition: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase to avoid solvent effects that can cause peak splitting.[5][6]
-
Issue 2: Poor or no separation of the anomers.
-
Q: My HPLC method does not resolve the α and β anomers of Benzyl glucopyranoside. What can I do to improve separation? A: Achieving separation of these diastereomers often requires careful method development.[7] Consider the following adjustments:
-
Optimize Mobile Phase: If using reversed-phase HPLC (e.g., with a C18 column), a shallow gradient with a low percentage of organic solvent (e.g., 5-10% acetonitrile in water) may be necessary to increase retention and improve resolution.[7]
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a different stationary phase. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivities for aromatic compounds like Benzyl β-D-glucopyranoside.[8] Chiral stationary phases (CSPs) are also highly effective for separating anomers.[9]
-
Lower the Temperature: In contrast to preventing peak splitting, lowering the temperature can slow down mutarotation and potentially improve the baseline separation of the two anomers if they are close to being resolved.
-
-
Q: I'm using column chromatography on silica gel, but the anomers are co-eluting. How can I improve the separation? A: For silica gel chromatography, optimizing the solvent system is key. A gradient elution starting with a non-polar solvent system and gradually increasing polarity is often effective. For benzyl-protected sugars, a common eluent system is a gradient of ethyl acetate in hexane or toluene.[10]
Issue 3: Difficulty in identifying the separated anomers.
-
Q: I have successfully separated two peaks. How can I definitively identify which is the α-anomer and which is the β-anomer? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method for anomer identification.
-
¹H NMR: The anomeric proton (H-1) of the β-anomer typically appears as a doublet with a larger coupling constant (³J(H1,H2) ≈ 7-8 Hz) compared to the α-anomer (³J(H1,H2) ≈ 3-4 Hz).[11][12] The chemical shift of the anomeric proton can also be indicative, with the β-anomer often appearing at a higher chemical shift.[7]
-
¹³C NMR: The chemical shift of the anomeric carbon (C-1) can also be used for identification, with the β-anomer typically having a higher chemical shift.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary challenges in separating Benzyl β-D-glucopyranoside anomers? A1: The main challenges are the structural similarity of the α and β anomers, which makes them difficult to separate, and the phenomenon of mutarotation in solution, which can lead to poor peak shapes in chromatography.[1][2][3][4]
-
Q2: Which chromatographic techniques are most suitable for separating these anomers? A2: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and silica gel column chromatography are all viable techniques.[8][10][13] The choice of technique will depend on the scale of the separation (analytical vs. preparative) and the available instrumentation.
-
Q3: What type of HPLC column is recommended for separating Benzyl β-D-glucopyranoside anomers? A3: For reversed-phase HPLC, a C18 column is a good starting point.[7] For enhanced selectivity, a phenyl-hexyl or PFP column can be beneficial due to the aromatic nature of the benzyl group.[8] Chiral columns are also highly effective for resolving anomers.[9]
-
Q4: Can Supercritical Fluid Chromatography (SFC) be used for this separation? A4: Yes, SFC is a powerful technique for separating chiral compounds and anomers.[13][14] It often provides faster separations and uses less organic solvent compared to HPLC. A silica-based stationary phase with a carbon dioxide/ethanol mobile phase has been shown to be effective for separating derivatized glucoside anomers.[13][14]
-
Q5: How can I confirm the purity of my separated anomers? A5: The purity of the collected fractions should be confirmed by analytical HPLC. The identity of each anomer can be confirmed using NMR spectroscopy.[7][11][12]
Experimental Protocols
Protocol 1: Preparative HPLC Separation of Benzyl β-D-glucopyranoside Anomers
This protocol provides a general guideline for the preparative separation of Benzyl β-D-glucopyranoside anomers using reversed-phase HPLC.
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: C18, 10 µm, 250 x 21.2 mm (or similar dimensions).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A shallow gradient should be optimized. A starting point could be 5-15% B over 30-60 minutes.
-
Flow Rate: 10-20 mL/min (will depend on column dimensions).
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the crude mixture of anomers in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the gradient and collect fractions corresponding to the eluting peaks.
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Combine the pure fractions of each anomer and remove the solvent under reduced pressure.
-
Confirm the identity of each anomer using NMR spectroscopy.
-
Protocol 2: Silica Gel Column Chromatography
This protocol describes a general procedure for the separation of Benzyl β-D-glucopyranoside anomers using silica gel column chromatography.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane or toluene. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pack the column with the silica gel slurry.
-
Pre-elute the column with the initial mobile phase.
-
Dissolve the crude anomeric mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the column.
-
Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure anomers.
-
Remove the solvent under reduced pressure.
-
Confirm the identity and purity of each anomer by NMR and analytical HPLC.
-
Data Presentation
Table 1: HPLC Parameters for Separation of Glucoside Anomers (Illustrative)
| Parameter | Method A (Reversed-Phase)[7] | Method B (Chiral)[9] |
| Column | C18, 150 x 4.6 mm | Chiralpak AD-H |
| Mobile Phase | 5-10% Acetonitrile in Water | Acetonitrile/Water |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | Ambient | 25 °C |
| Detection | UV or ELSD | UV or RI |
| Outcome | Baseline separation of anomers | Separation of enantiomers and anomers |
Note: These are representative conditions and may require optimization for Benzyl β-D-glucopyranoside.
Table 2: SFC Parameters for Separation of Derivatized Glucoside Anomers (Illustrative) [13][14]
| Parameter | Value |
| Column | GreenSep™ Silica, 5 µm |
| Mobile Phase | Carbon Dioxide / Ethanol |
| Co-solvent % | 6.5 - 10.4 wt% |
| Purity Achieved | >98% |
| Recovery | >96% |
Mandatory Visualization
Caption: Experimental workflow for the separation and analysis of Benzyl β-D-glucopyranoside anomers.
Caption: Troubleshooting logic for addressing peak splitting in the HPLC separation of anomers.
References
- 1. shodex.com [shodex.com]
- 2. benchchem.com [benchchem.com]
- 3. shodex.com [shodex.com]
- 4. shodexhplc.com [shodexhplc.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. support.waters.com [support.waters.com]
- 7. emerypharma.com [emerypharma.com]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: Enhancing the Stability of Benzyl β-D-glucopyranoside for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Benzyl β-D-glucopyranoside during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Benzyl β-D-glucopyranoside in solution?
A1: The stability of Benzyl β-D-glucopyranoside in solution is primarily influenced by three main factors:
-
pH: The glycosidic bond is susceptible to hydrolysis under acidic conditions. While generally stable at neutral and basic pH, strong acids can catalyze the cleavage of this bond.
-
Temperature: Elevated temperatures can accelerate the rate of both chemical and enzymatic degradation. For long-term storage, it is crucial to maintain low temperatures.
-
Enzymatic Activity: If the experimental system contains β-glucosidases, these enzymes will readily hydrolyze Benzyl β-D-glucopyranoside into glucose and benzyl alcohol.[1][2]
Q2: What are the recommended storage conditions for Benzyl β-D-glucopyranoside solutions for long-term use?
A2: For optimal long-term stability of Benzyl β-D-glucopyranoside solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles as this can potentially impact stability.
-
Protection from Light: Store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.
-
Inert Atmosphere: For maximum stability, especially for very long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidative degradation.
Q3: What are the main degradation pathways for Benzyl β-D-glucopyranoside?
A3: The primary degradation pathways for Benzyl β-D-glucopyranoside are:
-
Acid-Catalyzed Hydrolysis: Cleavage of the β-glycosidic bond to yield benzyl alcohol and glucose.
-
Enzymatic Hydrolysis: Catalyzed by β-glucosidases, leading to the same products as acid hydrolysis.[1][2]
-
Oxidation: The benzyl group is susceptible to oxidation, which can lead to the formation of benzaldehyde and benzoic acid.[3]
-
Photolysis: Exposure to UV light can induce cleavage of the benzyl ether bonds.[3]
Q4: Can I use buffers to improve the stability of Benzyl β-D-glucopyranoside in my experiments?
A4: Yes, using a buffered system is highly recommended to maintain a stable pH and prevent acid-catalyzed hydrolysis. A neutral pH (around 7.0) is generally optimal for the chemical stability of the glycosidic bond. However, the choice of buffer should be carefully considered to ensure it does not interfere with your experimental assay. Phosphate-buffered saline (PBS) is a common choice for many biological experiments.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in a cell-based assay. | 1. Enzymatic degradation: Cells may secrete β-glucosidases that hydrolyze the compound. 2. Hydrolysis in acidic media: The cell culture medium may have a slightly acidic pH. 3. Thermal degradation: Incubation at 37°C for extended periods can lead to slow degradation. | 1. a) Use a β-glucosidase inhibitor if it does not interfere with the assay. b) Prepare fresh solutions of the compound for each experiment. 2. Ensure the cell culture medium is buffered to a stable neutral pH. 3. a) Minimize the duration of the experiment where possible. b) Prepare fresh stock solutions and add them to the assay at the last possible moment. |
| Appearance of unexpected peaks in HPLC analysis of a stored solution. | 1. Acid-catalyzed hydrolysis: Storage in a non-buffered or acidic solvent. 2. Oxidative degradation: Exposure to air during storage. 3. Photodegradation: Exposure to light. | 1. Store the compound in a neutral, buffered solvent. 2. Store solutions under an inert atmosphere (e.g., argon or nitrogen). 3. Store solutions in amber vials or wrapped in aluminum foil. |
| Inconsistent results between experimental replicates. | 1. Inconsistent storage of stock solutions: Different aliquots may have degraded to varying extents. 2. Variability in solution preparation: pH differences between preparations. | 1. Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles and prolonged storage of opened vials. 2. Use a consistent, buffered solvent for all solution preparations. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Benzyl β-D-glucopyranoside
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of Benzyl β-D-glucopyranoside under various stress conditions.
Materials:
-
Benzyl β-D-glucopyranoside
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Benzyl β-D-glucopyranoside in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[3]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[3]
-
Thermal Degradation: Keep a sealed vial of the stock solution at 60°C for 7 days. At specified time points, prepare samples for HPLC analysis.[3]
-
Photostability: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. Prepare samples for HPLC analysis.[3]
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30-31 min: 90% to 10% B31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Degradation pathways of Benzyl β-D-glucopyranoside.
Caption: Workflow for a forced degradation study.
References
Selecting the optimal pH and temperature for Benzyl beta-d-glucopyranoside hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the enzymatic hydrolysis of Benzyl β-D-glucopyranoside. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of Benzyl β-D-glucopyranoside hydrolysis?
A1: The enzymatic hydrolysis of the β-glycosidic bond in Benzyl β-D-glucopyranoside is catalyzed by β-glucosidase and yields benzyl alcohol and glucose.[1]
Q2: What is a typical optimal pH for the hydrolysis of Benzyl β-D-glucopyranoside by β-glucosidase?
A2: The optimal pH for β-glucosidase activity varies depending on the source of the enzyme. Generally, most β-glucosidases exhibit optimal activity in the acidic to neutral range, typically between pH 4.0 and 7.0.[2][3][4] For example, a β-glucosidase from Aspergillus oryzae that hydrolyzes Benzyl-β-D-glucoside has an optimal pH of 5.0 when assayed with a similar substrate, p-nitrophenyl-β-D-glucopyranoside.[5] It is crucial to determine the optimal pH for your specific enzyme empirically.
Q3: What is a typical optimal temperature for this reaction?
A3: The optimal temperature for β-glucosidase activity is also highly dependent on the enzyme's origin, with thermostable enzymes from thermophilic organisms functioning at higher temperatures. A broad range of optimal temperatures has been reported, commonly between 37°C and 70°C.[2][3] For instance, the β-glucosidase from Aspergillus oryzae has an optimal temperature of 50°C.[5] Exceeding the optimal temperature can lead to enzyme denaturation and loss of activity.[3]
Q4: Can the products of the reaction, glucose and benzyl alcohol, inhibit the enzyme?
A4: Yes, product inhibition is a common issue with β-glucosidases. Glucose, in particular, is a known inhibitor of many β-glucosidases.[2] This can lead to a decrease in the reaction rate as the concentration of glucose increases.
Q5: My hydrolysis reaction is slow or incomplete. What are the possible causes?
A5: Several factors could contribute to a slow or incomplete reaction:
-
Sub-optimal pH or temperature: Ensure the reaction is performed at the optimal pH and temperature for your specific β-glucosidase.[2]
-
Enzyme concentration: The concentration of the enzyme may be too low. Try increasing the enzyme concentration.
-
Product inhibition: As the reaction proceeds, the accumulation of glucose can inhibit the enzyme.[2] Consider removing the products as they are formed if possible.
-
Substrate inhibition: Although less common, at very high concentrations, the substrate itself can sometimes inhibit the enzyme.[2]
-
Enzyme purity and activity: The specific activity of your β-glucosidase preparation might be low. Ensure you are using a high-quality enzyme preparation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product formation | Incorrect pH of the reaction buffer. | Determine the optimal pH for your enzyme using a pH-activity profile experiment. |
| Incorrect reaction temperature. | Determine the optimal temperature for your enzyme using a temperature-activity profile experiment. | |
| Inactive enzyme. | Verify the activity of your enzyme with a known standard substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG). | |
| Reaction rate decreases over time | Product inhibition by glucose. | If feasible for your application, consider methods to remove glucose as it is formed. You could also use a higher initial enzyme concentration. |
| Enzyme instability under reaction conditions. | Check the stability of your enzyme at the reaction pH and temperature over the time course of the experiment. | |
| Inconsistent results between experiments | Variability in buffer preparation. | Ensure accurate and consistent preparation of all buffers. Calibrate your pH meter regularly. |
| Inaccurate temperature control. | Use a calibrated water bath or incubator for precise temperature control. | |
| Pipetting errors. | Calibrate your pipettes and use proper pipetting techniques. |
Data Presentation
Table 1: Optimal pH and Temperature for β-Glucosidases from Various Sources (using various substrates)
| Enzyme Source | Substrate | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus oryzae | p-Nitrophenyl-β-D-glucopyranoside | 5.0 | 50 | [5] |
| Bacillus subtilis (B1) | p-Nitrophenyl-β-D-glucopyranoside | 7.0 | 60 | [6] |
| Rhynchophorus palmarum | p-Nitrophenyl-β-D-glucopyranoside | 5.0 | 55 | [7] |
| Bacillus altitudinis JYY-02 | p-Nitrophenyl-β-D-glucopyranoside | 5.6 | 60 | [8] |
| Fusarium oxysporum | Methyl cellulose | 5.0 | 70 | [3] |
| Penicillium simplicissimum H-11 | Salicin | 4.4 - 5.2 | 60 | [4] |
Table 2: Kinetic Parameters of β-Glucosidases with Different Substrates
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol·min-1·mg-1) | Reference |
| Trichoderma reesei QM 9414 | p-Nitrophenyl-β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 | [1][9] |
| Aspergillus oryzae | p-Nitrophenyl-β-D-glucopyranoside | 0.55 | 1066 (units/mg) | [5] |
| Rhynchophorus palmarum | p-Nitrophenyl-β-D-glucopyranoside | - | - | [7] |
| Almond | p-Nitrophenyl-β-D-glucopyranoside | 2.28 | 9.47 (µM/min) | [10] |
Note: The specific activity units for Vmax may vary between studies.
Experimental Protocols
Protocol 1: Determination of Optimal pH for Benzyl β-D-Glucopyranoside Hydrolysis
Objective: To determine the pH at which a specific β-glucosidase exhibits maximum activity for the hydrolysis of Benzyl β-D-glucopyranoside.
Materials:
-
Benzyl β-D-glucopyranoside
-
β-glucosidase enzyme solution
-
A series of buffers with different pH values (e.g., 0.1 M citrate buffer for pH 3-6, 0.1 M phosphate buffer for pH 6-8)
-
Spectrophotometer or HPLC for product quantification (benzyl alcohol or glucose)
-
Water bath or incubator
-
Microcentrifuge tubes or 96-well plate
-
Stop solution (e.g., 1 M sodium carbonate if using a colorimetric assay for glucose)
Procedure:
-
Prepare a stock solution of Benzyl β-D-glucopyranoside in a suitable solvent (e.g., water or a small amount of DMSO, then diluted in water).
-
Set up a series of reactions in separate tubes or wells. To each, add:
-
Buffer of a specific pH (e.g., pH 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0)
-
Benzyl β-D-glucopyranoside stock solution to a final desired concentration.
-
-
Equilibrate the reaction mixtures to the desired reaction temperature (a temperature known to be within the active range of the enzyme, e.g., 40°C).
-
Initiate the reaction by adding a fixed amount of the β-glucosidase enzyme solution to each tube/well.
-
Incubate the reactions for a fixed period during which the reaction rate is linear.
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
Quantify the amount of product (benzyl alcohol or glucose) formed using a suitable analytical method (e.g., HPLC, or a colorimetric glucose assay).
-
Plot the enzyme activity (rate of product formation) against the pH. The pH at which the highest activity is observed is the optimal pH.
Protocol 2: Determination of Optimal Temperature for Benzyl β-D-Glucopyranoside Hydrolysis
Objective: To determine the temperature at which a specific β-glucosidase exhibits maximum activity for the hydrolysis of Benzyl β-D-glucopyranoside.
Materials:
-
Same as in Protocol 1.
-
A series of water baths or a gradient incubator set to different temperatures.
Procedure:
-
Prepare a stock solution of Benzyl β-D-glucopyranoside.
-
Prepare a reaction master mix containing the optimal buffer (determined from Protocol 1) and the Benzyl β-D-glucopyranoside stock solution.
-
Aliquot the master mix into separate tubes.
-
Equilibrate the tubes at a range of different temperatures (e.g., 20, 30, 40, 50, 60, 70, 80°C).
-
Initiate the reaction in each tube by adding a fixed amount of the β-glucosidase enzyme solution.
-
Incubate the reactions at their respective temperatures for a fixed period.
-
Stop the reaction.
-
Quantify the amount of product formed.
-
Plot the enzyme activity against the temperature. The temperature at which the highest activity is observed is the optimal temperature.
Visualizations
Caption: Enzymatic hydrolysis of Benzyl β-D-glucopyranoside.
Caption: Workflow for determining optimal pH and temperature.
References
- 1. Benzyl beta-d-glucopyranoside | 4304-12-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Production and Characterization of Highly Thermostable β-Glucosidase during the Biodegradation of Methyl Cellulose by Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production, purification and characterization of novel beta glucosidase from newly isolated Penicillium simplicissimum H-11 in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of the Thermostable β-Glucosidase-Secreting Strain Bacillus altitudinis JYY-02 and Its Application in the Production of Gardenia Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. recursosbioquimica.es [recursosbioquimica.es]
Validation & Comparative
A Comparative Guide to the Purity Validation of Benzyl beta-d-glucopyranoside by HPLC and NMR
For researchers, scientists, and drug development professionals, establishing the purity of intermediates like Benzyl beta-d-glucopyranoside is a critical step in the synthesis of complex carbohydrates and glycoconjugates. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity validation of this compound. We present detailed experimental protocols, data interpretation, and a discussion of the orthogonal strengths of each method.
Introduction to Analytical Approaches
This compound (C13H18O6, M.W. 270.28 g/mol ) is a glycoside where a benzyl group is linked to the anomeric carbon of a glucose molecule. Its purity is paramount for successful downstream applications. Both HPLC and NMR are routinely employed for purity assessment, each offering distinct advantages. HPLC excels at detecting and quantifying trace impurities, providing high-resolution separation, while NMR offers unparalleled structural confirmation and an absolute method of quantification (qNMR) without the need for a specific reference standard of the analyte itself.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for purity analysis in the pharmaceutical and chemical industries due to its high sensitivity and resolving power. For this compound, a reversed-phase HPLC method is typically suitable.
Experimental Protocol: HPLC
A typical HPLC method for the analysis of this compound is as follows:
-
Instrument : A standard HPLC system equipped with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water is commonly used. A typical gradient might start from a lower concentration of acetonitrile and increase over time to elute any less polar impurities.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 254 nm, where the benzyl group exhibits strong absorbance.
-
Injection Volume : 10 µL.
-
Sample Preparation : The sample is dissolved in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Note : This proposed method is based on common practices for similar aromatic glycosides and would require validation to ensure its suitability for this compound.
Data Presentation: HPLC Purity Analysis
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
| Parameter | Typical Value |
| Retention Time | Analyte-specific (requires experimental determination) |
| Purity Specification | ≥98%[1] |
| Limit of Detection (LOD) | Method-dependent |
| Limit of Quantification (LOQ) | Method-dependent |
Potential Impurities Detectable by HPLC :
-
Starting Materials : Unreacted glucose (poorly retained and may not have a UV chromophore) and benzyl alcohol.
-
Anomeric Impurity : The α-anomer of Benzyl d-glucopyranoside.
-
Degradation Products : Products from the hydrolysis of the glycosidic bond.
-
Synthesis By-products : Other minor products formed during the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an exceptionally powerful tool for the unambiguous identification and purity determination of organic molecules. ¹H NMR is particularly useful for the structural confirmation and quantitative analysis (qNMR) of this compound.
Experimental Protocol: ¹H NMR
A standard ¹H NMR protocol for purity assessment:
-
Spectrometer : A 400 MHz or higher field NMR spectrometer.
-
Solvent : Deuterated methanol (CD3OD) or deuterated water (D2O) are common choices.
-
Sample Preparation :
-
For Identification : Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
For Quantitative Analysis (qNMR) : Accurately weigh a known amount of the sample (e.g., 10-20 mg) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. The internal standard should have signals that do not overlap with the analyte's signals.
-
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment.
-
Relaxation Delay (d1) : For qNMR, a sufficiently long delay (e.g., 5 times the longest T1 of the signals of interest, often 30 seconds or more) is crucial for accurate integration.
-
Number of Scans : 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Data Presentation: NMR Purity Analysis
The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.
¹H NMR Spectral Data for this compound (in D2O)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (C₆H₅) | ~7.4 | m | 5H |
| Benzyl CH₂ | ~4.6-4.8 | m | 2H |
| Anomeric Proton (H-1) | ~4.5 | d | 1H |
| Glucopyranose Protons | ~3.2-3.9 | m | 6H |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
¹³C NMR Spectral Data for this compound (in CD3OD)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C | ~128-138 |
| Anomeric C-1 | ~103 |
| Benzyl CH₂ | ~71 |
| Glucopyranose C-2 to C-5 | ~70-78 |
| Glucopyranose C-6 | ~62 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on polarity | Nuclear spin resonance |
| Primary Use | Detection and quantification of impurities | Structural confirmation and absolute quantification |
| Sensitivity | Generally higher for trace impurities | Lower sensitivity, but excellent for identifying and quantifying impurities at levels of ~0.1% and above |
| Throughput | Higher, with typical run times of 20-30 minutes per sample | Lower, especially for qNMR which requires long relaxation delays |
| Sample Consumption | Low (micrograms) | Higher (milligrams) |
| Destructive | Yes | No, the sample can be recovered |
| Reference Standard | Requires a reference standard of the analyte for quantification | Can be used for absolute quantification with a certified internal standard (qNMR) |
Workflow for Purity Validation
The following diagram illustrates a comprehensive workflow for the purity validation of this compound using both HPLC and NMR.
Caption: Workflow for the comprehensive purity validation of this compound.
Signaling Pathway of Analysis Logic
The decision-making process for purity analysis often follows a logical pathway, starting with initial screening and leading to in-depth characterization.
Caption: Logical flow for selecting analytical techniques for purity assessment.
Conclusion
For the comprehensive purity validation of this compound, a dual-pronged approach utilizing both HPLC and NMR is recommended. HPLC provides a high-sensitivity profile of impurities, making it ideal for routine quality control and the detection of trace components. NMR, particularly qNMR, offers an orthogonal method that confirms the structural integrity of the molecule and provides an accurate, absolute measure of purity. This combined strategy ensures the highest level of confidence in the quality of this important synthetic intermediate for research and drug development.
References
A Comparative Analysis of Benzyl β-D-glucopyranoside and Other Glucoside Substrates for β-Glucosidase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Benzyl β-D-glucopyranoside and other commonly used glucoside substrates for the determination of β-glucosidase activity. The selection of an appropriate substrate is critical for obtaining accurate and reliable results in enzyme kinetics, inhibitor screening, and various diagnostic applications. This document aims to assist researchers in making informed decisions by presenting a comprehensive overview of substrate properties, performance data, and detailed experimental protocols.
Introduction to β-Glucosidase Substrates
β-Glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various carbohydrates and glycosides, releasing glucose as a primary product. The activity of these enzymes is crucial in numerous biological processes, including cellulose degradation, plant defense mechanisms, and human glycolipid metabolism.[1] To study these enzymes, researchers rely on a variety of substrates that, upon cleavage by β-glucosidase, produce a detectable signal.
The ideal substrate should exhibit high specificity for the enzyme, demonstrate favorable kinetic parameters (low Kₘ and high Vₘₐₓ), and produce a signal that is easily and accurately quantifiable. This guide focuses on a comparative evaluation of Benzyl β-D-glucopyranoside against two widely used synthetic substrates: the chromogenic p-Nitrophenyl β-D-glucopyranoside (pNPG) and the fluorogenic 4-Methylumbelliferyl β-D-glucopyranoside (MUG).
Comparative Performance of Glucoside Substrates
The choice of substrate significantly impacts the sensitivity, accuracy, and throughput of a β-glucosidase assay. While Benzyl β-D-glucopyranoside serves as a substrate for β-glucosidases, its utility in routine enzyme activity assays is often compared to substrates that offer more convenient detection methods.[2]
p-Nitrophenyl β-D-glucopyranoside (pNPG) is a chromogenic substrate that, upon hydrolysis, releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically at 405 nm under alkaline conditions.[3] Its ease of use and the straightforward detection method have made it a popular choice for kinetic studies.
4-Methylumbelliferyl β-D-glucopyranoside (MUG) is a fluorogenic substrate. Enzymatic cleavage of MUG releases 4-methylumbelliferone (4-MU), a highly fluorescent compound with an emission maximum between 445-454 nm.[4] The high sensitivity of fluorescence detection makes MUG particularly suitable for assays with low enzyme concentrations or for high-throughput screening applications.
The following table summarizes the key kinetic parameters for pNPG with β-glucosidases from different sources. While specific kinetic data for Benzyl β-D-glucopyranoside is less commonly reported in comparative studies, its role as a substrate is established.[5] The data presented below for pNPG provides a benchmark for comparison.
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol·min⁻¹·mg⁻¹) |
| Trichoderma reesei QM 9414 | p-Nitrophenyl β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 |
| Trichoderma reesei | p-Nitrophenyl β-D-glucopyranoside | 0.38 | - |
| Aspergillus niger | p-Nitrophenyl β-D-glucopyranoside | 0.57 | - |
| Almond | p-Nitrophenyl β-D-glucopyranoside | 2.28 | 9.47 (µM/min) |
Note: The Vₘₐₓ value for Almond β-glucosidase is reported in different units in the source material.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are standard protocols for determining β-glucosidase activity using pNPG and MUG.
Protocol 1: β-Glucosidase Activity Assay using p-Nitrophenyl β-D-glucopyranoside (pNPG)[3][6]
Materials:
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Enzyme solution (appropriately diluted in assay buffer)
-
Stop Solution (e.g., 1 M sodium carbonate, Na₂CO₃)
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, add 50 µL of 50 mM sodium acetate buffer (pH 5.0).
-
Add Substrate: Add 25 µL of 10 mM pNPG solution to the buffer.
-
Pre-incubation: Incubate the mixture at the desired temperature (e.g., 37°C or 50°C) for 5 minutes.
-
Initiate Reaction: Add 25 µL of the diluted enzyme solution to the mixture and start the timer.
-
Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes) at the chosen temperature.
-
Stop Reaction: Terminate the reaction by adding 100 µL of 1 M sodium carbonate solution. The addition of the alkaline solution will develop the yellow color of the p-nitrophenolate ion.
-
Measure Absorbance: Read the absorbance of the solution at 405 nm.
-
Quantification: The amount of p-nitrophenol released can be quantified using a standard curve prepared with known concentrations of p-nitrophenol. One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute under the specified assay conditions.
Protocol 2: β-Glucosidase Activity Assay using 4-Methylumbelliferyl β-D-glucopyranoside (MUG)[4][7]
Materials:
-
4-Methylumbelliferyl β-D-glucopyranoside (MUG) solution (e.g., 0.64 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium citrate buffer, pH 5.0)
-
Enzyme solution (appropriately diluted in assay buffer)
-
Stop Solution (e.g., 0.25 M glycine-NaOH buffer, pH 10.4)
-
Fluorometer or fluorescent microplate reader
Procedure:
-
Reaction Setup: In a microplate well, combine the assay buffer and the MUG substrate solution.
-
Pre-incubation: Equilibrate the plate to the desired reaction temperature (e.g., 37°C).
-
Initiate Reaction: Add the diluted enzyme solution to each well to start the reaction.
-
Incubation: Incubate the plate at the reaction temperature for a specific time (e.g., 20 minutes).
-
Stop Reaction: Add the alkaline stop solution to each well to terminate the reaction and enhance the fluorescence of the 4-methylumbelliferone product.
-
Measure Fluorescence: Read the fluorescence with an excitation wavelength of approximately 360-385 nm and an emission wavelength of 445-454 nm.
-
Quantification: A standard curve of 4-methylumbelliferone can be used to determine the amount of product formed and, consequently, the enzyme activity.
Visualizing the Experimental Workflow and Biological Context
To better illustrate the processes discussed, the following diagrams are provided.
Caption: General experimental workflow for β-glucosidase activity assay.
Caption: Role of β-glucosidase in the plant lignification pathway.
Conclusion
The selection of a suitable substrate for β-glucosidase assays is dependent on the specific requirements of the experiment, including sensitivity, cost, and the desired throughput.
-
Benzyl β-D-glucopyranoside is a known substrate, but its application in routine quantitative assays is less common due to the lack of a simple and direct detection method for its hydrolysis products compared to other synthetic substrates.[2]
-
p-Nitrophenyl β-D-glucopyranoside (pNPG) offers a reliable and cost-effective method for the quantitative determination of β-glucosidase activity, making it a workhorse in many research laboratories.[3]
-
4-Methylumbelliferyl β-D-glucopyranoside (MUG) provides the highest sensitivity due to the fluorescent nature of its product, making it the substrate of choice for high-throughput screening and the analysis of samples with low enzyme activity.[4]
Researchers should carefully consider these factors when designing their experiments to ensure the generation of high-quality, reproducible data. The detailed protocols provided in this guide serve as a starting point for the development of robust and reliable β-glucosidase assays.
References
- 1. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyl beta-d-glucopyranoside | 4304-12-5 | Benchchem [benchchem.com]
- 3. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of β-Glucosidase Substrates: Benzyl β-D-glucopyranoside vs. p-Nitrophenyl-β-D-glucopyranoside (pNPG)
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical step in the accurate determination of β-glucosidase activity. This guide provides a comprehensive and objective comparison of two commonly used substrates: Benzyl β-D-glucopyranoside and p-nitrophenyl-β-D-glucopyranoside (pNPG). We will delve into their enzymatic hydrolysis, detection methods, kinetic parameters, and experimental protocols to facilitate an informed decision for your research needs.
Introduction to β-Glucosidase Substrates
β-Glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides, releasing glucose as a product.[1] The accurate measurement of their activity is crucial in diverse fields, including biofuel production, food technology, and drug development. The choice of substrate significantly impacts the sensitivity, specificity, and convenience of the assay.
Benzyl β-D-glucopyranoside is a synthetic substrate that, upon enzymatic cleavage by β-glucosidase, yields glucose and benzyl alcohol.[2] Its utility lies in applications where the natural release of an aromatic alcohol is of interest or when a non-chromogenic substrate is preferred.
p-Nitrophenyl-β-D-glucopyranoside (pNPG) is a widely adopted chromogenic substrate.[3] The enzymatic hydrolysis of pNPG releases glucose and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color that can be quantified spectrophotometrically.[3]
Principle of Enzymatic Hydrolysis and Detection
The fundamental principle for both substrates involves the enzymatic cleavage of the β-glycosidic bond by β-glucosidase. However, the methods for detecting the reaction products differ significantly.
Benzyl β-D-glucopyranoside: The hydrolysis of Benzyl β-D-glucopyranoside produces D-glucose and benzyl alcohol.[2] The rate of reaction can be determined by quantifying either of these products. Benzyl alcohol can be measured using techniques like High-Performance Liquid Chromatography (HPLC), while the released glucose, a reducing sugar, can be quantified using methods such as the 3,5-dinitrosalicylic acid (DNS) assay.
p-Nitrophenyl-β-D-glucopyranoside (pNPG): The hydrolysis of pNPG yields D-glucose and p-nitrophenol. The assay's simplicity stems from the chromogenic nature of p-nitrophenol. By stopping the reaction with a strong base (e.g., sodium carbonate), the colorless p-nitrophenol is converted to the yellow p-nitrophenolate ion, which strongly absorbs light at approximately 405 nm. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced and, therefore, to the β-glucosidase activity.[3]
Performance Comparison: Kinetic Parameters
The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters for evaluating the performance of an enzyme with a given substrate. A lower Km value indicates a higher affinity of the enzyme for the substrate. The following tables summarize the kinetic parameters of β-glucosidases from different sources with pNPG and Benzyl β-D-glucopyranoside.
Disclaimer: The following data is compiled from different studies and may not be directly comparable due to variations in experimental conditions (e.g., enzyme source, purity, pH, temperature). A direct head-to-head comparison under identical conditions is recommended for the most accurate assessment.
Table 1: Kinetic Parameters of β-Glucosidases with p-Nitrophenyl-β-D-glucopyranoside (pNPG)
| Enzyme Source | Km (mM) | Vmax (µmol·min-1·mg-1) | Reference |
| Trichoderma reesei QM 9414 | 0.19 ± 0.02 | 29.67 ± 3.25 | [2][4] |
| Aspergillus niger (Novozymes SP188) | 0.57 | Not specified | [5] |
| Almond | 2.28 | 9.47 µM/min | [6] |
| Rhynchophorus palmarum larvae | Not specified | Not specified | [7] |
Table 2: Kinetic Parameters of β-Glucosidases with Benzyl β-D-glucopyranoside
| Enzyme Source | Km (mM) | Vmax (µmol·min-1·mg-1) | Reference |
| Data not readily available in a comparative context. | - | - |
Note: While Benzyl β-D-glucopyranoside is a known substrate for β-glucosidase, specific and directly comparable kinetic data (Km and Vmax) are not as widely reported in the literature as for pNPG.
Experimental Protocols
Protocol 1: β-Glucosidase Activity Assay using pNPG
This protocol outlines a standard spectrophotometric method for determining β-glucosidase activity using pNPG.
Materials:
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 5 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Enzyme solution (appropriately diluted in assay buffer)
-
Stop Solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, add 250 µL of the pNPG solution.
-
Pre-incubation: Equilibrate the pNPG solution at the desired assay temperature (e.g., 37°C or 50°C) for 5 minutes.
-
Initiate Reaction: Add 250 µL of the pre-warmed enzyme solution to the pNPG solution and mix gently. Start a timer immediately.
-
Incubation: Incubate the reaction mixture at the assay temperature for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 500 µL of the Stop Solution. This will raise the pH and develop the yellow color.
-
Measurement: Measure the absorbance of the solution at 405 nm.
-
Blank Preparation: Prepare a blank by adding the Stop Solution to the pNPG solution before adding the enzyme solution. Subtract the absorbance of the blank from the absorbance of the samples.
-
Quantification: Determine the amount of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol. One unit of β-glucosidase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.
Protocol 2: β-Glucosidase Activity Assay using Benzyl β-D-glucopyranoside with HPLC Detection
This protocol describes the determination of β-glucosidase activity by quantifying the released benzyl alcohol using HPLC.
Materials:
-
Benzyl β-D-glucopyranoside solution (e.g., 5 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Enzyme solution (appropriately diluted in assay buffer)
-
Quenching Solution (e.g., 1 M HCl or other suitable acid)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Mobile phase (e.g., a mixture of acetonitrile and water)
Procedure:
-
Reaction Setup and Incubation: Follow steps 1-4 as described in Protocol 1, using Benzyl β-D-glucopyranoside as the substrate.
-
Stop Reaction: Terminate the reaction by adding a quenching solution to denature the enzyme.
-
Sample Preparation: Centrifuge the reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
HPLC Analysis: Inject a known volume of the filtered sample into the HPLC system.
-
Detection: Monitor the elution of benzyl alcohol using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Quantification: Determine the concentration of benzyl alcohol in the sample by comparing its peak area to a standard curve prepared with known concentrations of benzyl alcohol.
-
Calculation of Enzyme Activity: Calculate the amount of benzyl alcohol produced per unit of time to determine the β-glucosidase activity.
Protocol 3: β-Glucosidase Activity Assay using Benzyl β-D-glucopyranoside with DNS Assay for Glucose
This protocol outlines the determination of β-glucosidase activity by quantifying the released glucose using the DNS method.
Materials:
-
Benzyl β-D-glucopyranoside solution (e.g., 5 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Enzyme solution (appropriately diluted in assay buffer)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Rochelle salt (potassium sodium tartrate) solution (40%)
-
Spectrophotometer
Procedure:
-
Enzymatic Reaction: Follow steps 1-4 as described in Protocol 1, using Benzyl β-D-glucopyranoside as the substrate.
-
Color Development: To 1 mL of the reaction mixture, add 1 mL of DNS reagent.
-
Heating: Heat the mixture in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur.
-
Stabilization: After cooling to room temperature, add 1 mL of Rochelle salt solution to stabilize the color.
-
Measurement: Measure the absorbance of the solution at 540 nm.
-
Blank Preparation: Prepare a blank using the same procedure but with a reaction mixture where the enzyme was added after the DNS reagent.
-
Quantification: Determine the amount of glucose released using a standard curve prepared with known concentrations of glucose.
-
Calculation of Enzyme Activity: Calculate the amount of glucose produced per unit of time to determine the β-glucosidase activity.
Visualizing the Processes
Conclusion
The choice between Benzyl β-D-glucopyranoside and pNPG as a substrate for β-glucosidase depends on the specific requirements of the experiment.
p-Nitrophenyl-β-D-glucopyranoside (pNPG) offers a simple, sensitive, and high-throughput colorimetric assay that is widely used for routine enzyme activity measurements and kinetic studies. Its major advantage is the direct and continuous monitoring of the reaction product.
Benzyl β-D-glucopyranoside provides an alternative for specific applications where a non-chromogenic substrate is necessary or when the detection of benzyl alcohol or glucose is more relevant to the research question. The assays for its hydrolysis products, while robust, are generally more labor-intensive and less suited for high-throughput screening compared to the pNPG assay.
For researchers requiring a straightforward and well-characterized method for quantifying β-glucosidase activity, pNPG is often the substrate of choice. However, for studies requiring a different detection method or focusing on the enzymatic release of specific aglycones, Benzyl β-D-glucopyranoside serves as a valuable alternative. Ultimately, the optimal substrate is the one that best fits the experimental design and the specific goals of the research.
References
- 1. recursosbioquimica.es [recursosbioquimica.es]
- 2. Benzyl beta-d-glucopyranoside | 4304-12-5 | Benchchem [benchchem.com]
- 3. Chemical mechanism of beta-glucosidase from Trichoderma reesei QM 9414. pH-dependence of kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. recursosbioquimica.es [recursosbioquimica.es]
- 7. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glycosidase Cross-Reactivity with Benzyl β-D-Glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various glycosidases with the substrate Benzyl β-D-glucopyranoside. Understanding the specificity and efficiency of different glycosidases in hydrolyzing this substrate is crucial for various applications, including enzyme characterization, inhibitor screening, and the development of targeted therapeutic agents. This document summarizes available experimental data, presents detailed experimental protocols, and includes visualizations to elucidate key processes.
Enzymatic Hydrolysis of Benzyl β-D-Glucopyranoside
Benzyl β-D-glucopyranoside is a synthetic substrate commonly used to assess the activity of β-glucosidases (EC 3.2.1.21). The enzymatic reaction involves the cleavage of the β-glycosidic bond, releasing glucose and benzyl alcohol. This reaction can be monitored by quantifying the release of either product.
Caption: Enzymatic hydrolysis of Benzyl β-D-glucopyranoside by β-glucosidase.
Comparative Analysis of Glycosidase Activity
The primary enzymes responsible for the hydrolysis of Benzyl β-D-glucopyranoside are β-glucosidases. However, the efficiency of this hydrolysis can vary significantly depending on the source of the enzyme. Other types of glycosidases, such as α-glucosidases and cellulases, exhibit different levels of cross-reactivity.
β-Glucosidases: These enzymes display the highest activity towards Benzyl β-D-glucopyranoside. Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are key indicators of enzyme efficiency. While specific kinetic data for Benzyl β-D-glucopyranoside across a wide range of β-glucosidases is not extensively compiled in a single source, related studies using aryl β-glucosides like p-nitrophenyl β-D-glucopyranoside (p-NPG) provide valuable insights into the expected range of activities. For instance, β-glucosidase from Trichoderma reesei exhibits a Km of 0.19 mM and a Vmax of 29.67 µmol·min-1·mg-1 for p-NPG[1]. Another study on a glucose-tolerant β-glucosidase from Aspergillus oryzae reported a Km of 0.55 mM and a Vmax of 1,066 µmol·min-1·mg-1 for the same substrate[1]. These values suggest that β-glucosidases have a high affinity and catalytic efficiency for such substrates.
α-Glucosidases: Due to their anomeric specificity, α-glucosidases are generally not expected to hydrolyze the β-glycosidic bond of Benzyl β-D-glucopyranoside[1]. Their active sites are configured to recognize and cleave α-glycosidic linkages.
Cellulases: Commercial cellulase preparations are often a mixture of enzymes, including endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases[2]. Therefore, the observed activity of a cellulase complex on Benzyl β-D-glucopyranoside is primarily attributed to its β-glucosidase component. The overall kinetic performance would depend on the concentration and specific activity of the β-glucosidase within the complex.
Data Summary:
| Glycosidase Type | Enzyme Source | Substrate | Km (mM) | Vmax (µmol·min-1·mg-1) |
| β-Glucosidase | Trichoderma reesei QM 9414 | p-Nitrophenyl β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25[1] |
| β-Glucosidase | Aspergillus oryzae (HGT-BG) | p-Nitrophenyl-β-d-glucoside | 0.55 | 1,066[1] |
| β-Glucosidase | Almond | p-Nitrophenyl-β-D-glucoside | 2.28 | 9.47 µM/min |
| α-Glucosidase | Not Applicable | Benzyl β-D-glucopyranoside | No significant activity expected | No significant activity expected |
| Cellulase Complex | Trichoderma reesei | Benzyl β-D-glucopyranoside | Dependent on β-glucosidase component | Dependent on β-glucosidase component |
Note: The data for p-NPG is included to provide a comparative baseline for the expected performance of β-glucosidases.
Experimental Protocols
Assay for β-Glucosidase Activity using Benzyl β-D-Glucopyranoside
This protocol describes a method to determine the activity of β-glucosidase by quantifying the amount of released glucose using a coupled enzyme assay.
Materials:
-
Benzyl β-D-glucopyranoside
-
β-Glucosidase enzyme solution
-
0.1 M Acetate buffer, pH 5.0
-
Glucose oxidase/peroxidase reagent
-
o-Dianisidine or other suitable chromogen
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a stock solution of Benzyl β-D-glucopyranoside in 0.1 M acetate buffer, pH 5.0. The final concentration in the assay will typically be in the range of 1-10 mM.
-
Enzyme Preparation: Prepare a dilution series of the β-glucosidase enzyme in cold 0.1 M acetate buffer, pH 5.0.
-
Reaction Mixture: In a microcentrifuge tube, combine the enzyme solution and the substrate solution. The total reaction volume can be adjusted as needed (e.g., 500 µL). Include a control with buffer instead of the enzyme solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).
-
Glucose Quantification:
-
Take an aliquot of the reaction mixture.
-
Add the glucose oxidase/peroxidase reagent and the chromogen.
-
Incubate at room temperature for a specified time to allow for color development.
-
Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 540 nm for o-dianisidine).
-
-
Calculation: Determine the concentration of glucose released by comparing the absorbance to a standard curve of known glucose concentrations. Calculate the enzyme activity in units (µmol of glucose released per minute) per mg of enzyme.
HPLC Method for Monitoring Benzyl β-D-Glucopyranoside Hydrolysis
This protocol provides a high-performance liquid chromatography (HPLC) method to monitor the enzymatic hydrolysis of Benzyl β-D-glucopyranoside by separating and quantifying the substrate and the product, benzyl alcohol.
Caption: Workflow for HPLC analysis of enzymatic hydrolysis.
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a suitable percentage of B (e.g., 20%), ramp up to a higher percentage (e.g., 90%) over a set time to elute both compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (for detection of the benzyl group).
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: At various time points during the enzymatic reaction, withdraw an aliquot and quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the enzyme.
-
Centrifugation: Centrifuge the quenched sample to pellet the precipitated enzyme.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC.
-
Analysis: Inject the sample onto the HPLC system. Identify and quantify the peaks corresponding to Benzyl β-D-glucopyranoside and benzyl alcohol by comparing their retention times and peak areas to those of known standards.
Conclusion
Benzyl β-D-glucopyranoside serves as a specific and effective substrate for assaying β-glucosidase activity. The cross-reactivity with other glycosidases, such as α-glucosidases, is negligible due to anomeric specificity. When evaluating the activity of complex enzyme mixtures like cellulases, it is important to recognize that the hydrolysis of this substrate is indicative of the β-glucosidase component. The provided experimental protocols offer robust methods for quantifying enzyme activity and monitoring the reaction kinetics, which are essential for fundamental research and the development of novel glycosidase-targeted applications.
References
A Comparative Analysis of the Enzymatic Efficiency of α- and β-Anomers of Benzyl Glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic efficiency of the alpha (α) and beta (β) anomers of Benzyl glucopyranoside when subjected to their respective glucosidases. The anomeric configuration of a glycoside is a critical determinant of its interaction with glycosidases, dictating whether it can act as a substrate and the efficiency of the subsequent hydrolysis. This comparison is essential for researchers in glycobiology, enzymology, and drug development for applications such as substrate design, enzyme characterization, and the development of glycosidase inhibitors.
Executive Summary
The enzymatic hydrolysis of Benzyl glucopyranoside is highly dependent on the stereochemistry of the anomeric carbon. The β-anomer, Benzyl β-D-glucopyranoside, is a recognized substrate for β-glucosidases, which efficiently catalyze the cleavage of the β-glycosidic bond. In stark contrast, the α-anomer, Benzyl α-D-glucopyranoside, is generally not a substrate for α-glucosidases due to the stringent anomeric specificity of these enzymes. This fundamental difference in substrate recognition is the primary factor governing their comparative enzymatic efficiency. While specific kinetic data for the enzymatic hydrolysis of Benzyl α-D-glucopyranoside is largely absent from the scientific literature, underscoring its poor substrate suitability, data for analogs of the β-anomer highlight its effective hydrolysis by β-glucosidases.
Data Presentation: A Tale of Two Anomers
For illustrative purposes, the following table presents kinetic data for the hydrolysis of a commonly used substrate analog by β-glucosidase, which provides a benchmark for the expected efficiency of β-anomer hydrolysis.
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol·min⁻¹·mg⁻¹) | Reference |
| Trichoderma reesei QM 9414 | p-Nitrophenyl β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 | [1] |
Note: K_m_ (Michaelis constant) is an indicator of the substrate concentration at which the reaction rate is half of V_max_. A lower K_m_ value generally reflects a higher affinity of the enzyme for the substrate. V_max_ (maximum reaction velocity) represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
The Decisive Role of Anomeric Specificity
The profound difference in the enzymatic efficiency of the α- and β-anomers of Benzyl glucopyranoside is rooted in the strict stereochemical requirements of the active sites of α- and β-glucosidases.
-
β-Glucosidases: These enzymes possess an active site architecture that is specifically tailored to recognize and bind the β-anomeric configuration. The spatial arrangement of catalytic residues and binding pockets facilitates the proper orientation of Benzyl β-D-glucopyranoside for nucleophilic attack and subsequent cleavage of the β-glycosidic bond, releasing glucose and benzyl alcohol.[1]
-
α-Glucosidases: The active site of α-glucosidases is configured to accommodate substrates with an α-glycosidic linkage.[2][3] Benzyl β-D-glucopyranoside, due to its β-configuration, does not fit correctly into the active site of α-glucosidases, preventing the necessary interactions for catalysis.[1] Consequently, hydrolysis does not occur or proceeds at a negligible rate. While α-glucosidases are known to hydrolyze various α-linked substrates, there is a lack of evidence for their activity on Benzyl α-D-glucopyranoside.[4]
Experimental Protocols
The following are detailed methodologies for the enzymatic assay of α- and β-glucosidases, which can be adapted to compare the hydrolysis of the respective Benzyl glucopyranoside anomers.
Protocol 1: Assay for β-Glucosidase Activity using Benzyl β-D-Glucopyranoside
This protocol is designed to measure the activity of β-glucosidase by quantifying the release of benzyl alcohol using High-Performance Liquid Chromatography (HPLC).
Materials:
-
β-Glucosidase (e.g., from almonds)
-
Benzyl β-D-glucopyranoside
-
Citrate-phosphate buffer (or other suitable buffer, pH 5.0)
-
Benzyl alcohol (for standard curve)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Reaction tubes
-
Water bath or incubator
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Benzyl β-D-glucopyranoside in the assay buffer.
-
Prepare a stock solution of β-glucosidase in the same buffer.
-
Prepare a series of benzyl alcohol standards in the assay buffer for the HPLC calibration curve.
-
-
Enzyme Reaction:
-
In a reaction tube, pre-incubate a defined volume of the Benzyl β-D-glucopyranoside solution at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a specific amount of the β-glucosidase solution.
-
Incubate the reaction mixture for a set period (e.g., 10, 20, 30 minutes).
-
Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a stop solution (e.g., 1 M Na₂CO₃).
-
-
Quantification by HPLC:
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC using a C18 column.
-
Use a mobile phase gradient of acetonitrile and water to separate benzyl alcohol from the substrate and other components.
-
Monitor the elution of benzyl alcohol using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Quantify the amount of benzyl alcohol produced by comparing the peak area to the standard curve.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of benzyl alcohol formation and express the enzyme activity in standard units (e.g., µmol of product formed per minute per mg of enzyme).
-
Protocol 2: Assay for α-Glucosidase Activity using Benzyl α-D-Glucopyranoside
This protocol is designed to assess the potential (and likely negligible) hydrolysis of Benzyl α-D-glucopyranoside by α-glucosidase. The methodology is similar to the β-glucosidase assay, with adjustments for the specific enzyme and substrate.
Materials:
-
α-Glucosidase (e.g., from baker's yeast)
-
Benzyl α-D-glucopyranoside
-
Phosphate buffer (or other suitable buffer, pH 6.8)
-
Benzyl alcohol (for standard curve)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Reaction tubes
-
Water bath or incubator
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Benzyl α-D-glucopyranoside in the assay buffer.
-
Prepare a stock solution of α-glucosidase in the same buffer.
-
Prepare a series of benzyl alcohol standards in the assay buffer for the HPLC calibration curve.
-
-
Enzyme Reaction:
-
Follow the same procedure as for the β-glucosidase assay, pre-incubating the substrate and initiating the reaction with the α-glucosidase solution at an appropriate temperature (e.g., 37°C).
-
-
Quantification by HPLC:
-
Analyze the reaction mixture for the presence of benzyl alcohol using the same HPLC method described above.
-
-
Analysis of Results:
-
It is anticipated that little to no benzyl alcohol will be detected, confirming the low to non-existent activity of α-glucosidase on this anomer.
-
Visualizing the Process and Principles
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the fundamental principle of anomeric specificity.
References
- 1. Benzyl beta-d-glucopyranoside | 4304-12-5 | Benchchem [benchchem.com]
- 2. α-Glucosidase - Creative Enzymes [creative-enzymes.com]
- 3. Classification of some alpha-glucosidases and alpha-xylosidases on the basis of substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-amylase assay with use of a benzyl derivative of p-nitrophenyl alpha-maltopentaoside, BG5P - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Unseen: A Guide to Orthogonal Methods for Structural Elucidation of Benzyl β-D-Glucopyranoside Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This is particularly crucial for complex molecules like Benzyl β-D-glucopyranoside derivatives, where subtle changes in stereochemistry can profoundly impact biological activity. This guide provides a comparative overview of three powerful, orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—for the robust structural confirmation of this class of compounds. We present supporting experimental data, detailed protocols, and a logical workflow to guide your analytical strategy.
The core structure of Benzyl β-D-glucopyranoside consists of a glucose sugar moiety linked to a benzyl group via a β-glycosidic bond. Derivatives may feature various substitutions on the glucopyranose ring or the benzyl group. Orthogonal methods, which rely on different physical principles, are essential to provide independent lines of evidence, thereby minimizing the risk of misinterpretation and ensuring the definitive structural assignment of these derivatives.
Method Comparison: A Head-to-Head Analysis
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atom connectivity (through-bond and through-space), stereochemistry, conformation in solution. | Molecular weight, elemental composition, fragmentation patterns revealing substructures. | Precise 3D atomic coordinates in the solid state, absolute stereochemistry, crystal packing. |
| Sample Requirements | ~1-10 mg, soluble in deuterated solvents. | Micrograms to nanograms, soluble or can be ionized. | Single, high-quality crystal (0.1-0.5 mm). |
| Strengths | Unparalleled for determining detailed solution-state structure and stereochemistry.[1][2] | High sensitivity, provides rapid confirmation of molecular weight and formula.[3][4] | Provides the "gold standard" for unambiguous 3D structure determination. |
| Limitations | Lower sensitivity compared to MS, complex spectra for larger molecules.[2] | Does not directly provide stereochemical information, fragmentation can be complex.[5] | Crystal growth can be a significant bottleneck, structure is in the solid state which may differ from solution. |
Experimental Data at a Glance
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. For Benzyl β-D-glucopyranoside derivatives, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is typically employed.
Table 1: Representative ¹H and ¹³C NMR Data for Benzyl β-D-glucopyranoside in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Glucopyranose Ring | |||
| 1 | ~4.65 (d, J ≈ 8.0 Hz) | ~103.0 | H-1 to C-1' (Benzyl) |
| 2 | ~3.50 (dd, J ≈ 9.5, 8.0 Hz) | ~74.0 | |
| 3 | ~3.70 (t, J ≈ 9.0 Hz) | ~77.0 | |
| 4 | ~3.65 (t, J ≈ 9.5 Hz) | ~70.5 | |
| 5 | ~3.45 (m) | ~77.5 | |
| 6a | ~3.78 (dd, J ≈ 11.0, 2.0 Hz) | ~61.5 | |
| 6b | ~3.78 (dd, J ≈ 11.0, 5.0 Hz) | ||
| Benzyl Group | |||
| Methylene (CH₂) | ~4.85 (d, J ≈ 12.0 Hz), ~4.60 (d, J ≈ 12.0 Hz) | ~71.0 | H-methylene to C-1, C-1' |
| 1' | - | ~137.0 | |
| 2', 6' | ~7.30-7.40 (m) | ~128.5 | |
| 3', 5' | ~7.30-7.40 (m) | ~128.0 | |
| 4' | ~7.30-7.40 (m) | ~128.8 |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative. The key diagnostic signal is the anomeric proton (H-1), whose coupling constant (J ≈ 8.0 Hz) is characteristic of the β-configuration.[1]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the molecule. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques commonly used for glycosides.
Table 2: Expected Mass Spectrometry Data for Benzyl β-D-glucopyranoside
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₈O₆ |
| Molecular Weight | 270.28 g/mol |
| Exact Mass | 270.1103 Da |
| Common Adducts (ESI) | [M+Na]⁺ (m/z 293.10), [M+K]⁺ (m/z 309.07)[6] |
| Key Fragmentation (MS/MS) | Loss of the glucosyl residue (162 Da) to give the benzyl cation (m/z 108) or benzyloxy fragment (m/z 107).[7] |
X-ray Crystallography
Table 3: Crystallographic Data for Methyl 2,3-di-O-benzyl-α-D-glucopyranoside
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Key Conformational Features | The glucopyranose ring adopts a ⁴C₁ chair conformation. The benzyl groups exhibit specific orientations.[8][9] |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the Benzyl β-D-glucopyranoside derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for linking the benzyl and glucopyranoside moieties.[10]
-
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small amount of water and an additive like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
-
Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). The sample is nebulized and ionized to form gaseous ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) where their mass-to-charge ratio (m/z) is determined.
-
Tandem MS (MS/MS): For structural confirmation, select the precursor ion of interest (e.g., [M+Na]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions, which provide information about the molecule's substructures.[11]
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.[12]
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates.
Logical Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of a Benzyl β-D-glucopyranoside derivative, starting from the initial synthesis or isolation to the final, unambiguous structural assignment.
Caption: Workflow for structural confirmation of Benzyl β-D-glucopyranoside derivatives.
Conclusion
The structural elucidation of Benzyl β-D-glucopyranoside derivatives requires a multi-faceted analytical approach. While NMR spectroscopy provides the most comprehensive information regarding the molecule's structure and stereochemistry in solution, mass spectrometry offers rapid confirmation of molecular weight and composition with high sensitivity. For an unambiguous and definitive determination of the three-dimensional structure, X-ray crystallography remains the gold standard, provided that suitable single crystals can be obtained. By employing these orthogonal methods in a logical workflow, researchers can confidently and accurately determine the structure of these important compounds, paving the way for further research and development.
References
- 1. Benzyl beta-d-glucopyranoside | 4304-12-5 | Benchchem [benchchem.com]
- 2. Research Portal [experts.esf.edu]
- 3. Mass Spectrometry of Glycans [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C13H18O6 | CID 188977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 9. d-nb.info [d-nb.info]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Benchmarking the performance of novel β-glucosidase substrates against Benzyl beta-d-glucopyranoside
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate and sensitive detection of β-glucosidase activity. This guide provides an objective comparison of the performance of novel chromogenic and fluorogenic β-glucosidase substrates against the established benchmark, Benzyl β-d-glucopyranoside.
This document summarizes key performance data from various studies, outlines detailed experimental protocols for activity assays, and visualizes a relevant signaling pathway where β-glucosidase plays a crucial role. The aim is to provide the necessary information to make an informed decision on the most suitable substrate for your research needs.
Quantitative Performance Comparison of β-Glucosidase Substrates
The efficiency of a β-glucosidase substrate is primarily determined by its kinetic parameters, specifically the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. A lower Km value indicates a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
The following table summarizes the kinetic parameters for Benzyl β-d-glucopyranoside and several common and novel β-glucosidase substrates from various enzyme sources. It is important to note that a direct comparison of these values is challenging as they are derived from different studies using enzymes from different organisms and under varying experimental conditions. However, this compilation provides a valuable overview of their relative performance.
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg or nmol/min/mg) | Catalytic Efficiency (kcat/Km) (s-1mM-1) | Reference |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Aspergillus niger | 0.57 | - | - | [1] |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Trichoderma reesei | 0.38 | - | - | [1] |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Aspergillus oryzae | 0.55 | 1066 µmol/min/mg | - | [2] |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Sporothrix schenckii | 44.14 | 22.49 nmol/min/mg | - | [3] |
| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Penicillium italicum | - | - | 15,770.4 | [4] |
| 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) | Sporothrix schenckii | 0.012 | 2.56 nmol/min/mg | - | [3] |
| Cellobiose | Aspergillus niger | 0.88 | - | - | [1] |
| Cellobiose | Trichoderma reesei | 1.36 | - | - | [1] |
| Cellobiose | Penicillium italicum | - | - | 6,361.4 | [4] |
| Salicin | Trichoderma reesei | 1.09 | 2.09 µmol/min/mg | - | [5] |
| Benzyl β-d-glucopyranoside | Aspergillus oryzae | Substrate | - | - | [2][6] |
Note: "-" indicates data not available in the cited source. The specific activity for the Aspergillus oryzae β-glucosidase with pNPG was 1,066 U/mg of protein.[2] While Benzyl β-d-glucopyranoside is a known substrate for this enzyme, specific kinetic data was not provided in the reference.[2][6]
Experimental Protocols
A generalized protocol for determining β-glucosidase activity using a chromogenic or fluorogenic substrate is provided below. This protocol can be adapted for different substrates by modifying the detection wavelength and standard curve preparation.
Standard β-Glucosidase Activity Assay Protocol
Objective: To determine the enzymatic activity of β-glucosidase using a suitable substrate.
Materials:
-
β-glucosidase enzyme solution
-
Substrate stock solution (e.g., 10 mM p-Nitrophenyl-β-D-glucopyranoside (pNPG) in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)
-
Stop Solution (e.g., 1 M sodium carbonate)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Prepare a standard curve:
-
Prepare a series of dilutions of the product of the enzymatic reaction (e.g., p-nitrophenol for pNPG) in the assay buffer with the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
-
Plot the absorbance versus the concentration of the product to generate a standard curve.
-
-
Enzyme Reaction:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 25 µL of the substrate stock solution to each well.
-
To initiate the reaction, add 25 µL of the appropriately diluted β-glucosidase enzyme solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 10-30 minutes). Ensure the reaction time is within the linear range of the assay.
-
-
Stop the Reaction:
-
Add 100 µL of the stop solution to each well to terminate the reaction. The stop solution also serves to develop the color for chromogenic substrates.
-
-
Measurement:
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Calculation of Enzyme Activity:
-
Using the standard curve, determine the concentration of the product released in each well.
-
Calculate the enzyme activity using the following formula: Activity (U/mL) = (Concentration of product (µmol/mL) x Total reaction volume (mL)) / (Reaction time (min) x Volume of enzyme (mL))
-
One unit (U) of β-glucosidase activity is typically defined as the amount of enzyme that liberates 1 µmol of product per minute under the specified assay conditions.
-
Signaling Pathway and Experimental Workflow Visualization
Glucosylceramide Metabolism and its Role in Disease
β-glucosidase plays a critical role in the metabolism of glucosylceramide, a key sphingolipid. Deficiencies in the lysosomal β-glucosidase, glucocerebrosidase (GBA1), lead to the accumulation of glucosylceramide, resulting in Gaucher disease. This pathway is also implicated in cancer pathogenesis, where altered glucosylceramide levels can impact cell growth, proliferation, and apoptosis.
Caption: Glucosylceramide metabolism and its implication in Gaucher disease and cancer.
Experimental Workflow for Benchmarking β-Glucosidase Substrates
The following diagram illustrates a typical workflow for the comparative evaluation of different β-glucosidase substrates.
Caption: A generalized workflow for benchmarking the performance of β-glucosidase substrates.
References
- 1. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification, Characterization, and Substrate Specificity of a Novel Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Characterization of an Extracellular β-Glucosidase from the Fungus, Penicillium italicum, Isolated from Rotten Citrus Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl beta-d-glucopyranoside | 4304-12-5 | Benchchem [benchchem.com]
Safety Operating Guide
Proper Disposal of Benzyl β-D-Glucopyranoside: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of Benzyl β-D-Glucopyranoside, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Benzyl β-D-Glucopyranoside with appropriate safety measures. While some derivatives are not classified as hazardous substances, they should always be handled with care in a laboratory setting.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves. Gloves must be inspected prior to use.
-
Protective Clothing: A lab coat should be worn to protect street clothing.
Engineering Controls:
-
Handle the compound in a well-ventilated area.
-
Avoid the formation of dust and aerosols.[2]
Step-by-Step Disposal Protocol
The standard operating procedure for the disposal of Benzyl β-D-Glucopyranoside from a laboratory setting is as follows:
-
Waste Identification and Segregation:
-
Identify the waste as solid chemical waste.
-
Segregate this waste from other waste streams, such as liquid, biological, or radioactive waste.
-
-
Container Selection and Labeling:
-
Select a robust, leak-proof container suitable for solid chemical waste. The original product container, if in good condition, can be utilized.
-
Clearly label the container with "Waste: Benzyl β-D-Glucopyranoside," the chemical formula (C₁₃H₁₈O₆), and the CAS number (4304-12-5).
-
Include the date of accumulation (when the first amount of waste is added) and the principal investigator's name and laboratory number.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
-
Keep the container closed except when adding more waste.
-
-
Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide them with all the information from the waste label.
-
Follow their specific instructions for scheduling a pickup. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
-
Documentation:
-
Maintain a detailed log of all chemical waste generated, including the chemical name, quantity, and disposal date.
-
Retain all documentation provided by the waste disposal service for your records.
-
Spill Management:
In the event of a spill, follow these steps:
-
Wear appropriate personal protective equipment, including gloves and eye protection.[2][3]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[2]
-
Prevent the chemical from entering drains or sewer systems.[2][3]
Disposal Methods Summary
| Disposal Method | Description |
| Licensed Chemical Destruction | The waste is sent to a licensed facility for chemical treatment and destruction. This is a common and recommended method for chemical waste.[3] |
| Controlled Incineration | The waste is burned in a controlled environment with flue gas scrubbing to neutralize harmful emissions. This is another approved disposal method.[3] |
| Contaminated Packaging | Containers should be triple-rinsed (or equivalent). The rinsed containers can be offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill.[2][3] |
Disposal Decision Workflow
Caption: Disposal workflow for Benzyl β-D-Glucopyranoside.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
